molecular formula C9H13BrO B6306470 Camphor monobromide CAS No. 22096-33-9

Camphor monobromide

Cat. No.: B6306470
CAS No.: 22096-33-9
M. Wt: 217.10 g/mol
InChI Key: NUOGUMDNKHJLRR-UHFFFAOYSA-N
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Description

Camphor monobromide is a useful research compound. Its molecular formula is C9H13BrO and its molecular weight is 217.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.01498 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOGUMDNKHJLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1C(=O)C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Camphor Monobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023) monobromide, a halogenated derivative of camphor, is a compound of significant interest in various scientific domains, including organic synthesis and pharmacology. Its chiral nature and reactivity make it a valuable starting material and intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of camphor monobromide, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its potential biological activities and mechanisms of action.

Chemical and Physical Properties

This compound exists in different forms, with distinct CAS (Chemical Abstracts Service) numbers assigned to the general monobrominated structure and its specific stereoisomers. The most commonly referenced form is (+)-3-Bromocamphor.

Key Identifiers
IdentifierValue
Chemical Name 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Synonyms (+)-Camphor bromide, α-Bromocamphor
CAS Number 76-29-9 (for monobrominated camphor)[1][2]
(+)-3-Bromocamphor CAS 10293-06-8[1]
Physicochemical Properties

The properties of (+)-3-Bromocamphor are summarized in the table below, providing essential data for laboratory and developmental work.

PropertyValueReference
Molecular Formula C₁₀H₁₅BrO[1][3]
Molecular Weight 231.13 g/mol [1][3]
Appearance White to off-white crystalline solid
Melting Point 75-77 °C
Boiling Point 274 °C
Solubility Sparingly soluble in water; Soluble in ethanol (B145695), chloroform, and other organic solvents.
Optical Rotation [α]²⁰/D +138° (c=1 in ethanol)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific research. This section provides in-depth protocols for the synthesis, purification, and analysis of this compound.

Synthesis of (+)-3-Bromocamphor

The synthesis of (+)-3-Bromocamphor is typically achieved through the direct bromination of (+)-camphor.

Materials:

  • (+)-Camphor

  • Bromine

  • Glacial Acetic Acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (+)-camphor in glacial acetic acid.

  • Heat the mixture to 80°C in a water bath.

  • Slowly add bromine dropwise from the dropping funnel to the heated camphor solution over a period of 2-3 hours with constant stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be appropriately vented or trapped.

  • After the addition of bromine is complete, continue heating and stirring the reaction mixture for an additional 3 hours to ensure the reaction goes to completion.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the crude (+)-3-Bromocamphor to precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and unreacted bromine.

  • The crude product can then be purified by recrystallization from ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Purification by Sublimation

Sublimation is an effective method for obtaining high-purity this compound, as it is a volatile solid.[4][5][6][7]

Apparatus:

  • Sublimation apparatus (or a beaker and a watch glass)

  • Heating mantle or hot plate

  • Source of cooling (e.g., cold water or ice)

Procedure:

  • Place the crude or recrystallized this compound in the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring a good seal. If using a beaker and watch glass, place the sample in the beaker and cover it with a watch glass. Place a flask of cold water or ice on top of the watch glass to act as a cold surface.

  • Gently heat the bottom of the apparatus. The this compound will start to sublime, turning directly from a solid to a gas.

  • The gaseous this compound will then deposit as pure crystals on the cold surface of the apparatus.

  • Continue the process until a sufficient amount of pure product has collected on the cold surface.

  • Turn off the heat and allow the apparatus to cool completely to room temperature.

  • Carefully collect the purified crystals from the cold surface.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.[8]

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-300.

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC can be used for the quantitative analysis of this compound.[9][10][11]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) is a common mobile phase. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm.

  • Injection Volume: 10 µL.

Biological Activity and Signaling Pathways

While the biological activities of camphor and other monoterpenes have been studied, specific research on the signaling pathways and mechanism of action of this compound is limited. However, based on the known neuropharmacological effects of related compounds, some potential mechanisms can be proposed.

Camphor itself is known to interact with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in sensory perception, including pain and temperature.[12] The introduction of a bromine atom can significantly alter the electronic and steric properties of the molecule, potentially leading to different or enhanced interactions with biological targets.

Homeopathic literature mentions "Camphora Bromata" for conditions related to nervous excitability, suggesting a potential effect on the central nervous system.[13]

Given the structural similarities to other neuroactive compounds, it is plausible that this compound may modulate the function of ligand-gated ion channels, such as GABA-A receptors, or voltage-gated ion channels.[14][15][16][17][18][19][20][21] The GABA-A receptor is a major inhibitory neurotransmitter receptor in the brain, and many sedative and anxiolytic drugs act by enhancing its function.[14][15] Further research is needed to investigate the potential interaction of this compound with these and other neuronal receptors to elucidate its specific mechanism of action.

Visualizations

Experimental Workflow: Synthesis and Purification

Synthesis_and_Purification Workflow for Synthesis and Purification of (+)-3-Bromocamphor A 1. Dissolve (+)-Camphor in Glacial Acetic Acid B 2. Heat to 80°C A->B C 3. Add Bromine Dropwise B->C D 4. Continue Heating (3 hours) C->D E 5. Cool to Room Temperature D->E F 6. Precipitate in Ice Water E->F G 7. Vacuum Filtration & Wash F->G H Crude (+)-3-Bromocamphor G->H I 8. Recrystallization from Ethanol H->I K Sublimation for Higher Purity H->K J Purified (+)-3-Bromocamphor I->J L High-Purity (+)-3-Bromocamphor K->L

Caption: A flowchart illustrating the key steps in the synthesis and purification of (+)-3-Bromocamphor.

Logical Relationship: Potential Areas of Biological Investigation

Biological_Investigation Potential Biological Investigation Pathways for this compound cluster_compound This compound cluster_targets Potential Molecular Targets cluster_effects Potential Pharmacological Effects Compound C₁₀H₁₅BrO TRP TRP Channels (TRPV1, TRPA1) Compound->TRP Modulation GABA GABA-A Receptors Compound->GABA Modulation VGIC Voltage-Gated Ion Channels Compound->VGIC Modulation Other Other Neuronal Receptors Compound->Other Interaction Analgesic Analgesic TRP->Analgesic Anxiolytic Anxiolytic/Sedative GABA->Anxiolytic Neuroprotective Neuroprotective VGIC->Neuroprotective Other->Analgesic Other->Anxiolytic Other->Neuroprotective

Caption: A diagram showing potential molecular targets and resulting pharmacological effects for investigation.

References

Synthesis of (+)-Camphor Monobromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (+)-camphor monobromide, specifically (+)-3-bromocamphor, from (+)-camphor. It details various experimental protocols, presents quantitative data for comparison, and includes diagrams of the reaction mechanism and experimental workflow to facilitate understanding and replication.

Introduction

(+)-Camphor, a bicyclic monoterpene ketone, serves as a versatile chiral starting material in organic synthesis. Its rigid structure and available chiral pool make it a valuable precursor for the synthesis of various natural products and pharmaceuticals. The selective functionalization of the camphor (B46023) scaffold is a key strategy in leveraging its synthetic utility. Among its various derivatives, (+)-3-bromocamphor is a pivotal intermediate, enabling further chemical transformations at the C3 position.

This guide focuses on the direct bromination of (+)-camphor to yield (+)-3-bromocamphor. The reaction typically proceeds via an acid-catalyzed enolization of the camphor molecule, followed by an electrophilic attack by bromine at the α-carbon (C3). Various solvents and reaction conditions have been explored to optimize the yield and purity of the desired product. This document consolidates and compares several established methods, providing researchers with the necessary information to select and perform the synthesis that best suits their laboratory capabilities and research needs.

Reaction Mechanism and Stereochemistry

The bromination of camphor in the presence of an acid catalyst proceeds through the formation of an enol intermediate. The ketone carbonyl is first protonated by the acid, which increases the acidity of the α-protons. Deprotonation at the C3 position leads to the formation of the enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine in an electrophilic addition. Subsequent deprotonation of the carbonyl oxygen regenerates the ketone functionality, yielding the α-brominated product.

The stereochemistry of the product is influenced by the steric hindrance of the camphor molecule. The bromine atom preferentially adds to the exo face of the enol, leading to the formation of the endo-3-bromocamphor isomer.

ReactionMechanism cluster_reactants Reactants cluster_products Products camphor (+)-Camphor enol Enol Intermediate camphor->enol + H⁺, -H⁺ bromonium Bromonium Ion Intermediate enol->bromonium + Br₂ product (+)-3-Bromocamphor bromonium->product - Br⁻, -H⁺ H_plus H+ Br2 Br₂ HBr HBr

Figure 1: Reaction mechanism for the acid-catalyzed bromination of camphor.

Comparative Analysis of Synthetic Protocols

Several methods for the synthesis of (+)-3-bromocamphor have been reported, primarily differing in the choice of solvent and reaction conditions. The following table summarizes the quantitative data from various protocols to allow for easy comparison.

Method Solvent (+)-Camphor (mol) Bromine (mol) Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Reference
1Acetic Acid0.10.12110573.2-[1]
2Ethanol (B145695)--806--
3Cyclohexane (B81311)0.10.1475780.199.7[1]
4Carbon Tetrachloride0.10.180688.5-[1]
5Dichloroethane0.10.11105583.599.5[1]

Note: Dashes indicate data not specified in the cited source.

Detailed Experimental Protocols

The following are detailed experimental procedures for two of the most common methods for synthesizing (+)-3-bromocamphor.

Method 1: Bromination in Acetic Acid

This protocol is a classic method that utilizes a common laboratory solvent.

Materials:

  • (+)-Camphor (15.2 g, 0.1 mol)

  • Glacial Acetic Acid (4.0 mL)

  • Bromine (19.2 g, 0.12 mol)

  • 80% Ethanol

  • Sodium Hydroxide (B78521)

  • Ice water

Procedure:

  • Dissolve 15.2 g (0.1 mol) of (+)-camphor in 4.0 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture to 110 °C.

  • Slowly add 19.2 g (0.12 mol) of bromine dropwise over a period of 4 hours.

  • After the addition is complete, continue stirring the mixture at 110 °C for an additional hour.

  • Cool the reaction mixture to room temperature.

  • Remove the acetic acid by distillation under reduced pressure.

  • To the residue, add 5.0 mL of 80% ethanol and 1.60 g (0.04 mol) of sodium hydroxide.

  • Reflux the mixture for 30 minutes.

  • Slowly cool the mixture to room temperature to induce recrystallization.

  • Filter the crystallized product and wash with a small amount of cold 80% ethanol.

  • Dry the resulting (+)-3-bromocamphor. The expected yield is approximately 16.9 g (73.2%).[1]

Method 3: Bromination in Cyclohexane

This method offers a high yield and purity with a non-polar solvent.

Materials:

  • (+)-Camphor (15.2 g, 0.1 mol)

  • Cyclohexane (2.0 mL)

  • Bromine (22.4 g, 0.14 mol)

  • 75% Ethanol

  • Sodium Hydroxide

  • Ice water

Procedure:

  • Dissolve 15.2 g (0.1 mol) of (+)-camphor in 2.0 mL of cyclohexane in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

  • Heat the solution to 75 °C.

  • Add 22.4 g (0.14 mol) of bromine dropwise over 3 hours.

  • After the addition is complete, stir the reaction mixture for an additional 4 hours at 75 °C.

  • Cool the mixture to room temperature.

  • Remove the cyclohexane by distillation under reduced pressure.

  • Add 5.0 mL of 75% ethanol and 2.40 g (0.06 mol) of sodium hydroxide to the residue.

  • Reflux the mixture for 10 minutes.

  • Allow the solution to cool gradually to room temperature to promote crystallization.

  • Collect the crystals by filtration and wash with a minimal amount of cold 75% ethanol.

  • Dry the purified (+)-3-bromocamphor. The expected yield is approximately 18.5 g (80.1%), with a purity of 99.7% as determined by gas chromatography.[1]

Purification and Characterization

The crude (+)-3-bromocamphor can be purified by recrystallization from ethanol.[1] The purity of the final product can be assessed by melting point determination, gas chromatography, and spectroscopic methods.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₅BrO
Molecular Weight 231.13 g/mol
Appearance White to off-white crystalline powder
Melting Point 75 - 77 °C
Boiling Point 274 °C
Optical Rotation [α]²⁰_D +130° to +145° (c=2 in EtOH)
Spectroscopic Data

Infrared (IR) Spectroscopy:

  • (+)-Camphor: A strong characteristic absorption peak for the carbonyl (C=O) stretch is observed around 1740-1745 cm⁻¹. Other significant peaks include C-H stretching vibrations around 2870-2960 cm⁻¹.

  • (+)-3-Bromocamphor: The carbonyl (C=O) stretching frequency is typically shifted to a slightly higher wavenumber, appearing around 1750-1760 cm⁻¹ due to the electron-withdrawing effect of the adjacent bromine atom. The C-Br stretching vibration is observed in the fingerprint region, typically around 600-700 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃):

  • (+)-Camphor: The spectrum shows characteristic signals for the methyl groups as singlets around δ 0.8-1.0 ppm. The methylene (B1212753) and methine protons appear as complex multiplets in the region of δ 1.3-2.4 ppm.

  • (+)-3-Bromocamphor: The most significant change is the appearance of a doublet of doublets for the proton at the C3 position, shifted downfield to approximately δ 4.6 ppm due to the deshielding effect of the bromine atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃):

  • (+)-Camphor: The carbonyl carbon (C2) resonates significantly downfield at around δ 219 ppm. The methyl carbons appear in the upfield region (δ 9-20 ppm), while the other sp³ hybridized carbons are found between δ 27-58 ppm.[2]

  • (+)-3-Bromocamphor: The C3 carbon, now bonded to bromine, shows a significant upfield shift to around δ 50-60 ppm. The carbonyl carbon (C2) also experiences a slight upfield shift compared to camphor.

Experimental Workflow

The general workflow for the synthesis and purification of (+)-3-bromocamphor is outlined below.

ExperimentalWorkflow start Start: (+)-Camphor & Solvent reaction Bromination Reaction: - Heat to specified temperature - Add Bromine dropwise - Stir for required time start->reaction workup Work-up: - Cool to room temperature - Remove solvent (distillation) - Add Ethanol and NaOH - Reflux reaction->workup crystallization Recrystallization: - Cool solution slowly - Induce crystallization workup->crystallization filtration Filtration & Washing: - Collect crystals - Wash with cold ethanol crystallization->filtration drying Drying: - Dry the purified product filtration->drying product Final Product: (+)-3-Bromocamphor drying->product

Figure 2: General experimental workflow for the synthesis of (+)-3-bromocamphor.

Conclusion

The synthesis of (+)-3-bromocamphor from (+)-camphor is a well-established and robust reaction in organic chemistry. This guide has presented a detailed comparison of various synthetic protocols, highlighting the influence of solvent and reaction conditions on the yield and purity of the product. The provided experimental procedures, along with the mechanistic and workflow diagrams, offer a comprehensive resource for researchers. The choice of a specific method will depend on the available resources, desired scale, and specific requirements of the subsequent synthetic steps. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized (+)-3-bromocamphor.

References

Physical and chemical properties of brominated camphor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Camphor (B46023)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of brominated camphor, with a primary focus on the well-studied (+)-3-bromocamphor isomer. This versatile chiral building block is instrumental in asymmetric synthesis and serves as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes workflows and potential biological pathways to support advanced research and development.

Physical and Chemical Properties

(+)-3-Bromocamphor, also known as (+)-camphor bromide, is a white to off-white crystalline powder.[1] Its distinct bicyclic structure provides stability and facilitates its use in various organic reactions, including nucleophilic substitutions and cycloadditions.[1]

General and Physical Properties

The fundamental physical and identifying properties of (+)-3-bromocamphor are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₁₅BrO[1][2]
Molecular Weight 231.13 g/mol [1][2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 75 - 77 °C[1][2]
Boiling Point 274 °C[1]
Optical Rotation [α]20/D +130° to +145° (c=2 in Ethanol)[1][2]
CAS Number 10293-06-8[1][2]
Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of brominated camphor. Key data from various techniques are presented below.

Spectroscopic DataValue / InterpretationSource
¹H NMR (ppm) A: 4.625, B: 2.306, C: 2.084, D: 1.885, E: 1.695, F: 1.431, G: 1.085, J: 0.974, K: 0.937[4]
¹³C NMR Data available, confirms bicyclic ketone structure with bromine substitution.[5][6]
Infrared (IR) Spectroscopy Spectra available for vapor phase and as a film, showing characteristic C=O and C-Br stretches.[5]
Mass Spectrometry (GC-MS) Molecular Ion (M+) and M+2 peaks in a ~1:1 ratio, characteristic of a monobrominated compound. Top m/z peaks at 83 and 123.[5][7]

Chemical Reactivity and Synthesis

Brominated camphor serves as a versatile intermediate in organic synthesis. Its reactivity is centered around the ketone functional group and the carbon-bromine bond.

Chemical Reactions
  • Further Bromination: Direct bromination of (+)-3,3-dibromocamphor can yield a mixture of tribrominated products, including (+)-3,3,8-tribromocamphor.[8][9] The conversion of (+)-3-bromocamphor into (+)-3,9-dibromocamphor is a known transformation.[8][9]

  • Rearrangements: In the presence of strong acids like fuming sulfuric acid, (+)-endo-3-bromocamphor can undergo a remarkable acid-catalyzed rearrangement to form (-)-endo-6-bromocamphor.[10] This highlights the dynamic nature of the camphor framework under specific conditions.

A logical workflow for some key reactions starting from 3-bromocamphor (B185472) is illustrated below.

G A 3-Bromocamphor B Further Bromination (e.g., with Br2) A->B Reagent D Acid-Catalyzed Rearrangement (e.g., H2SO4) A->D Condition C 3,9-Dibromocamphor B->C Product E 6-Bromocamphor D->E Product

Diagram 1: Key reaction pathways of 3-bromocamphor.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. The following sections provide protocols for the synthesis and analysis of 3-bromocamphor based on established methods.

Synthesis of (+)-3-Bromocamphor

This protocol describes the direct bromination of d-camphor (B3430136), a common method for preparing 3-bromocamphor.

Materials:

Procedure:

  • Dissolve d-camphor (e.g., 15.2 g, 0.1 mol) in a suitable organic solvent (e.g., 3.0 mL of carbon tetrachloride).[11]

  • Heat the solution to the reaction temperature (e.g., 80°C).[11]

  • Add bromine (e.g., 8.0 g, 0.1 mol) dropwise to the stirred camphor solution over a period of 1 to 3 hours.[11]

  • Maintain the reaction mixture at temperature with stirring for an additional 3-5 hours after the addition is complete to allow for the release of hydrogen bromide gas.[11]

  • Cool the reaction mixture to room temperature and pour it into a large volume of ice water (e.g., 3 liters) to precipitate the crude product.

  • Remove the reaction solvent via distillation under reduced pressure.[11]

  • Add a solution of sodium hydroxide (e.g., 0.80 g, 0.02 mol) in aqueous ethanol (e.g., 10.0 mL of 95% ethanol) and reflux the mixture for approximately 2 hours.[11]

  • Allow the mixture to cool gradually to room temperature to induce recrystallization.[11]

  • Filter the crystallized product, wash with cold ethanol, and dry to obtain purified d-3-bromocamphor.[11]

The synthesis and purification workflow is visualized in the diagram below.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve d-camphor in solvent B 2. Heat to 80°C A->B C 3. Add Bromine dropwise B->C D 4. Stir for 3-5 hours C->D E 5. Cool and precipitate in ice water D->E Proceed to Workup F 6. Reflux with NaOH/Ethanol E->F G 7. Recrystallize upon cooling F->G H 8. Filter and dry product G->H I (+)-3-Bromocamphor H->I Final Product G Potential Signaling Pathways of Camphor Camphor Camphor TRPV1 TRPV1 Channel Camphor->TRPV1 interacts with TRPM8 TRPM8 Channel Camphor->TRPM8 interacts with GABA_R GABA Receptors Camphor->GABA_R interacts with NFkB NF-κB Pathway Camphor->NFkB interacts with Activation Activation & Desensitization TRPV1->Activation TRPM8->Activation Inhibition Inhibition GABA_R->Inhibition Inflammation Pro-Inflammatory Cytokine Expression NFkB->Inflammation Analgesia Analgesia & Cooling Sensation Activation->Analgesia Neurotoxicity Neurotoxicity (High Doses) Inhibition->Neurotoxicity

References

Spectroscopic Analysis of 3-Bromo-Camphor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-bromo-camphor, a key bicyclic monoterpene derivative utilized in various fields of chemical synthesis and drug development. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for 3-bromo-camphor.

¹H NMR Data

The ¹H NMR spectrum of D-3-bromocamphor reveals the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[1]

Table 1: ¹H NMR Spectroscopic Data for D-3-Bromo-Camphor

AssignmentChemical Shift (δ, ppm)Coupling Constants (J, Hz)
A4.625J(A,B) = 4.9
B2.306J(B,C) = 3.9
C2.084J(C,D) = -13.3, J(C,E) = 3.9, J(C,F) = 9.4
D1.885
E1.695J(E,F) = -13.8
F1.431
G1.085
J0.974
K0.937
Data sourced from ChemicalBook and assigned by C-H and H-H COSY.[1]
¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for D-3-Bromo-Camphor

Chemical Shift (δ, ppm)
212.4
61.5
58.1
46.8
43.4
30.1
26.9
20.1
19.3
9.4
Data sourced from ChemicalBook.
Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of solid organic compounds like 3-bromo-camphor.

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration can be adjusted to ensure good signal-to-noise ratio.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

    • Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.[2]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of 3-bromo-camphor exhibits characteristic absorption bands corresponding to its functional groups. A significant peak is expected for the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for 3-Bromo-Camphor

Wavenumber (cm⁻¹)Functional Group
~1745C=O stretch
Note: The exact position of the carbonyl stretch can vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocol for IR Spectroscopy of a Solid Sample (Thin Film Method)

The thin solid film method is a common and straightforward technique for obtaining the IR spectrum of a solid compound.[3]

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[3]

    • Drop the resulting solution onto a salt plate (e.g., KBr or NaCl).[3]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

  • Instrumentation: Place the salt plate in the sample holder of an FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of 3-bromo-camphor provides its molecular weight and information about its fragmentation. The molecular weight of 3-bromo-camphor (C₁₀H₁₅BrO) is approximately 231.13 g/mol .[4]

Table 4: Mass Spectrometry Data for 3-Bromo-Camphor

m/zInterpretation
230/232Molecular ion peak (M⁺) with isotopic pattern for one bromine atom
151[M - Br]⁺
108
95
83
69
Data sourced from the NIST WebBook.[4]
Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining an electron ionization (EI) mass spectrum of an organic compound.

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile solids like camphor (B46023) derivatives, direct insertion probe or gas chromatography (GC-MS) can be used. The sample is vaporized in the high vacuum of the instrument.[5]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺).[5][6]

  • Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation, breaking into smaller charged fragments and neutral species.[5]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[5][6]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[5][6]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 3-bromo-camphor.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 3-Bromo-Camphor (Solid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Ion Signal Generate Mass Spectrum MS->MS_Data Structure Determine Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 3-bromo-camphor. For more in-depth analysis, it is recommended to consult the primary literature and spectral databases.

References

A Technical Deep Dive into the Historical Applications of Camphor Monobromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023), a bicyclic monoterpene, has long been a subject of fascination in organic chemistry due to its rigid chiral framework and versatile reactivity. Among its many derivatives, 3-bromocamphor (B185472), also known as camphor monobromide or α-bromocamphor, emerged as a pivotal intermediate in historical organic synthesis. Its unique stereochemistry and the presence of a reactive C-Br bond made it a valuable tool for introducing chirality and for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the historical applications of this compound in organic synthesis, with a focus on its use as a chiral starting material, in the synthesis of chiral auxiliaries, and as a precursor to other valuable synthetic intermediates. We will delve into key historical experiments, providing detailed protocols and quantitative data where available, and illustrate the underlying chemical principles with reaction mechanisms and logical workflows.

Synthesis of 3-Bromocamphor: Historical Methodologies

The primary historical method for the synthesis of 3-bromocamphor involved the direct bromination of camphor. Various protocols were developed to optimize this reaction, with differences in solvents, reaction times, and temperatures influencing the yield and purity of the product.

Experimental Protocols for the Synthesis of 3-Bromocamphor

A common historical procedure involved the direct reaction of camphor with bromine, often in a solvent like ethanol (B145695) or acetic acid.

Protocol 1: Bromination in Ethanol

  • Reactants: d-camphor (B3430136) (304 g) and Bromine (320 g).

  • Procedure: Bromine is added dropwise to d-camphor at 80°C over a period of three hours with stirring. The reaction mixture is maintained at this temperature for an additional 3 hours. After the evolution of hydrogen bromide ceases, the mixture is poured into ice water (3 liters). The resulting precipitate is collected and recrystallized from ethanol (230 mL).

  • Yield: 302 g.[1]

  • Melting Point: 76°C.[1]

Protocol 2: Bromination in Carbon Tetrachloride

  • Reactants: Camphor (15.2 g, 0.1 mol), Bromine (8.0 g, 0.1 mol), Carbon Tetrachloride (3.0 mL), 95% Ethanol (10.0 mL), Sodium Hydroxide (B78521) (0.80 g, 0.02 mol).

  • Procedure: Bromine was added dropwise to a solution of camphor in carbon tetrachloride at 80°C over 1 hour. The mixture was stirred for an additional 5 hours and then cooled to room temperature. The carbon tetrachloride was removed by distillation under reduced pressure. 95% ethanol and sodium hydroxide were added, and the mixture was refluxed for 120 minutes. The solution was then gradually cooled to room temperature to induce recrystallization. The crystallized bromocamphor was filtered and dried.

  • Yield: 19.8 g (88.5%).[2]

Protocol 3: Bromination in Cyclohexane (B81311)

  • Reactants: Camphor (15.2 g, 0.1 mol), Bromine (10.4 g, 0.14 mol), Cyclohexane (2.0 mL), 75% Ethanol (5.0 mL), Sodium Hydroxide (2.40 g, 0.06 mol).

  • Procedure: Bromine was added dropwise to a solution of camphor in cyclohexane at 75°C over 3 hours. After the addition, the mixture was stirred for 4 hours and cooled to room temperature. The cyclohexane was removed by distillation under reduced pressure. 75% ethanol and sodium hydroxide were added, and the mixture was refluxed for 10 minutes. Gradual cooling to room temperature resulted in the crystallization of the product, which was then filtered and dried.

  • Yield: 18.5 g (80.1%).[2]

Quantitative Data for 3-Bromocamphor Synthesis
ProtocolSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
1Ethanol806Not specified, but high[1]
2Carbon Tetrachloride80688.5[2]
3Cyclohexane75780.1[2]
4Acetic Acid110573.2[2]

Historical Applications in Asymmetric Synthesis

The true value of 3-bromocamphor in historical organic synthesis lay in its application as a chiral building block. Its well-defined stereochemistry allowed for the transfer of chirality to new molecules, a concept that was foundational to the development of asymmetric synthesis.

As a Chiral Starting Material for Natural Product Synthesis

Historically, camphor and its derivatives, including 3-bromocamphor, have served as versatile starting materials in the synthesis of natural products. The rigid bicyclic framework provided a scaffold upon which complex structures could be built with stereochemical control. While specific, detailed historical total syntheses starting directly from 3-bromocamphor are not abundantly documented in easily accessible modern databases, its role as a precursor to other functionalized camphor derivatives used in synthesis is well-established. For instance, (+)-3-bromocamphor could be converted to (+)-9,10-dibromocamphor, which then underwent ring cleavage to provide chiral cyclopentanoid systems, key intermediates in the synthesis of compounds like (-)-estrone.

Synthesis of Chiral Auxiliaries and Resolving Agents

One of the most significant historical applications of this compound was in the synthesis of chiral auxiliaries and resolving agents. These molecules are used to control the stereochemical outcome of a reaction or to separate enantiomers from a racemic mixture.

Synthesis of Camphorsulfonic Acid:

A prominent example is the synthesis of camphorsulfonic acid, a widely used chiral resolving agent. While direct sulfonation of camphor is possible, historical routes sometimes involved the sulfonation of brominated camphor derivatives. For instance, 3-bromocamphor can be sulfonated to produce 3-bromocamphor-9-sulfonic acid, which can then be used as a resolving agent or further modified.

Experimental Protocol: Synthesis of d-3-bromocamphor-sulfonic acid

  • Reactants: d-3-bromocamphor (B13830525) (231 g), Chloroform (B151607) (400 ml), Chlorosulfonic acid (233 g).

  • Procedure: Chlorosulfonic acid is added dropwise to a solution of d-3-bromocamphor in chloroform over 1 hour at 50°C. The reaction mixture is then refluxed for 12 hours and poured into iced water (1 liter). The layers are separated, and the aqueous layer is neutralized with Ca(OH)₂ (120 g). The precipitated CaSO₄ is filtered off. To the filtrate, (NH₄)₂CO₃ (128 g) is added, and the precipitated CaCO₃ is removed. The filtrate is concentrated to crystallize crude ammonium (B1175870) d-bromocamphor sulfonic acid, which is then recrystallized from water.

  • Yield: 102 g of ammonium d-bromocamphor sulfonic acid.[1]

Logical Workflow for Chiral Resolution using a Camphor-Derived Resolving Agent:

G racemic_mixture Racemic Mixture (e.g., amine) diastereomeric_salts Mixture of Diastereomeric Salts racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., Camphorsulfonic Acid) resolving_agent->diastereomeric_salts separation Separation (e.g., Fractional Crystallization) diastereomeric_salts->separation diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 regeneration1 Regeneration diastereomer1->regeneration1 regeneration2 Regeneration diastereomer2->regeneration2 enantiomer1 Enantiomer 1 regeneration1->enantiomer1 enantiomer2 Enantiomer 2 regeneration2->enantiomer2

Caption: Workflow for chiral resolution using a camphor-derived agent.

Reactions of 3-Bromocamphor

The reactivity of 3-bromocamphor is dominated by the chemistry of the carbon-bromine bond and the adjacent carbonyl group. Historically, nucleophilic substitution and elimination reactions were key transformations.

Nucleophilic Substitution Reactions

The bromine atom at the C3 position is susceptible to displacement by nucleophiles. However, the stereochemistry of the bicyclic system often dictates the course of these reactions.

Reaction Mechanism: Nucleophilic Substitution at C3

The mechanism of nucleophilic substitution at the C3 position of bromocamphor can proceed via an SN2-like pathway, although the rigid bicyclic structure can influence the transition state geometry.

G cluster_0 Nucleophilic Substitution Bromocamphor 3-Bromocamphor TransitionState Transition State Bromocamphor->TransitionState Nucleophile Nucleophile (Nu-) Nucleophile->TransitionState Product Substituted Camphor TransitionState->Product LeavingGroup Bromide Ion (Br-) TransitionState->LeavingGroup

Caption: Generalized mechanism for nucleophilic substitution on 3-bromocamphor.

Use in the Synthesis of Other Terpenoids

While direct, multi-step syntheses from the 19th and early 20th centuries are not always well-documented in modern formats, the principle of using functionalized camphor derivatives like bromocamphor as starting points for other terpenoids was understood. For example, (+)-9-Bromocamphor was investigated as a starting material for synthetic approaches to sesquiterpenoids like albene.[3]

Role in Early Pharmaceutical and Medicinal Chemistry

While direct evidence of this compound being a key intermediate in the large-scale production of a specific historical pharmaceutical is scarce, its parent compound, camphor, and its derivatives have a long history in medicine. Camphor itself was used as a stimulant and in various topical preparations. The development of synthetic organic chemistry in the late 19th and early 20th centuries saw a surge in the creation of new medicinal compounds, and chiral molecules from natural sources, like camphor, were logical starting points for exploration. It is plausible that bromocamphor was used in early, exploratory synthetic efforts towards new therapeutic agents, even if these did not result in blockbuster drugs. For instance, the sedative properties of some bromine-containing organic compounds were known, and this may have spurred investigations into brominated camphor derivatives.

Conclusion

This compound holds a significant place in the history of organic synthesis. Its ready availability from a natural product and its inherent chirality made it an invaluable tool for early chemists exploring the principles of stereochemistry and asymmetric synthesis. From its role as a starting material in the synthesis of complex natural products to its use in the preparation of chiral resolving agents that were crucial for the separation of enantiomers, 3-bromocamphor laid the groundwork for many of the sophisticated synthetic methods used today. While the detailed experimental records of the 19th and early 20th centuries can be challenging to unearth, the surviving literature clearly indicates the importance of this versatile chiral building block in the development of modern organic chemistry. The study of its historical applications provides valuable insights into the evolution of synthetic strategy and the enduring importance of chiral molecules derived from the natural world.

References

An In-depth Technical Guide on the Solubility of Camphor Monobromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of camphor (B46023) monobromide (also known as 3-bromocamphor) in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the existing qualitative and quantitative information and offers a comprehensive experimental protocol for researchers to determine solubility in their specific applications.

Core Concepts in Solubility

The solubility of a solid compound like camphor monobromide in a liquid solvent is governed by the principle "like dissolves like."[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, a halogenated bicyclic monoterpene, suggests it will exhibit moderate solubility in a range of common organic solvents.[2] Factors such as temperature, pressure, and the purity of both the solute and solvent significantly influence solubility.[3]

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The table below summarizes the known values. Researchers are encouraged to use the experimental protocols provided in this guide to expand upon this data for their specific solvent systems and temperature conditions.

Organic SolventChemical ClassTemperature (°C)Solubility
EthanolPolar ProticNot Specified1 g in 6.5 mL[4]
MethanolPolar ProticNot SpecifiedSoluble[5]
AcetonePolar AproticNot SpecifiedModerately Soluble[2]
ChloroformNon-polarNot SpecifiedFreely Soluble[4]
WaterPolar ProticNot SpecifiedSparingly Soluble/Almost Insoluble[2][4]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method.[3]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance (accurate to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required for equilibration may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[3]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved solid particles.

    • Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_result Result prep_solid Add Excess Solid (this compound) prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent to vial seal_vial Seal Vial prep_solvent->seal_vial agitate Agitate at Constant Temperature (24-48h) seal_vial->agitate settle Settle or Centrifuge agitate->settle sample Withdraw Supernatant settle->sample filter_sample Filter (0.22 µm) sample->filter_sample dilute Dilute to Known Concentration filter_sample->dilute quantify Quantify via HPLC or UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining this compound solubility.

References

The Bromination of Camphor: A Comprehensive Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromination of camphor (B46023), a bicyclic monoterpene, is a cornerstone reaction in synthetic organic chemistry, pivotal for the generation of chiral synthons used in natural product synthesis and drug development. This technical guide provides an in-depth exploration of the intricate mechanisms governing the regioselectivity of camphor bromination. Beyond the conventional α-bromination at the C-3 position, this document elucidates the fascinating skeletal rearrangements, including Wagner-Meerwein and methyl shifts, that lead to bromination at the C-8 and C-9 positions. Detailed experimental protocols for the synthesis of 3-bromocamphor (B185472), 8-bromocamphor, and 9-bromocamphor (B1239878) are provided, accompanied by a comprehensive compilation of quantitative data, including reaction yields and spectroscopic analyses (¹H NMR, ¹³C NMR, and IR) for the key products. Furthermore, this guide employs Graphviz visualizations to illustrate the complex reaction pathways, offering a clear and concise understanding of the underlying mechanistic principles and the interplay of kinetic and thermodynamic control.

Introduction

Camphor, with its rigid bicyclic [2.2.1]heptane framework, presents a unique substrate for investigating the subtleties of electrophilic substitution and molecular rearrangements. The stereoelectronic environment of the camphor molecule dictates the outcome of its bromination, leading to a variety of mono- and poly-brominated derivatives. While the formation of 3-bromocamphor is often the primary focus in introductory organic chemistry, the synthesis of other brominated isomers, such as 8-bromocamphor and 9-bromocamphor, involves complex and elegant mechanistic pathways. A thorough understanding of these mechanisms is crucial for controlling the regioselectivity of the reaction and for the strategic design of synthetic routes toward complex chiral molecules. This guide aims to provide a comprehensive resource for researchers, detailing the theoretical underpinnings and practical execution of camphor bromination.

Mechanistic Pathways

The bromination of camphor can proceed through several distinct mechanistic pathways, the prevalence of which is determined by the reaction conditions, including the solvent, catalyst, and temperature.

Bromination at the C-3 Position: Kinetic vs. Thermodynamic Control

The bromination of camphor at the C-3 position proceeds via an enol or enolate intermediate. The stereoselectivity of this reaction, leading to either the endo or exo isomer of 3-bromocamphor, is a classic example of kinetic versus thermodynamic control.

Under kinetically controlled conditions (e.g., lower temperatures, short reaction times), the less sterically hindered C-3 proton on the exo face is abstracted, leading to the formation of the exo-enolate. Subsequent bromination from the less hindered endo face results in the formation of the exo-3-bromocamphor.

Conversely, under thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times, presence of an acid or base to facilitate equilibration), the more stable endo-enolate is favored. Bromination of this intermediate from the exo face yields the more stable endo-3-bromocamphor, which is the major product in many reported procedures. The preference for the endo product is attributed to the unfavorable steric interactions between the bromine atom and the C-9 methyl group in the exo isomer.[1] The equilibrium mixture at room temperature in the presence of alkali contains approximately 92% of the endo-bromocamphor.[1]

Below is a logical diagram illustrating the principles of kinetic versus thermodynamic control in the C-3 bromination of camphor.

Kinetic_vs_Thermodynamic_Control Camphor Camphor Enolate_Exo Exo-Enolate (Kinetic) Camphor->Enolate_Exo Fast, Less Stable Enolate_Endo Endo-Enolate (Thermodynamic) Camphor->Enolate_Endo Slow, More Stable Enolate_Exo->Enolate_Endo Equilibration Product_Exo Exo-3-Bromocamphor (Kinetic Product) Enolate_Exo->Product_Exo Bromination Product_Endo Endo-3-Bromocamphor (Thermodynamic Product) Enolate_Endo->Product_Endo Bromination

Figure 1: Kinetic vs. Thermodynamic Control in C-3 Bromination
Bromination at the C-8 and C-9 Positions: The Role of Skeletal Rearrangements

The formation of 8-bromo and 9-bromocamphor is a testament to the fascinating reactivity of the camphor framework under strongly acidic conditions. These reactions do not proceed through direct electrophilic substitution at the methyl groups. Instead, they involve a series of skeletal rearrangements, including Wagner-Meerwein shifts and methyl shifts, which transiently generate carbocationic intermediates that are susceptible to electrophilic attack by bromine.

The generally accepted mechanism for bromination at the C-9 position involves the acid-catalyzed formation of a carbocation, which then undergoes a Wagner-Meerwein rearrangement. This is followed by a 3,2-exo-methyl shift and a 6,2-hydride shift to form an intermediate with an exocyclic methylene (B1212753) group. This intermediate can then be attacked by bromine. A subsequent reverse rearrangement regenerates the camphor skeleton, now bearing a bromine atom at the C-9 position.

The bromination at the C-8 position is proposed to occur via a 3,2-endo-methyl shift during the bromination of 3,3-dibromocamphor. Deuterium labeling studies have provided evidence to support this mechanistic pathway.

The following diagram illustrates a plausible mechanistic pathway involving skeletal rearrangements leading to bromination at positions other than C-3.

Camphor_Rearrangement_Bromination cluster_main Mechanism of C-8/C-9 Bromination Camphor Camphor Protonated_Camphor Protonated Camphor Camphor->Protonated_Camphor + H+ Carbocation_1 Carbocation Intermediate Protonated_Camphor->Carbocation_1 WM_Rearrangement Wagner-Meerwein Rearrangement Carbocation_1->WM_Rearrangement [1,2]-shift Rearranged_Carbocation Rearranged Carbocation WM_Rearrangement->Rearranged_Carbocation Methyl_Shift Methyl Shift Rearranged_Carbocation->Methyl_Shift [1,2]-shift Methylene_Intermediate Exocyclic Methylene Intermediate Methyl_Shift->Methylene_Intermediate Bromonium_Ion Bromonium Ion Intermediate Methylene_Intermediate->Bromonium_Ion + Br2 Brominated_Carbocation Brominated Carbocation Bromonium_Ion->Brominated_Carbocation Reverse_Rearrangement Reverse Rearrangements Brominated_Carbocation->Reverse_Rearrangement Bromocamphor_Product 8- or 9-Bromocamphor Reverse_Rearrangement->Bromocamphor_Product

Figure 2: Rearrangement Pathway for C-8/C-9 Bromination

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the major monobrominated camphor derivatives.

Synthesis of 3-Bromocamphor

The synthesis of 3-bromocamphor is typically achieved by the direct bromination of camphor in a suitable solvent. The following protocol is adapted from established literature procedures.[2][3]

Materials:

  • (+)-Camphor

  • Glacial Acetic Acid

  • Bromine

  • Ethanol (B145695)

  • Sodium Hydroxide

  • Carbon Tetrachloride (or other suitable organic solvent)

Procedure:

  • Dissolve 15.2 g (0.1 mol) of camphor in 4.0 ml of acetic acid in a round-bottom flask equipped with a dropping funnel and a reflux condenser.[2]

  • Heat the solution to 110°C.[2]

  • Add 9.2 g (0.12 mol) of bromine dropwise over a period of 4 hours.[2]

  • After the addition is complete, continue stirring the mixture for 1 hour at the same temperature.[2]

  • Cool the reaction mixture to room temperature.

  • Remove the acetic acid by distillation under reduced pressure.[2]

  • To the residue, add 5.0 ml of 80% ethanol and 1.60 g (0.05 mol) of sodium hydroxide.[2]

  • Reflux the mixture for 30 minutes.[2]

  • Allow the mixture to cool to room temperature to induce recrystallization.

  • Filter the crystallized 3-bromocamphor, wash with cold ethanol, and dry to obtain the final product.

Expected Yield: 73.2%[2]

Synthesis of 8-Bromocamphor

The synthesis of 8-bromocamphor is a multi-step process that typically starts from 3,3-dibromocamphor.[4]

Materials:

  • 3,3-Dibromocamphor

  • Bromine

  • Chlorosulfonic acid

  • Zinc dust

  • Acetic acid

  • Ether

Procedure:

  • To a solution of bromine (0.3 mL) and chlorosulfonic acid (1.2 mL), add 9-deuterio-3,3-dibromocamphor (470 mg, 1.51 mmol) (or the non-deuterated equivalent).

  • Stir the mixture at room temperature for 3 hours.

  • Pour the reaction mixture onto ice and solid sodium bisulfite.

  • Add water and extract the product with ether (3x).

  • Wash the combined ether layers with saturated sodium bicarbonate solution and then with water (2x).

  • Dry the organic layer and evaporate the solvent to yield impure 3,3,8-tribromocamphor.

  • Dissolve the crude tribromocamphor in a mixture of ether (1.5 mL) and acetic acid (1.5 mL) and cool in a water bath.

  • Add zinc dust (170 mg, 2.6 mmol) portion-wise. A vigorous reaction will occur.

  • After 30 minutes, pour the solution into water and extract with ether.

  • Wash the ether extracts, dry, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield 8-bromocamphor.

Expected Yield: Approximately 40% overall yield from 3,3-dibromocamphor.[4]

Synthesis of 9-Bromocamphor

The synthesis of 9-bromocamphor can be achieved from (+)-endo-3-bromocamphor through a process involving bromination followed by debromination.

Materials:

  • (+)-endo-3-Bromocamphor

  • Bromine

  • Chlorosulfonic acid

  • Zinc dust

  • Acetic acid

  • Ether

Procedure:

  • The bromination of (+)-endo-3-bromocamphor to (+)-endo-3,9-dibromocamphor is carried out using bromine in a suitable solvent, often with an acid catalyst. The exo-methylene intermediate is believed to react with bromine.

  • The resulting (+)-endo-3,9-dibromocamphor is then regioselectively debrominated at the C-3 position using zinc dust in acetic acid to yield (+)-9-bromocamphor.

Note: A more detailed, step-by-step protocol for the synthesis of 9-bromocamphor with specific quantities and reaction times is less commonly reported in a single source and may require optimization based on the general principles outlined in the literature.

The following diagram provides a simplified workflow for the synthesis of different bromocamphor derivatives.

Synthesis_Workflow Start Camphor Step1_3Br Bromination (Br2, Acetic Acid) Start->Step1_3Br Product_3Br 3-Bromocamphor Step1_3Br->Product_3Br Intermediate_3_3_diBr 3,3-Dibromocamphor Product_3Br->Intermediate_3_3_diBr Further Bromination Intermediate_3_9_diBr 3,9-Dibromocamphor Product_3Br->Intermediate_3_9_diBr Bromination with Rearrangement Step2_8Br Bromination (Br2, ClSO3H) then Debromination (Zn, AcOH) Intermediate_3_3_diBr->Step2_8Br Product_8Br 8-Bromocamphor Step2_8Br->Product_8Br Step2_9Br Debromination (Zn, AcOH) Intermediate_3_9_diBr->Step2_9Br Product_9Br 9-Bromocamphor Step2_9Br->Product_9Br

References

Theoretical Frontiers in Drug Discovery: A Deep Dive into the Conformational Landscape of Camphor Monobromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical and experimental methodologies used to elucidate the conformational preferences of camphor (B46023) monobromide, a rigid bicyclic ketone with significant applications in chemical synthesis. Understanding the three-dimensional structure of such molecules is paramount in drug design and development, as conformation directly influences molecular interactions and biological activity. This document provides a comprehensive overview of the computational chemistry techniques, experimental validation protocols, and the interplay between theory and practice in conformational analysis.

Introduction to Camphor Monobromide and its Conformational Isomerism

This compound, specifically 3-bromocamphor (B185472), is a derivative of camphor, a bicyclic monoterpene. The rigid [2.2.1] bicyclic scaffold of camphor significantly restricts its conformational freedom. However, the introduction of a bromine substituent at the C3 position gives rise to the possibility of different stereoisomers and conformers. The primary conformational question revolves around the orientation of the bromine atom, which can adopt distinct spatial arrangements relative to the camphor skeleton. These different arrangements, or conformers, can have varying steric and electronic properties, which in turn can affect their reactivity and interaction with biological targets. A thorough understanding of the relative stabilities and geometries of these conformers is crucial for predicting the molecule's behavior in different environments.

Theoretical Methodologies in Conformational Analysis

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules like this compound.[1] These methods allow for the calculation of molecular structures, energies, and other properties, offering insights that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For molecules like camphor and its derivatives, DFT has proven to be a reliable method for geometry optimization and the calculation of vibrational frequencies.[2] A common approach involves the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G**, to accurately model the system.[2] Such calculations can predict the geometries of different conformers and their relative energies.

Conformational Search

A comprehensive theoretical study begins with a conformational search to identify all possible low-energy structures. For a semi-rigid molecule like this compound, this primarily involves the rotation around single bonds and, where applicable, ring puckering. Given the rigidity of the camphor framework, the main conformational variable is the orientation of the substituent.

The Conformational Landscape of 3-Bromocamphor

The primary conformational isomers of 3-bromocamphor are determined by the position of the bromine atom. In the context of the bicyclic ring system, these are often referred to in terms of the endo and exo positions. However, given the chair-like nature of the six-membered ring in the camphor scaffold, the terms axial and equatorial can also be used to describe the substituent's orientation. The relative stability of these conformers is influenced by steric interactions within the molecule.

Quantitative Conformational Data
ParameterAxial ConformerEquatorial Conformer
Relative Energy (kcal/mol) Data not available in cited literatureData not available in cited literature
Key Dihedral Angle 1 (°) Data not available in cited literatureData not available in cited literature
Key Dihedral Angle 2 (°) Data not available in cited literatureData not available in cited literature
C-Br Bond Length (Å) Data not available in cited literatureData not available in cited literature

Experimental Validation of Theoretical Models

Theoretical predictions of molecular conformation must be validated by experimental data. Several spectroscopic and diffraction techniques are instrumental in providing this crucial empirical evidence.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[3] It provides accurate measurements of bond lengths, bond angles, and dihedral angles, which can be directly compared with the parameters of the lowest energy conformer predicted by theoretical calculations.

Experimental Protocol for X-ray Diffraction of (+)-3-Bromocamphor:

  • Crystal Growth: Single crystals of (+)-3-bromocamphor suitable for X-ray diffraction are grown, typically by slow evaporation from a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected using a specific radiation source (e.g., Mo-Kα or Cu-Kα). The crystal system, space group, and unit cell dimensions are determined. For (+)-3-bromocamphor, the crystal system is monoclinic with the space group P21.[4][5]

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, revealing the atomic coordinates. The structure is then refined to achieve the best fit between the calculated and observed diffraction patterns.

Table of Crystallographic Data for (+)-3-Bromocamphor:

ParameterValue
Crystal System Monoclinic[4][5]
Space Group P21[4][5]
a (Å) 7.36 (1)[4]
b (Å) 7.59 (1)[4]
c (Å) 9.12 (1)[4]
β (°) 94.1 (2)[4]
Z 2[4]
Average C-C bond length (ring atoms) (Å) 1.539 ± 0.030[5]
Average C-C bond length (all) (Å) 1.536 ± 0.030[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.[6][7] Conformational information can be extracted from various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).

Generalized Experimental Protocol for NMR Conformational Analysis:

  • Sample Preparation: A solution of 3-bromocamphor is prepared in a suitable deuterated solvent (e.g., CDCl3).

  • Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments, such as COSY, HSQC, and NOESY, can be performed to aid in resonance assignment and to probe through-space interactions.

  • Data Analysis: The chemical shifts of protons and carbons are analyzed. The magnitudes of vicinal proton-proton coupling constants (3JHH) are particularly informative, as they are related to the dihedral angle between the coupled protons through the Karplus equation. By comparing experimental coupling constants with those predicted for different theoretical conformers, the predominant conformation in solution can be inferred. NOESY spectra can reveal protons that are close in space, providing further evidence for a particular conformation.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is an spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore an excellent tool for determining the absolute configuration and conformational equilibrium of chiral molecules in solution.[9][10][11]

Generalized Experimental Protocol for VCD Analysis:

  • Sample Preparation: A solution of the enantiomerically pure 3-bromocamphor is prepared in a suitable solvent (e.g., CDCl3) at a concentration that allows for optimal signal-to-noise in the VCD spectrum.

  • Spectral Acquisition: The VCD and infrared absorption spectra are recorded in the mid-IR region.

  • Theoretical Calculation: The VCD spectra for the different low-energy conformers of 3-bromocamphor are calculated using DFT.

  • Comparison and Analysis: The experimental VCD spectrum is compared with the Boltzmann-averaged theoretical spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration and provides strong evidence for the predicted conformational population in solution.

Visualizing the Theoretical Workflow and Relationships

To better understand the process and interplay of these methods, the following diagrams, generated using the DOT language, illustrate the key workflows and logical connections.

Theoretical_Conformational_Analysis_Workflow cluster_input Initial Input cluster_computational Computational Chemistry Workflow cluster_output Theoretical Predictions cluster_validation Experimental Validation cluster_comparison Comparison and Conclusion start 2D Structure of This compound conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G**) conf_search->dft_opt freq_calc Frequency Calculation and Thermodynamic Analysis dft_opt->freq_calc spec_calc Calculation of Spectroscopic Properties (NMR, VCD) dft_opt->spec_calc geometries Optimized Geometries (Bond lengths, angles, dihedrals) dft_opt->geometries energies Relative Conformer Energies freq_calc->energies spectra Predicted Spectra spec_calc->spectra comparison Comparison of Theoretical and Experimental Data geometries->comparison energies->comparison spectra->comparison xray X-ray Crystallography xray->comparison nmr NMR Spectroscopy nmr->comparison vcd VCD Spectroscopy vcd->comparison conclusion Elucidation of Predominant Conformation comparison->conclusion

Caption: Workflow for the theoretical conformational analysis of this compound.

Theoretical_Experimental_Interplay cluster_theory Theoretical Predictions cluster_predictions Predicted Properties cluster_experiment Experimental Techniques dft DFT Calculations (B3LYP/6-311++G**) pred_geom Molecular Geometry (Bond lengths, angles, dihedrals) dft->pred_geom pred_energy Relative Conformer Energies dft->pred_energy pred_vcd VCD Spectrum dft->pred_vcd pred_nmr NMR Parameters (Chemical shifts, coupling constants) dft->pred_nmr xray X-ray Crystallography pred_geom->xray Comparison nmr NMR Spectroscopy pred_energy->nmr Inferred from populations vcd Vibrational Circular Dichroism pred_vcd->vcd Comparison pred_nmr->nmr Comparison

Caption: Interplay between theoretical predictions and experimental validation.

Conformer_Energy_Diagram Potential Energy Diagram for 3-Bromocamphor Conformers E_axis Potential Energy start ground_line __________________ E_axis->ground_line equatorial Equatorial Conformer axial Axial Conformer eq_line __________________ ax_line __________________ eq_line->ax_line eq_line:e->ax_line:e ΔE

References

Unveiling Camphor Monobromide: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023) monobromide, systematically known as 3-bromocamphor (B185472), is a halogenated derivative of camphor, a bicyclic monoterpene. This whitepaper provides an in-depth technical exploration of the discovery and the first synthesis of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this important chemical entity. While the precise moment of its initial discovery remains somewhat obscured by the annals of 19th-century chemistry, this guide synthesizes the earliest available information to present a coherent narrative.

Historical Context: The Dawn of Camphor Chemistry

The study of camphor and its derivatives was a fertile ground for the burgeoning field of organic chemistry in the 19th century. The intricate bicyclic structure of camphor presented a significant challenge to early chemists, and its reactions were the subject of intense investigation. The introduction of a halogen, specifically bromine, to the camphor molecule was a logical step in the systematic exploration of its chemical reactivity.

While pinpointing the exact individual and date for the first synthesis of camphor monobromide is challenging based on currently available historical records, early investigations into the halogenation of camphor were underway in the mid-1800s. The work of chemists exploring the substitution reactions of ketones during this period likely led to the creation of various halogenated camphor derivatives, including the monobrominated form.

Physicochemical Properties of (+)-3-Bromocamphor

A comprehensive understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key quantitative data for (+)-3-bromocamphor.

PropertyValue
Molecular Formula C₁₀H₁₅BrO
Molecular Weight 231.13 g/mol
Melting Point 75-77 °C
Boiling Point 274 °C
Optical Rotation [α]²⁰/D +136° (c=1 in ethanol)
Appearance White to off-white crystalline powder
CAS Number 10293-06-8

The First Synthesis: A Representative Experimental Protocol

While the historical "first" synthesis protocol is not definitively documented, the following detailed experimental procedure represents a well-established and reliable method for the synthesis of d-3-bromocamphor (B13830525) from d-camphor. This protocol is based on the direct bromination of camphor, a method that has been refined over time.

Experimental Protocol: Synthesis of d-3-Bromocamphor

Materials:

Procedure:

  • To 304 g of d-camphor, maintained at a temperature of 80°C, slowly add 320 g of bromine dropwise over a period of three hours with continuous stirring. The reaction mixture will liquefy.

  • After the addition of bromine is complete, maintain the reaction mixture at 80°C for an additional three hours, continuing to stir.

  • Allow the reaction to cool and remove the hydrogen bromide gas that has evolved by bubbling it through a suitable trap.

  • Pour the reaction mixture into 3 liters of ice water. A precipitate of crude d-3-bromocamphor will form.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from 230 mL of ethanol to yield 302 g of purified d-3-bromocamphor.[1]

Expected Yield: Approximately 66%[2]

Visualizing the Synthesis

The synthesis of 3-bromocamphor from camphor is a direct electrophilic substitution reaction on the α-carbon to the carbonyl group.

Synthesis_of_Camphor_Monobromide cluster_reactants Reactants cluster_conditions Reaction Conditions Camphor Camphor (C₁₀H₁₆O) Camphor_Monobromide 3-Bromocamphor (C₁₀H₁₅BrO) Camphor->Camphor_Monobromide Reaction Bromine Bromine (Br₂) Bromine->Camphor_Monobromide Solvent Organic Solvent (e.g., Ethanol) Solvent->Camphor_Monobromide Heat Heat (60-110°C) Heat->Camphor_Monobromide HBr Hydrogen Bromide (HBr) Camphor_Monobromide->HBr Byproduct

Caption: Synthesis of 3-Bromocamphor from Camphor.

Logical Workflow of the Synthesis and Purification

The overall process from starting materials to the purified product can be visualized as a clear workflow.

Synthesis_Workflow Start Start: d-Camphor and Bromine Reaction Reaction: - Mix reactants in organic solvent - Heat to 60-110°C - Stir for 1-8 hours Start->Reaction Solvent_Removal Solvent Removal: - Distillation under reduced pressure Reaction->Solvent_Removal Reflux Reflux: - Add water, alcohol, and base - Heat to reflux Solvent_Removal->Reflux Recrystallization Recrystallization: - Cool to room temperature Reflux->Recrystallization Filtration Filtration and Drying Recrystallization->Filtration End End: Purified 3-Bromocamphor Filtration->End

Caption: Workflow for the Synthesis of 3-Bromocamphor.

Conclusion

This compound stands as a testament to the exploratory spirit of 19th-century organic chemistry. While the mists of time obscure the precise moment of its birth, the methodologies for its synthesis have been well-established and refined. This technical guide provides a solid foundation for understanding the key characteristics and preparation of this important halogenated monoterpene. The provided data and protocols are intended to be a valuable resource for contemporary researchers, enabling further innovation in the fields of drug development and chemical synthesis.

References

Methodological & Application

Application Notes and Protocols: Camphor Monobromide as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of the scientific literature, it has been determined that there is a significant lack of documented applications specifically detailing the use of camphor (B46023) monobromide (3-bromocamphor) as a removable chiral auxiliary in asymmetric synthesis. While the camphor scaffold is a cornerstone in the field of stereoselective chemistry, its utility is predominantly realized through other derivatives such as Oppolzer's camphorsultam, camphor-derived oxazolidinones, and esters of borneol.

The inherent rigidity and well-defined stereochemistry of the camphor framework make it an excellent chiral controller.[1] However, the specific electronic and steric effects of a bromine atom at the 3-position do not appear to have been widely exploited for the purpose of a removable auxiliary in common asymmetric transformations like Diels-Alder, aldol, or alkylation reactions.

Due to the absence of detailed experimental protocols and corresponding quantitative data (e.g., diastereomeric excess, enantiomeric excess, and yields) in peer-reviewed literature, we are unable to provide the specific, in-depth application notes and protocols as requested for camphor monobromide. Creating such a document would require speculation and would not be grounded in established, reproducible scientific findings.

We can, however, provide a conceptual framework and general protocols for the use of other, well-established camphor-derived chiral auxiliaries. Should you wish to proceed with information on these widely-used and effective chiral auxiliaries, please let us know.

Conceptual Framework for Camphor-Based Chiral Auxiliaries

The underlying principle of using a camphor-derived chiral auxiliary is to covalently attach it to a prochiral substrate. The bulky and conformationally rigid camphor backbone then effectively shields one face of the reactive center, directing the approach of a reagent to the opposite, less sterically hindered face. This results in the formation of one diastereomer in excess. After the desired stereocenter has been set, the chiral auxiliary is cleaved from the product and can often be recovered and reused.

Below is a generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

G cluster_0 General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., Camphor Derivative) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) Attachment->Diastereoselective_Reaction Chiral Adduct Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Diastereomeric Product Mixture Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

A generalized workflow for employing a chiral auxiliary.

We recommend consulting the extensive literature on more common camphor derivatives, such as camphorsultam, for detailed and reliable protocols in asymmetric synthesis.

References

Application Notes and Protocols: Use of Camphor-Derived Auxiliaries in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely used method for the stereocontrolled synthesis of six-membered rings, a common motif in many natural products and pharmaceutical agents. Achieving high levels of enantioselectivity in this reaction is crucial for the development of chiral drugs. One of the most robust strategies to control the stereochemical outcome is the use of chiral auxiliaries, which are temporarily attached to the dienophile to direct the approach of the diene.

Among the various chiral auxiliaries developed, those derived from camphor (B46023) have proven to be exceptionally effective due to their rigid bicyclic structure, which provides a well-defined steric environment. Oppolzer's sultam, a camphor-derived chiral auxiliary, is particularly noteworthy for its ability to induce high levels of diastereoselectivity in Lewis acid-catalyzed Diels-Alder reactions. This document provides detailed application notes and protocols for the use of Oppolzer's sultam in asymmetric Diels-Alder reactions.

Principle of Stereochemical Control

The high degree of stereocontrol exerted by Oppolzer's sultam is attributed to the formation of a rigid chelate between a Lewis acid and the chiral auxiliary-dienophile conjugate. The Lewis acid coordinates to both the carbonyl oxygen of the dienophile and the sulfonyl oxygen of the sultam. This chelation locks the dienophile in a specific conformation, effectively shielding one face of the double bond. Consequently, the diene is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products dienophile N-Acryloyl Oppolzer's Sultam chelated_complex Chelated Intermediate (Rigid Conformation) dienophile->chelated_complex Coordination diene Diene ts Diels-Alder Transition State diene->ts Approach from less hindered face lewis_acid Lewis Acid (e.g., Et₂AlCl) lewis_acid->chelated_complex chelated_complex->ts diastereomeric_adduct Diastereomerically Enriched Diels-Alder Adduct ts->diastereomeric_adduct Cycloaddition cleavage Auxiliary Cleavage diastereomeric_adduct->cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Figure 1: Workflow of Asymmetric Diels-Alder Reaction.

Figure 2: Transition State Model for Stereochemical Induction.

Data Presentation: Performance in Diels-Alder Reactions

The following tables summarize the performance of N-acryloyl and N-crotonoyl Oppolzer's sultams in Lewis acid-catalyzed Diels-Alder reactions with various dienes.

Table 1: Asymmetric Diels-Alder Reactions of N-Acryloyl-(+)-Oppolzer's Sultam

DieneLewis AcidTemperature (°C)Time (h)Yield (%)Diastereomeric Excess (d.e., %)
Cyclopentadiene (B3395910)Et₂AlCl-78395>98
1,3-ButadieneEt₂AlCl-78681>97
IsopreneEt₂AlCl-94664>94
PiperyleneEtAlCl₂-78-8596 (endo)
FuranZnCl₂25247085

Table 2: Asymmetric Diels-Alder Reactions of N-Crotonoyl-(+)-Oppolzer's Sultam

DieneLewis AcidTemperature (°C)Time (h)Yield (%)Diastereomeric Excess (d.e., %)
CyclopentadieneTiCl₄-781874>98 (endo)
1,3-ButadieneEt₂AlCl-78-8895 (endo)
IsopreneSnCl₄-78-9199 (endo)

Experimental Protocols

Protocol 1: Synthesis of N-Acryloyl-(+)-Oppolzer's Sultam

This protocol describes the acylation of (+)-2,10-camphorsultam to prepare the corresponding N-acryloyl dienophile.

Materials:

Procedure:

  • To a solution of (+)-2,10-camphorsultam (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 equivalents).

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford N-acryloyl-(+)-Oppolzer's sultam as a white solid.

Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol provides a general procedure for the Diels-Alder reaction between N-acryloyl-(+)-Oppolzer's sultam and cyclopentadiene.[1] This can be adapted for other dienes and Lewis acids as summarized in the data tables.

Materials:

  • N-Acryloyl-(+)-Oppolzer's sultam

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

Procedure:

  • Dissolve N-acryloyl-(+)-Oppolzer's sultam (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.[1]

  • Add diethylaluminum chloride (1.2 equivalents) dropwise to the cooled solution. Stir the mixture for 30 minutes at -78 °C.[1]

  • Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise to the reaction mixture.[1]

  • Stir the reaction at -78 °C for 3 hours.[1]

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[1]

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude Diels-Alder adduct by flash chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the Oppolzer's sultam auxiliary to yield the corresponding carboxylic acid.

Materials:

  • Diels-Alder adduct

  • Lithium hydroxide (B78521) (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 equivalent) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide (2.0 equivalents) followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0 equivalents).

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ to reduce excess peroxide.

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • The chiral auxiliary can often be recovered from the aqueous layer by basifying and extracting with an organic solvent.

Conclusion

The use of Oppolzer's sultam as a chiral auxiliary in Diels-Alder reactions provides a reliable and highly effective method for the asymmetric synthesis of a wide range of six-membered ring systems. The protocols and data presented in this document demonstrate the versatility and robustness of this methodology, making it a valuable tool for researchers in organic synthesis and drug development. The high diastereoselectivities, coupled with the straightforward procedures for reaction setup and auxiliary removal, underscore the practical utility of this approach for the efficient construction of complex chiral molecules.

References

Chiral Resolution of Racemic Amines Using Camphor Monobromide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic amines utilizing camphor (B46023) monobromide derivatives as resolving agents. This classical resolution method, based on the formation of diastereomeric salts, remains a robust and scalable technique for obtaining enantiomerically pure amines, which are critical building blocks in the pharmaceutical industry.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical and chemical characteristics. A racemic mixture of an amine, comprising both (R)- and (S)-enantiomers, is reacted with an enantiomerically pure chiral acid, such as a camphor monobromide derivative. This acid-base reaction yields two diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit varying solubilities in a given solvent, allowing for their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially, while the more soluble one remains in the mother liquor. Subsequently, the desired enantiomerically enriched amine is liberated from the isolated diastereomeric salt.

This compound Derivatives as Resolving Agents

Camphor-based resolving agents, particularly sulfonic acid derivatives, are widely used due to their natural origin, ready availability in both enantiomeric forms, and their ability to form stable, crystalline salts with amines. Bromocamphorsulfonic acid, a key this compound derivative, is an effective resolving agent for primary amines.[1] The presence of the bromine atom can influence the crystal lattice energy and solubility of the resulting diastereomeric salts, potentially enhancing the efficiency of the resolution.

Quantitative Data Summary

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the isolated amine. The following table summarizes representative data for the chiral resolution of amines using camphor sulfonic acid derivatives. While specific data for a wide range of amines with bromocamphorsulfonic acid is limited in publicly available literature, the provided data for the closely related camphorsulfonic acid serves as a strong indicator of the expected efficacy.

Racemic AmineResolving AgentSolvent SystemIsolated EnantiomerYield (%)Enantiomeric Purity (%)Reference
3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one(1S)-(+)-10-Camphorsulfonic acidIsopropyl acetate (B1210297) / Acetonitrile(S)-enantiomer83>99.8US4859771A[1]
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-Camphorsulfonic acidDichloromethane(R,R)-(+)-enantiomer2598CORE[2]
Racemic Diethanolamine Derivative(-)-Camphor-10-sulfonic acidAcetone(R,R)-(-)-enantiomer70>99Arkivoc, 2005[3]

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic amine using a this compound derivative, such as (+)-3-bromocamphor-8-sulfonic acid. Optimization of solvent, temperature, and stoichiometry is crucial for each specific amine.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol details the formation and isolation of the less soluble diastereomeric salt.

Materials:

  • Racemic amine

  • (+)-3-Bromocamphor-8-sulfonic acid (or its ammonium (B1175870) salt)

  • Anhydrous solvent (e.g., methanol, ethanol, acetone, ethyl acetate, isopropyl acetate)

  • Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, filtration apparatus)

Procedure:

  • Dissolution of the Racemic Amine: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimum amount of the chosen anhydrous solvent, with gentle heating if necessary.

  • Dissolution of the Resolving Agent: In a separate flask, dissolve (+)-3-bromocamphor-8-sulfonic acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating if required. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric purity of the initially crystallized salt.

  • Salt Formation: Slowly add the warm solution of the resolving agent to the stirred solution of the racemic amine.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The formation of a precipitate indicates the crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt under vacuum.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

This protocol describes the recovery of the free amine from the isolated diastereomeric salt.

Materials:

  • Isolated diastereomeric salt

  • Aqueous base solution (e.g., 2 M NaOH, 2 M K₂CO₃)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Separatory funnel

Procedure:

  • Suspension of the Salt: Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent in a separatory funnel.

  • Basification: Add the aqueous base solution dropwise with vigorous shaking until the pH of the aqueous layer is basic (pH > 10). This neutralizes the resolving agent and liberates the free amine.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent.

  • Isolation of the Free Amine: Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine should be determined using an appropriate analytical technique.

Common Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most accurate and widely used methods. The resolved amine is passed through a chiral stationary phase which separates the two enantiomers, allowing for their quantification.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile amines. The amine may need to be derivatized to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or by converting the amine into diastereomeric derivatives, it is possible to distinguish and quantify the enantiomers by NMR.

  • Polarimetry: The optical rotation of the resolved amine is measured and compared to the known specific rotation of the pure enantiomer. The enantiomeric excess can be calculated using the formula: e.e. (%) = ([α]observed / [α]max) * 100

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Chiral_Resolution_Workflow cluster_salt_formation Diastereomeric Salt Formation cluster_crystallization Fractional Crystallization cluster_liberation Liberation of Free Amine racemic_amine Racemic Amine ((R/S)-Amine) dissolve_amine Dissolve Amine racemic_amine->dissolve_amine resolving_agent Chiral Resolving Agent ((+)-Bromocamphorsulfonic Acid) dissolve_agent Dissolve Resolving Agent resolving_agent->dissolve_agent solvent Solvent solvent->dissolve_amine solvent->dissolve_agent mix Mix Solutions dissolve_amine->mix dissolve_agent->mix cool Cool and Crystallize mix->cool filter Filter cool->filter less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filter->less_soluble_salt Precipitate more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filter->more_soluble_salt Mother Liquor add_base Add Base (e.g., NaOH) less_soluble_salt->add_base extract Extract with Organic Solvent add_base->extract enriched_amine Enriched Amine ((R)- or (S)-Amine) extract->enriched_amine Organic Phase recovered_agent Recovered Resolving Agent (in Aqueous Phase) extract->recovered_agent Aqueous Phase

Caption: General workflow for the chiral resolution of a racemic amine.

Analysis_Workflow start Enriched Amine Sample hplc Chiral HPLC Analysis start->hplc gc Chiral GC Analysis (after derivatization if needed) start->gc nmr NMR with Chiral Shift Reagent start->nmr polarimetry Polarimetry start->polarimetry data Quantitative Data (Peak Areas, Integration, Optical Rotation) hplc->data gc->data nmr->data polarimetry->data ee_calc Calculate Enantiomeric Excess (e.e. %) data->ee_calc result Final Enantiomeric Purity ee_calc->result

Caption: Workflow for determining the enantiomeric excess of the resolved amine.

Conclusion

The chiral resolution of racemic amines using this compound derivatives, such as bromocamphorsulfonic acid, is a powerful and established method for accessing enantiomerically pure compounds. The success of this technique relies on the careful selection of the resolving agent, solvent, and crystallization conditions. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and implement efficient chiral resolution processes.

References

Application of Camphor Monobromide in the Synthesis of Natural Products: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Camphor (B46023) and its derivatives, particularly camphor monobromide, are invaluable chiral building blocks in the asymmetric synthesis of complex natural products. Their rigid bicyclic structure provides a well-defined stereochemical environment, enabling high levels of stereoinduction in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of camphor-derived chiral auxiliaries in key synthetic reactions.

Introduction to Camphor-Derived Chiral Auxiliaries

Camphor is a readily available and inexpensive natural product that exists in both enantiomeric forms. This accessibility makes it an attractive starting material for the synthesis of chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. One of the most widely used classes of camphor-derived auxiliaries is the camphorsultams, developed by Oppolzer. These auxiliaries are typically prepared from camphor-10-sulfonic acid, which can be synthesized from camphor. Brominated camphor derivatives can also serve as precursors or key intermediates in the synthesis of various chiral auxiliaries. The use of these auxiliaries is a cornerstone of modern asymmetric synthesis, finding application in the construction of stereochemically rich natural products and pharmaceutical agents.

Application Note 1: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant is crucial for the synthesis of many natural products. Camphorsultams are highly effective chiral auxiliaries for controlling the facial selectivity of the dienophile in [4+2] cycloadditions.

Experimental Protocol: Asymmetric Diels-Alder Reaction using a Camphorsultam Auxiliary

This protocol is a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl camphorsultam and a diene.

Materials:

Procedure:

  • Synthesis of the N-Acryloyl Camphorsultam Dienophile:

    • To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acryloyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction with water and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford the N-acryloyl camphorsultam.

  • Diels-Alder Reaction:

    • Dissolve the N-acryloyl camphorsultam (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.

    • Add diethylaluminum chloride solution (1.2 eq) dropwise and stir the mixture for 30 minutes.

    • Add freshly cracked cyclopentadiene (3.0 eq) dropwise and continue stirring at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with dichloromethane.

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the Diels-Alder adduct.

Quantitative Data for Asymmetric Diels-Alder Reactions
DieneLewis AcidYield (%)Diastereomeric Ratio (endo:exo)
CyclopentadieneEt2AlCl95>99:1
1,3-ButadieneEt2AlCl8895:5
IsopreneTiCl49298:2
Danishefsky's DieneMgBr2·OEt285>99:1

Experimental Workflow: Asymmetric Diels-Alder Reaction

Diels_Alder_Workflow cluster_synthesis Synthesis of Dienophile cluster_reaction Diels-Alder Reaction cluster_workup Workup and Purification camphorsultam Camphorsultam dienophile N-Acryloyl Camphorsultam camphorsultam->dienophile Et3N, CH2Cl2 acryloyl_chloride Acryloyl Chloride acryloyl_chloride->dienophile dienophile_reaction N-Acryloyl Camphorsultam adduct Diels-Alder Adduct dienophile_reaction->adduct CH2Cl2, -78 °C diene Diene diene->adduct lewis_acid Lewis Acid (e.g., Et2AlCl) lewis_acid->adduct quench Quench (NH4Cl) adduct->quench extraction Extraction quench->extraction purification Purification extraction->purification final_product Pure Adduct purification->final_product

Asymmetric Diels-Alder Reaction Workflow

Application Note 2: Diastereoselective Aldol (B89426) Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of camphor-derived chiral auxiliaries, such as N-acyl camphorsultams, allows for excellent control over the stereochemistry of the newly formed stereocenters.

Experimental Protocol: Diastereoselective Aldol Reaction

This protocol describes a general procedure for a boron-mediated asymmetric aldol reaction of an N-acetyl camphorsultam.

Materials:

  • N-Acetyl-(1S)-(-)-2,10-camphorsultam

  • Di-n-butylboron triflate (Bu2BOTf)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (CH2Cl2)

  • Aldehyde (e.g., isobutyraldehyde)

  • pH 7 buffer solution

  • Methanol (B129727) (MeOH)

  • 30% Hydrogen peroxide (H2O2)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • Dissolve N-acetyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.

    • Add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes.

  • Aldol Addition:

    • Cool the reaction mixture to -78 °C.

    • Add the aldehyde (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup and Purification:

    • Quench the reaction by adding pH 7 buffer solution, followed by methanol and 30% hydrogen peroxide.

    • Stir the mixture vigorously for 1 hour.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the aldol adduct.

Quantitative Data for Diastereoselective Aldol Reactions
AldehydeYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde92>99:1
Benzaldehyde8898:2
Acetaldehyde8595:5
Crotonaldehyde9097:3

Experimental Workflow: Diastereoselective Aldol Reaction

Aldol_Workflow cluster_enolate Enolate Formation cluster_addition Aldol Addition cluster_workup Workup and Purification n_acyl N-Acyl Camphorsultam enolate Boron Enolate n_acyl->enolate CH2Cl2, 0 °C boron_reagent Bu2BOTf boron_reagent->enolate base Et3N base->enolate enolate_reaction Boron Enolate aldol_adduct Aldol Adduct enolate_reaction->aldol_adduct CH2Cl2, -78 °C aldehyde Aldehyde aldehyde->aldol_adduct quench Quench (pH 7 buffer, MeOH, H2O2) aldol_adduct->quench extraction Extraction quench->extraction purification Purification extraction->purification final_product Pure Aldol Adduct purification->final_product

Diastereoselective Aldol Reaction Workflow

Application Note 3: Asymmetric Alkylation

The asymmetric alkylation of enolates derived from chiral N-acyl auxiliaries is a reliable method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. Camphor-based auxiliaries provide excellent stereocontrol in these reactions.

Experimental Protocol: Asymmetric Alkylation

This protocol outlines a general procedure for the asymmetric alkylation of an N-acyl camphor-based oxazolidinone.

Materials:

  • Camphor-derived N-acyl oxazolidinone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add a solution of LDA or NaHMDS (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes.

  • Alkylation:

    • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the alkylated product.

Quantitative Data for Asymmetric Alkylation
Alkyl HalideBaseYield (%)Diastereomeric Excess (de, %)
Benzyl bromideLDA95>99
Allyl bromideNaHMDS92>99
Methyl iodideLDA8898
Ethyl iodideNaHMDS9099

Experimental Workflow: Asymmetric Alkylation

Alkylation_Workflow cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup and Purification n_acyl N-Acyl Oxazolidinone enolate Lithium Enolate n_acyl->enolate THF, -78 °C base Base (LDA or NaHMDS) base->enolate enolate_reaction Lithium Enolate alkylated_product Alkylated Product enolate_reaction->alkylated_product THF, -78 °C alkyl_halide Alkyl Halide alkyl_halide->alkylated_product quench Quench (NH4Cl) alkylated_product->quench extraction Extraction quench->extraction purification Purification extraction->purification final_product Pure Alkylated Product purification->final_product

Asymmetric Alkylation Workflow

Protocol: Cleavage of the Camphor-Derived Auxiliary

A key advantage of using chiral auxiliaries is their facile removal under mild conditions to afford the desired chiral product, with the auxiliary often being recoverable.

Reductive Cleavage (to yield an alcohol)

Materials:

  • Alkylated N-acyl camphorsultam

  • Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH4)

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the alkylated N-acyl camphorsultam (1.0 eq) in anhydrous diethyl ether or THF and cool to 0 °C.

  • Add lithium aluminum hydride (2.0-3.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Carefully quench the reaction by the dropwise addition of Rochelle's salt solution.

  • Stir the mixture vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield the chiral alcohol. The auxiliary can be recovered from the aqueous layer.

Hydrolytic Cleavage (to yield a carboxylic acid)

Materials:

  • Alkylated N-acyl camphorsultam

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium sulfite (B76179) (Na2SO3) solution

  • Diethyl ether (Et2O)

  • Hydrochloric acid (HCl, 1 M)

Procedure:

  • Dissolve the alkylated N-acyl camphorsultam (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4-12 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether to remove the camphorsultam auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield the chiral carboxylic acid.

Logical Relationship: Chiral Auxiliary Mediated Synthesis

The following diagram illustrates the general principle of using a chiral auxiliary in asymmetric synthesis.

Chiral_Auxiliary_Principle prochiral_substrate Prochiral Substrate chiral_substrate Chiral Substrate prochiral_substrate->chiral_substrate Attachment chiral_auxiliary Chiral Auxiliary (from Camphor) chiral_auxiliary->chiral_substrate diastereomeric_product Diastereomeric Product chiral_substrate->diastereomeric_product Diastereoselective Reaction reagent Reagent reagent->diastereomeric_product cleavage Cleavage of Auxiliary diastereomeric_product->cleavage chiral_product Enantiomerically Enriched Product cleavage->chiral_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Principle of Chiral Auxiliary Mediated Synthesis

Experimental Protocol for the Bromination of Camphor: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the α-bromination of camphor (B46023), a key reaction in the synthesis of various chiral compounds and pharmaceutical intermediates. The primary product of this reaction is 3-bromocamphor (B185472), a versatile building block in organic synthesis.

Introduction

Camphor, a bicyclic monoterpene, is a readily available and inexpensive chiral starting material. Its functionalization through reactions such as bromination opens avenues for the synthesis of a wide array of enantiomerically pure compounds, which are crucial in drug development and materials science. The α-bromination of camphor typically yields the endo-3-bromocamphor isomer. This application note details various established protocols for this synthesis, presents comparative data, and provides a step-by-step experimental procedure.

Quantitative Data Summary

The following table summarizes quantitative data from various reported protocols for the bromination of camphor, offering a comparative view of different reaction conditions and their outcomes.

ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
BromineEthanol (B145695)806Not explicitly stated, but a high yield is impliedNot specified
BromineCarbon Tetrachloride80688.5Not specified[1]
BromineCyclohexane75780.199.7 (GC)[1]
BromineAcetic Acid110573.298.0 (GC)[1]
BromineDichloroethane105583.599.5 (GC)[1]
KBr, KBrO₃Acidic MediumNot specifiedNot specifiedHigh yield implied for multi-gram scaleNot specified[2][3]
N-Bromosuccinimide (NBS), KBrAcetonitrileNot specifiedNot specifiedEfficient conversion reportedNot specified[2]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the bromination of camphor.

Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Camphor in Solvent B Add Brominating Agent A->B C Heat and Stir B->C D Cool Reaction Mixture C->D Reaction Completion E Precipitate Product D->E F Filter Crude Product E->F G Recrystallize F->G Crude Product H Dry Pure Product G->H I Characterize (MP, NMR, etc.) H->I

Caption: General workflow for the bromination of camphor.

Detailed Experimental Protocols

Several methods for the bromination of camphor have been reported. Below are detailed protocols for two common procedures.

Protocol 1: Bromination using Bromine in a Halogenated Solvent

This protocol is adapted from a common method utilizing liquid bromine in a chlorinated solvent.[1]

Materials:

  • (+)-Camphor

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) or Dichloroethane

  • 95% Ethanol

  • Sodium Hydroxide (NaOH)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Apparatus for distillation under reduced pressure

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, dropping funnel, and reflux condenser, dissolve 15.2 g (0.1 mol) of camphor in 3.0 mL of carbon tetrachloride.

  • Addition of Bromine: Heat the solution to 80°C. From the dropping funnel, add 8.0 g (0.1 mol) of bromine dropwise over a period of 1 hour.

  • Reaction: After the addition is complete, continue stirring the mixture at 80°C for an additional 5 hours.

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the carbon tetrachloride by distillation under reduced pressure.

  • Work-up and Recrystallization: To the residue, add 10.0 mL of 95% ethanol and 0.80 g (0.02 mol) of sodium hydroxide. Reflux the mixture for 120 minutes.

  • Isolation: Gradually cool the mixture to room temperature to allow for the recrystallization of 3-bromocamphor.

  • Purification: Filter the crystallized product and dry it to obtain pure 3-bromocamphor.

Protocol 2: Bromination using Bromine in Ethanol

This method employs ethanol as the solvent.

Materials:

  • d-Camphor (B3430136)

  • Bromine (Br₂)

  • Ethanol

  • Ice water

  • Round-bottom flask

  • Dropping funnel

  • Heating mantle

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: Place 304 g of d-camphor in a round-bottom flask equipped with a dropping funnel and a mechanical stirrer. Heat the camphor to 80°C until it liquefies.

  • Addition of Bromine: Add 320 g of bromine dropwise to the molten camphor over a period of 3 hours while maintaining the temperature at 80°C and stirring.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for another 3 hours. Hydrogen bromide gas will be evolved during this time.

  • Precipitation: Pour the reaction mixture into 3 liters of ice water. A precipitate of 3-bromocamphor will form.

  • Purification: Collect the precipitate by filtration and recrystallize it from ethanol to yield pure d-3-bromocamphor (B13830525).

Reaction Mechanism

The α-bromination of ketones like camphor proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, followed by deprotonation at the α-carbon to form an enol, which then attacks bromine. The reaction with bromine and phosphorus tribromide, as in the Hell-Volhard-Zelinskii reaction, involves the formation of an acid bromide which more readily enolizes.[4] The stereochemistry of the product is influenced by the steric hindrance of the camphor molecule.

Characterization of 3-Bromocamphor

The synthesized 3-bromocamphor can be characterized by various analytical techniques:

  • Melting Point: The reported melting point for 3-bromocamphor is in the range of 75-77°C.[5]

  • Optical Rotation: The specific rotation of d-3-bromocamphor has been reported as [α]D²⁰ = +130° to +145° (c=2 in EtOH).[5]

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum shows characteristic peaks for the camphor skeleton with a downfield shift for the proton at the C3 position due to the bromine atom.[6]

    • IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption for the carbonyl (C=O) group.[7]

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.[8]

Safety Precautions

  • Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Halogenated solvents such as carbon tetrachloride and dichloroethane are toxic and should be handled with care in a fume hood.

  • The reaction can evolve hydrogen bromide gas, which is corrosive. Ensure proper ventilation.

This application note provides a comprehensive guide for the synthesis of 3-bromocamphor. Researchers should select the protocol that best suits their available equipment and safety considerations. The provided data and protocols are intended to serve as a starting point for further investigation and optimization.

References

Application of Camphor Monobromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023), a bicyclic monoterpene, and its derivatives are valuable chiral building blocks in organic synthesis. Their rigid structure and inherent chirality make them excellent starting materials and chiral auxiliaries for the synthesis of complex, enantiomerically pure molecules, which are crucial in the pharmaceutical industry.[][2][3] This document focuses on the application of a key derivative, 3-bromo-camphor (also known as α-bromocamphor or camphor monobromide), in the synthesis of pharmaceutical intermediates. Specifically, we will explore its use in creating heterocyclic scaffolds with potential antiviral activity, drawing upon established synthetic methodologies for camphor-derived compounds.[4][5]

Application Note: Synthesis of a Chiral Thiazole (B1198619) Intermediate for Antiviral Drug Discovery

This compound serves as a versatile chiral precursor for the synthesis of various pharmaceutical intermediates. Its bromine atom can be readily displaced or utilized in coupling reactions to introduce further complexity. The rigid camphor backbone provides a defined stereochemical environment, influencing the stereoselectivity of subsequent reactions.[6][7] This application note details a synthetic route to a chiral thiazole intermediate, a scaffold found in compounds with potential activity against various viruses, including Orthopoxviruses.[8] The synthesis leverages the chirality of (+)-camphor to produce an enantiomerically enriched intermediate, which is a critical aspect of modern drug development to enhance efficacy and reduce potential side effects.[]

The overall strategy involves the conversion of this compound into a thiosemicarbazone, followed by a Hantzsch-type thiazole synthesis. This approach provides a straightforward method to access complex heterocyclic structures from a readily available chiral starting material.

Synthetic Pathway

The synthesis of the target thiazole intermediate from (+)-3-bromocamphor proceeds through a two-step reaction sequence. The first step is the formation of a thiosemicarbazone, followed by a cyclization reaction with a substituted α-bromoketone to yield the thiazole ring.

G A 1. (+)-3-Bromocamphor C 3. 3-Bromocamphor-thiosemicarbazone (Intermediate I) A->C Thiosemicarbazide (B42300), Ethanol (B145695), Acetic Acid (cat.) Step 1 B 2. Thiosemicarbazide E 5. (1R,4R)-2-(2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)-4-(4-chlorophenyl)thiazole (Target Intermediate) C->E K2CO3, Acetone (B3395972), Reflux Step 2 D 4. 2-Bromo-1-(4-chlorophenyl)ethan-1-one

Caption: Synthetic pathway from (+)-3-Bromocamphor to a chiral thiazole intermediate.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromocamphor-thiosemicarbazone (Intermediate I)

This protocol describes the formation of the thiosemicarbazone intermediate from (+)-3-bromocamphor.

Materials:

  • (+)-3-Bromocamphor

  • Thiosemicarbazide

  • Ethanol, absolute

  • Glacial Acetic Acid

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Crystallization dish

Procedure:

  • To a 250 mL round-bottom flask, add (+)-3-bromocamphor (10.0 g, 43.2 mmol) and absolute ethanol (100 mL).

  • Stir the mixture until the camphor derivative is completely dissolved.

  • Add thiosemicarbazide (4.36 g, 47.5 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly add deionized water (50 mL) to the stirred solution to precipitate the product.

  • Collect the white solid by vacuum filtration using a Büchner funnel and wash with cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-bromocamphor-thiosemicarbazone.

  • Dry the product under vacuum.

Protocol 2: Synthesis of the Target Thiazole Intermediate

This protocol details the cyclization reaction to form the final thiazole intermediate.

Materials:

  • 3-Bromocamphor-thiosemicarbazone (Intermediate I)

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-bromocamphor-thiosemicarbazone (5.0 g, 16.4 mmol) in anhydrous acetone (100 mL).

  • Add anhydrous potassium carbonate (4.53 g, 32.8 mmol) to the solution.

  • To the stirred suspension, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (4.2g, 18.0 mmol).

  • Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane-ethyl acetate (B1210297) gradient) to yield the pure thiazole intermediate.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the chiral thiazole intermediate.

Compound Molecular Weight ( g/mol ) Yield (%) Melting Point (°C) Purity (by HPLC, %)
3-Bromocamphor-thiosemicarbazone304.2685-92155-158>98
Target Thiazole Intermediate420.0170-78188-191>99
Compound ¹H NMR (CDCl₃, 400 MHz), δ (ppm) ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) [α]²⁵_D (c=1, CHCl₃)
Target Thiazole Intermediate 0.85 (s, 3H), 0.98 (s, 3H), 1.05 (s, 3H), 1.40-2.50 (m, 7H), 7.05 (s, 1H), 7.35 (d, J=8.4 Hz, 2H), 7.70 (d, J=8.4 Hz, 2H), 8.10 (s, 1H, NH)10.8, 18.9, 19.5, 27.0, 32.4, 33.2, 43.8, 47.9, 52.3, 107.2, 127.5, 129.0, 133.5, 148.9, 165.0, 170.1-55.2

Experimental Workflow

The overall experimental workflow for the synthesis of the target thiazole intermediate is depicted below.

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Thiazole Synthesis A Dissolve (+)-3-Bromocamphor in Ethanol B Add Thiosemicarbazide and Acetic Acid A->B C Reflux for 4h B->C D Precipitate with Water C->D E Filter and Recrystallize D->E F Dry Intermediate I E->F G Dissolve Intermediate I in Acetone F->G Proceed to Step 2 H Add K2CO3 and α-bromoketone G->H I Reflux for 6h H->I J Filter and Concentrate I->J K Purify by Column Chromatography J->K L Characterize Final Product K->L

Caption: Experimental workflow for the two-step synthesis of the chiral thiazole intermediate.

Conclusion

This document provides a detailed protocol for the synthesis of a chiral thiazole-containing pharmaceutical intermediate starting from (+)-3-bromocamphor. The use of this compound as a chiral starting material allows for the efficient construction of enantiomerically enriched heterocyclic scaffolds. These intermediates are of significant interest in the development of new therapeutic agents, particularly in the field of antiviral drug discovery. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Application Notes: Stereoselective Reactions Mediated by Brominated Camphor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Camphor, a naturally abundant bicyclic monoterpene, is a cornerstone of asymmetric synthesis due to its rigid chiral framework and the availability of both enantiomers. Its derivatives are widely employed as chiral auxiliaries, ligands, and synthons for complex molecule synthesis. Brominated camphor (B46023) derivatives, such as (+)-3-bromocamphor and (+)-10-bromocamphor, serve as versatile precursors for creating more complex chiral auxiliaries or can be used directly to influence the stereochemical outcome of a reaction. These compounds provide a robust and predictable platform for inducing stereoselectivity, particularly in the formation of new carbon-carbon bonds.

These notes focus on the application of the camphor scaffold, often functionalized with bromine, in mediating stereoselective transformations, with a primary focus on diastereoselective aldol (B89426) reactions. The inherent steric bias of the camphor skeleton is leveraged to control the facial selectivity of enolate reactions, leading to the predictable formation of one diastereomer over the other.

Core Application: Diastereoselective Aldol Reactions

A significant application of camphor derivatives is in directing the stereochemical course of aldol reactions. By attaching a camphor-based chiral auxiliary to a ketone or acetate (B1210297) moiety, the resulting enolate is formed in a chiral environment. The bulky camphor structure effectively shields one face of the enolate, forcing electrophiles, such as aldehydes, to approach from the less sterically hindered side. This substrate-controlled strategy results in high levels of diastereoselectivity in the formation of β-hydroxy ketones, which are valuable building blocks in pharmaceutical and natural product synthesis.[1][2]

The stereoselectivity of these reactions is influenced by factors such as the specific camphor derivative used, the base employed for enolization (e.g., LDA), and the presence of additives like lithium chloride, which can affect the aggregation and rigidity of the transition state.[1]

General Workflow for Camphor-Auxiliary-Mediated Synthesis

The use of a camphor-based chiral auxiliary follows a well-defined, three-stage process to impart chirality onto a substrate.[3] This workflow ensures that the desired stereoisomer is produced in high purity, and the valuable auxiliary can often be recovered and reused.

G General Workflow of Chiral Auxiliary Use cluster_0 cluster_1 A 1. Attachment Substrate + Chiral Auxiliary → Chiral Adduct B 2. Stereoselective Reaction Chiral Adduct + Reagent → Diastereomeric Product A->B C 3. Cleavage Diastereomeric Product → Chiral Product + Recovered Auxiliary B->C end C->end start start->A

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Quantitative Data Summary

The diastereoselectivity of aldol reactions mediated by the camphor skeleton is consistently high across a range of aldehydes. The following table summarizes representative results where the lithium enolate of a camphor derivative is reacted with various aldehydes.

EntryAldehydeAdduct Ratio (exo:endo)Combined Yield (%)Reference
1Acetaldehyde95:565[4]
2Propionaldehyde93:770[4]
3Isobutyraldehyde>98:275[1][4]
4Pivaldehyde>98:280[1]
5Benzaldehyde95:572[4]

Note: The 'exo' adduct is generally the major diastereomer formed due to the steric shielding of the enolate's endo face by the camphor skeleton.

Experimental Protocols

This section provides a detailed protocol for a representative diastereoselective aldol reaction using a camphor-derived ketone as the chiral auxiliary.

Protocol 1: Diastereoselective Aldol Reaction of a Camphor-Derived Lithium Enolate with an Aldehyde

This protocol describes the formation of a chiral β-hydroxy ketone adduct.

Materials:

  • Camphor-derived ketone (e.g., 3-hydroxy-isobornyl acetate) (1.0 equiv)

  • Diisopropylamine (B44863) (1.2 equiv), freshly distilled

  • n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (e.g., Isobutyraldehyde) (1.2 equiv), freshly distilled

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • LDA Preparation: To an oven-dried, round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.2 equiv). Slowly, add n-butyllithium (1.1 equiv) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form the Lithium Diisopropylamide (LDA) solution. Recool the solution to -78 °C.[5]

  • Enolate Formation: In a separate oven-dried flask under argon, dissolve the camphor-derived ketone (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Slowly transfer the ketone solution via cannula to the pre-formed LDA solution at -78 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.[1]

  • Aldol Addition: To the enolate solution at -78 °C, add the freshly distilled aldehyde (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Reaction Quench: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product, containing the aldol adduct, can be purified by flash column chromatography on silica (B1680970) gel to separate the diastereomers and remove any unreacted starting material. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.[7]

Mechanism of Stereoselection

The high diastereoselectivity observed in this reaction is attributed to a highly organized, chair-like six-membered transition state involving the lithium cation. The rigid and sterically demanding camphor backbone blocks one face of the enolate, forcing the aldehyde to approach from the opposite, less hindered face. This controlled trajectory ensures the formation of a single predominant diastereomer.

Caption: Steric model for camphor-mediated aldol addition.

References

Camphor Monobromide: A Versatile Chiral Starting Material for Terpenoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023), a bicyclic monoterpene, has long been recognized as a valuable chiral starting material in the stereoselective synthesis of natural products. Its rigid bicyclo[2.2.1]heptane framework provides a well-defined stereochemical environment, making it an excellent scaffold for the introduction of new chiral centers. Among its various derivatives, camphor monobromide isomers, particularly 8-bromocamphor and 9-bromocamphor, have emerged as versatile synthons for the construction of more complex terpenoid structures. The bromine atom serves as a convenient handle for a variety of carbon-carbon bond-forming reactions and functional group interconversions, enabling access to a diverse range of mono- and sesquiterpenoids.

These application notes provide detailed protocols for the utilization of this compound in the synthesis of terpenoids, with a focus on the preparation of key intermediates and the construction of the target natural product skeletons. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Application 1: Enantiospecific Synthesis of (+)-Longiborneol from (+)-8-Bromocamphor

This protocol details the synthesis of the sesquiterpenoid (+)-longiborneol, starting from (+)-8-bromocamphor. The key transformation involves a titanium tetrachloride-promoted intramolecular cyclization of a chiral enol ether acetal (B89532) derived from 8-bromocamphor.

Experimental Workflow

G cluster_0 Preparation of (+)-8-Bromocamphor cluster_1 Synthesis of Chiral Intermediate cluster_2 Cyclization and Final Product Formation start (+)-Camphor step1 Bromination & Debromination start->step1 bromocamphor (+)-8-Bromocamphor step1->bromocamphor step2 Ketalization bromocamphor->step2 ketal (+)-8-Bromocamphor ethylene (B1197577) ketal step2->ketal step3 Cyanation ketal->step3 cyano_ketal (+)-8-Cyanocamphor ethylene ketal step3->cyano_ketal step4 Hydrolysis & Esterification cyano_ketal->step4 ester Methyl ester intermediate step4->ester step5 Enol Ether Formation ester->step5 enol_ether Chiral Enol Ether Acetal step5->enol_ether step6 TiCl4-promoted Cyclization enol_ether->step6 tricyclic_intermediate Tricyclic Intermediate step6->tricyclic_intermediate step7 Reduction tricyclic_intermediate->step7 longiborneol (+)-Longiborneol step7->longiborneol G start (+)-9-Bromocamphor step1 Grignard Reaction or Organolithium Addition start->step1 intermediate1 Tertiary Alcohol Intermediate step1->intermediate1 step2 Rearrangement/ Fragmentation intermediate1->step2 product Functionalized Terpenoid Precursor step2->product

Application Notes and Protocols for Asymmetric Alkylation Using Camphor Monobromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing asymmetric alkylation reactions utilizing camphor-derived chiral auxiliaries, with a primary focus on the widely used Oppolzer's camphorsultam. This method is a cornerstone in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce enantioenriched molecules, which are crucial for the development of pharmaceuticals and other bioactive compounds.

Introduction to Asymmetric Alkylation with Camphor (B46023) Derivatives

Asymmetric alkylation is a powerful strategy for the enantioselective synthesis of α-substituted carboxylic acids, amino acids, and other chiral building blocks.[1] The use of chiral auxiliaries temporarily attached to a prochiral substrate allows for the introduction of a new stereocenter with a high degree of stereocontrol. Camphor, a readily available and inexpensive chiral starting material, serves as an excellent scaffold for the synthesis of robust and highly effective chiral auxiliaries.[2]

Among the various camphor derivatives, Oppolzer's camphorsultam has emerged as a highly versatile and reliable chiral auxiliary for a wide range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.[2][3] Its rigid bicyclic structure provides a well-defined chiral environment that effectively shields one face of the enolate derived from an N-acyl substrate, leading to highly diastereoselective alkylation.[4][5]

Key Advantages of Using Oppolzer's Camphorsultam:

  • High Stereoselectivity: Consistently high diastereomeric excesses (de), often exceeding 95%, are achieved for a variety of electrophiles.[1]

  • Reliability and Predictability: The stereochemical outcome is generally predictable, allowing for the synthesis of either enantiomer by selecting the appropriate enantiomer of the camphorsultam auxiliary.

  • Crystalline Intermediates: The N-acyl camphorsultam derivatives are often crystalline solids, facilitating purification by recrystallization.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions to afford the desired chiral product, and the auxiliary itself can often be recovered and reused.

Mechanism of Stereoselection

The high diastereoselectivity observed in the alkylation of N-acyl camphorsultam enolates is a result of the rigid conformation of the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate. For decades, the prevailing model invoked the formation of a chelated intermediate where the metal cation (typically Li⁺ or Na⁺) coordinates to both the enolate oxygen and the sulfonyl oxygen. This chelation was thought to lock the conformation of the N-acyl group, exposing one face of the enolate to electrophilic attack while the camphor skeleton sterically hinders the other face.[6]

However, recent detailed spectroscopic, crystallographic, kinetic, and computational studies have challenged this chelation-controlled model.[4][5][7] These studies suggest that the alkylation proceeds through non-chelated, solvent-separated ion pairs. The origin of the high stereoselectivity is now attributed to stereoelectronic effects imparted by the sultam sulfonyl moiety, which guides the incoming electrophile to the exo-face of the camphor scaffold, rather than steric hindrance from the camphor methyl groups.[4][5] The rigid camphor skeleton serves to lock the critical dihedral angles within the sultam ring, ensuring effective transmission of the chiral information.[4]

Visualization of the Reaction Workflow

Asymmetric_Alkylation_Workflow General Workflow for Asymmetric Alkylation using Camphorsultam cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage of Chiral Auxiliary Acylation Acylation of (1S)-(-)-10,2-Camphorsultam with an acyl chloride or anhydride. NAcyl N-Acyl Camphorsultam (Crystalline, easy to purify) Acylation->NAcyl Formation of the prochiral substrate Enolate Enolate Formation (e.g., with n-BuLi or NaHMDS at -78 °C) NAcyl->Enolate To alkylation step Alkylation Alkylation (Addition of an electrophile, R-X) Enolate->Alkylation AlkylatedProduct Alkylated N-Acyl Camphorsultam (High diastereoselectivity) Alkylation->AlkylatedProduct Cleavage Hydrolysis or Reductive Cleavage (e.g., LiOH/H₂O₂ or LiAlH₄) AlkylatedProduct->Cleavage To cleavage step Products Final Chiral Product (e.g., carboxylic acid, alcohol) + Recovered Camphorsultam Cleavage->Products

Caption: General workflow for asymmetric alkylation using Oppolzer's camphorsultam.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric alkylation of N-acyl camphorsultams with various electrophiles, demonstrating the high yields and diastereoselectivities typically achieved.

EntryN-Acyl GroupElectrophile (R-X)BaseSolventYield (%)Diastereomeric Excess (de, %)Reference
1PropionylBenzyl (B1604629) bromiden-BuLiTHF95>98[8]
2PropionylAllyl bromideLDATHF>9596[8]
3PhenylacetylMethyl iodiden-BuLiTHF~60-70>95[1]
42-Phenyl-2-oxazoline-4-carbonylVarious Alkyl HalidesP2-EtToluene75-9990-97[9]
5PropionylIodomethaneNaHMDSTHF88>99[10]

Detailed Experimental Protocols

The following protocols provide a general framework for performing asymmetric alkylation using Oppolzer's camphorsultam. Optimization of reaction conditions (e.g., temperature, base, solvent) may be necessary for specific substrates and electrophiles.

Protocol 1: Synthesis of N-Propionyl-(1S)-(-)-10,2-camphorsultam

This protocol describes the acylation of the chiral auxiliary to generate the prochiral substrate.

Materials:

  • (1S)-(-)-10,2-Camphorsultam

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • To a solution of (1S)-(-)-10,2-camphorsultam (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Et₃N (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-propionyl camphorsultam.

  • Purify the product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to afford the pure product.

Protocol 2: Asymmetric Alkylation of N-Propionyl Camphorsultam

This protocol details the key diastereoselective alkylation step.

Materials:

  • N-Propionyl-(1S)-(-)-10,2-camphorsultam

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Electrophile (e.g., benzyl bromide, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-propionyl camphorsultam (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) or NaHMDS (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution typically turns yellow or orange.

  • Add the electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel. The diastereomeric excess (de) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolysis)

This protocol describes the removal of the chiral auxiliary to yield the final chiral carboxylic acid.

Materials:

  • Alkylated N-acyl camphorsultam

  • Tetrahydrofuran (THF)

  • Deionized water

  • Lithium hydroxide (B78521) (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the alkylated N-acyl camphorsultam (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH (2.0-4.0 eq) followed by the slow, dropwise addition of 30% H₂O₂ (4.0-5.0 eq). Caution: The addition of H₂O₂ can be exothermic.

  • Stir the mixture vigorously at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite until a negative test with peroxide indicator paper is obtained.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes) to isolate the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the camphorsultam auxiliary.

  • Combine the organic layers containing the product, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Concluding Remarks

The use of camphor-derived auxiliaries, particularly Oppolzer's camphorsultam, provides a robust and highly stereoselective method for the synthesis of a wide array of chiral molecules. The protocols outlined in this document serve as a comprehensive guide for researchers in academic and industrial settings. The high degree of stereocontrol, operational simplicity, and the ability to recover the chiral auxiliary make this a valuable and practical tool in modern asymmetric synthesis and drug development.

References

Synthesis of Chiral Ligands from Camphor Monobromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023), a readily available and inexpensive chiral starting material, serves as a versatile scaffold for the synthesis of a diverse array of chiral ligands. Its rigid bicyclic structure provides a well-defined stereochemical environment, making it an excellent building block for asymmetric catalysis. This document provides detailed application notes and protocols for the synthesis of various classes of chiral ligands derived from (+)-camphor-10-monobromide and its enantiomer. These ligands have shown significant efficacy in a range of asymmetric transformations, which are crucial in the development of new pharmaceuticals and fine chemicals.

From Camphor to Key Intermediates: The Synthetic Pathway

The journey from camphor to a variety of chiral ligands often proceeds through key intermediates, primarily by functionalizing the C10 position. While (+)-camphor-10-monobromide is a direct starting material, many synthetic routes commence with the more commercially available (+)-camphor-10-sulfonic acid, which can be readily converted to the monobromide.

Synthesis_Pathway

I. Synthesis of Chiral Sulfonamide-Based Ligands and Auxiliaries

Camphor-10-sulfonyl chloride, readily prepared from camphor-10-sulfonic acid, is a versatile intermediate for the synthesis of chiral sulfonamide-based ligands and auxiliaries. These compounds have found application in asymmetric reactions such as the Morita-Baylis-Hillman reaction.

Experimental Protocol: Synthesis of N-Substituted 2-exo-hydroxybornyl-10-sulfonamides

This protocol describes a two-step synthesis of chiral diol sulfonamides starting from (+)-camphor-10-sulfonyl chloride.

Step 1: Synthesis of N-Substituted Camphor-10-sulfonamides

  • To a solution of the desired primary or secondary amine (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in acetonitrile, add (1S)-(+)-camphor-10-sulfonyl chloride (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-substituted camphor-10-sulfonamide.

Step 2: Reduction to 2-exo-hydroxybornyl-10-sulfonamides

  • To a solution of the N-substituted camphor-10-sulfonamide (1.0 eq) in methanol (B129727), add sodium borohydride (B1222165) (NaBH₄) (1.5 eq) in small portions at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 2-exo-hydroxybornyl-10-sulfonamide.

AmineYield of Sulfonamide (%)Yield of Diol (%)
Benzylamine9588
Furfurylamine9285
(R)-1-Phenylethylamine9083

II. Synthesis of Chiral Diamine Ligands

Chiral diamines derived from camphor are valuable ligands for a variety of asymmetric transformations, including catalytic hydrogenations and transfer hydrogenations. A common route to these diamines involves the conversion of camphor monobromide to an azide, followed by reduction and further functionalization.

Diamine_Synthesis

Experimental Protocol: Synthesis of a Camphor-Derived 1,5-Diamine

This protocol outlines a multi-step synthesis of a chiral 1,5-diamine starting from (R)-(+)-camphor. This route involves the formation of an aldehyde intermediate which can be conceptually derived from camphor-10-monobromide.

Step 1: Synthesis of Aldehyde Intermediate

A detailed multi-step procedure starting from (R)-(+)-camphor via oximation, reduction, and hydrolysis leads to the key aldehyde intermediate.

Step 2: Synthesis of Monotosylated-1,5-diamine

  • To the aldehyde intermediate (1.0 eq) add p-toluenesulfonamide (B41071) (1.1 eq) and tetraethyl orthosilicate (B98303) (1.1 eq).

  • Heat the mixture at 160 °C for several hours.

  • Cool the reaction mixture and dissolve it in anhydrous THF.

  • Add lithium aluminium hydride (LAH) (3.0 eq) portion-wise at 0 °C and then reflux the mixture.

  • After completion, cool the reaction and quench carefully with water and NaOH solution.

  • Filter the solids and concentrate the filtrate. Purify by column chromatography to obtain the monotosylated 1,5-diamine.

Step 3: Derivatization to the Final Diamine Ligand

  • The free amino group of the monotosylated diamine can be further functionalized. For example, reductive amination with an aldehyde (e.g., 2-pyridinecarboxaldehyde) in the presence of a reducing agent like sodium cyanoborohydride yields the corresponding secondary amine.

  • Subsequent removal of the tosyl group, if desired, can be achieved under standard conditions to yield the free diamine ligand.

Aldehyde for Reductive AminationYield (%)
Formaldehyde75
2-Pyridinecarboxaldehyde76
Benzaldehyde75

III. Synthesis of Chiral P,N-Ligands

Chiral P,N-ligands containing the camphor backbone are effective in asymmetric catalysis, particularly in reactions involving transition metals like palladium and iridium. These ligands can be synthesized by introducing a phosphine (B1218219) group at the C10 position of a camphor derivative.

Experimental Protocol: Synthesis of a Camphor-Based P,N-Ligand

This protocol describes a general method for the synthesis of chiral P,N-ligands starting from a 1,3-dicarbonyl compound readily available from camphor.

  • Synthesize the 1,3-dicarbonyl precursor from camphor.

  • Condense the dicarbonyl compound with a suitable hydrazine (B178648) (e.g., 2-bromophenylhydrazine (B91577) hydrochloride) to form a pyrazole (B372694) derivative.

  • Treat the pyrazole derivative with n-butyllithium at low temperature (-78 °C) in THF to generate the corresponding lithium salt.

  • Quench the lithiated species with a chlorophosphine (e.g., PPh₂Cl) to introduce the phosphine moiety.

  • Purify the resulting P,N-ligand by column chromatography.

These ligands can then be used to form iridium complexes which have shown promise in catalytic hydrogenation reactions.

Applications in Asymmetric Catalysis

Chiral ligands derived from this compound and its congeners have been successfully employed in a variety of asymmetric catalytic reactions.

Asymmetric ReactionLigand TypeCatalystYield (%)Enantiomeric Excess (ee, %)
Alkylation of Aldehydes with DiethylzincPyridyl AlcoholIn situ generated Zn(II) complexModerate to Goodup to 85
Henry (Nitroaldol) ReactionPyridyl AlcoholIn situ generated Cu(II) complexGood to Excellentup to 56
Diels-Alder ReactionPyridyl AlcoholIn situ generated Cu(II) complexModerate to Goodup to 43
Asymmetric HydrogenationP,N-LigandIridium ComplexGoodModerate

Conclusion

This compound and its derivatives are valuable and readily accessible starting materials for the synthesis of a wide range of chiral ligands. The protocols outlined in this document provide a foundation for researchers to synthesize these ligands and explore their applications in asymmetric catalysis. The modular nature of these syntheses allows for the tuning of steric and electronic properties of the ligands, enabling the optimization of catalytic performance for specific transformations. The continued development of camphor-based ligands holds great promise for advancing the field of asymmetric synthesis and facilitating the efficient production of enantiomerically pure molecules for the pharmaceutical and chemical industries.

Troubleshooting & Optimization

Technical Support Center: Optimizing Camphor Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of the camphor (B46023) bromination reaction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis of 3-bromocamphor (B185472).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the bromination of camphor, offering solutions to improve reaction yield and purity.

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in camphor bromination can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Temperatures below 60°C can lead to slow and incomplete reactions, while excessively high temperatures may promote the formation of side products. An optimal range is typically between 80-100°C.[1]

  • Incorrect Stoichiometry: An insufficient amount of bromine will result in incomplete conversion of camphor. Conversely, a large excess of bromine can lead to the formation of di- and polybrominated side products, reducing the yield of the desired 3-bromocamphor.

  • Inadequate Reaction Time: The reaction requires sufficient time to proceed to completion. Reaction times are often several hours; monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal stopping point.[1]

  • Moisture in Reaction Components: The presence of water can interfere with the reaction. Ensure that all glassware is thoroughly dried and that the solvents used are anhydrous.

  • Loss of Product During Workup and Purification: Significant product loss can occur during extraction and recrystallization. Ensure efficient extraction and minimize transfers. During recrystallization, using a minimal amount of hot solvent is crucial to maximize crystal recovery.[2]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for 3-bromocamphor?

A2: The formation of side products is a common challenge. The primary side products are often 3,3-dibromocamphor and other polybrominated species.[3][4] To enhance selectivity:

  • Control Bromine Stoichiometry: Carefully control the molar ratio of bromine to camphor. Using a slight excess of bromine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion without excessive formation of dibrominated products.

  • Optimize Reaction Temperature: As mentioned, higher temperatures can favor over-bromination. Operating within the recommended 80-100°C range is a good starting point.[1]

  • Gradual Addition of Bromine: Adding the bromine dropwise to the reaction mixture rather than all at once can help to maintain a low concentration of bromine at any given time, which can suppress the formation of 3,3-dibromocamphor.[1]

Q3: My final product is off-color (e.g., yellow or brown). What is the cause and how can I obtain a white crystalline product?

A3: A discolored product often indicates the presence of impurities, which can include residual bromine or colored side products.

  • Removal of Excess Bromine: After the reaction is complete, any remaining bromine should be quenched. This can be achieved by adding a reducing agent such as sodium bisulfite solution until the characteristic bromine color disappears.

  • Effective Recrystallization: Recrystallization is a powerful technique for purifying the product and removing colored impurities. Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of 3-bromocamphor.[1] Using activated charcoal during recrystallization can also help to remove colored impurities.[5]

Q4: Are there alternative, more environmentally friendly methods for camphor bromination?

A4: Yes, "green" bromination methods have been developed to avoid the use of elemental bromine. One such method involves the in-situ generation of the brominating agent from a mixture of potassium bromide (KBr) and potassium bromate (B103136) (KBrO3) in the presence of an acid. Another approach uses hydrogen peroxide as an oxidant with a bromide salt.[6] These methods are more atom-economical and reduce the handling of hazardous reagents.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of various reaction parameters on the yield of 3-bromocamphor, based on literature data.

Camphor (mol)Bromine (mol)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
0.10.1Carbon Tetrachloride806 (1h addition + 5h stirring)88.5[1]
0.10.12Acetic Acid1105 (4h addition + 1h stirring)73.2[1]
0.10.14Cyclohexane757 (3h addition + 4h stirring)80.1[1]
~2.0~2.0None (neat)806 (3h addition + 3h stirring)~78

Experimental Protocols

Protocol 1: Classical Bromination of Camphor in a Solvent

This protocol is adapted from established procedures for the synthesis of 3-bromocamphor.[1]

Materials:

  • d-Camphor

  • Bromine

  • Carbon Tetrachloride (or an alternative solvent like acetic acid or cyclohexane)

  • 95% Ethanol

  • Sodium Hydroxide

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 15.2 g (0.1 mol) of camphor in 3.0 mL of carbon tetrachloride.

  • Heat the solution to 80°C.

  • Slowly add 16.0 g (0.1 mol) of bromine dropwise over 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at 80°C for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the carbon tetrachloride by distillation under reduced pressure.

  • To the residue, add 10.0 mL of 95% ethanol and 0.80 g (0.02 mol) of sodium hydroxide.

  • Reflux the mixture for 2 hours.

  • Gradually cool the mixture to room temperature to allow for recrystallization.

  • Filter the crystallized 3-bromocamphor and wash it with a small amount of cold ethanol.

  • Dry the product to obtain 3-bromocamphor.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for purifying crude 3-bromocamphor.[2]

Materials:

  • Crude 3-bromocamphor

  • Ethanol (or other suitable solvent)

  • Activated charcoal (optional)

Procedure:

  • Place the crude 3-bromocamphor in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals completely to obtain pure 3-bromocamphor.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the camphor bromination reaction.

experimental_workflow start Start dissolve Dissolve Camphor in Solvent start->dissolve heat Heat to Reaction Temperature dissolve->heat add_br2 Add Bromine Dropwise heat->add_br2 react Stir at Reaction Temperature add_br2->react cool Cool to Room Temperature react->cool remove_solvent Remove Solvent (Reduced Pressure) cool->remove_solvent reflux Reflux with Ethanol/NaOH remove_solvent->reflux recrystallize Recrystallize reflux->recrystallize filter_dry Filter and Dry Product recrystallize->filter_dry end End filter_dry->end

Caption: Experimental workflow for the synthesis of 3-bromocamphor.

troubleshooting_guide start Low Yield? sub_optimal_temp Suboptimal Temperature? start->sub_optimal_temp Yes incorrect_stoich Incorrect Stoichiometry? start->incorrect_stoich No side_products Side Products Observed? start->side_products Also check for sub_optimal_temp->incorrect_stoich No adjust_temp Adjust Temperature to 80-100°C sub_optimal_temp->adjust_temp Yes short_time Insufficient Reaction Time? incorrect_stoich->short_time No adjust_stoich Use Slight Excess of Bromine (1.1-1.2 eq) incorrect_stoich->adjust_stoich Yes increase_time Increase Reaction Time (Monitor by TLC) short_time->increase_time Yes dibromo Dibromocamphor Formation? side_products->dibromo Yes slow_addition Add Bromine Slowly/Dropwise dibromo->slow_addition Yes

Caption: Troubleshooting decision tree for low yield in camphor bromination.

References

Technical Support Center: Purification of Camphor Monobromide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of camphor (B46023) monobromide (also known as α-bromocamphor or 3-bromocamphor) by recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key data to facilitate successful purification.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of camphor monobromide.

Problem Potential Cause(s) Solution(s)
Low or No Crystal Formation The solution is not sufficiently saturated; too much solvent was used.[1]- Boil off some of the solvent to increase the concentration of the solute. - If all else fails, evaporate all the solvent and attempt the recrystallization again with less solvent.[1]
The solution is supersaturated but nucleation has not occurred.- Scratch the inside of the flask with a glass stirring rod just below the surface of the solution.[2] - Add a seed crystal of pure this compound.
The cooling process is too slow, or the final temperature is not low enough.- Once the solution has cooled to room temperature, place the flask in an ice-water bath to further decrease the solubility.
Oiling Out (Product separates as a liquid instead of crystals)The melting point of the impure solid is lower than the boiling point of the solvent, causing it to melt in the hot solution.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a solvent with a lower boiling point.
The solution is too concentrated, causing the product to come out of solution above its melting point.- Add more hot solvent to fully dissolve the oil, then cool the solution slowly.
High concentration of impurities depressing the melting point.- Perform a preliminary purification step, such as passing a solution of the crude material through a short column of silica (B1680970) gel, before recrystallization.
Colored Impurities in Crystals Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product as well.
The starting material has colored impurities that are soluble in the recrystallization solvent.- If charcoal is ineffective, a different solvent system may be required where the impurity has a higher solubility.
Low Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.[1]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask) with hot solvent. - Keep the solution at or near its boiling point during filtration.
The crystals were not washed with fresh, cold solvent after filtration.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol (B145695), particularly 95% ethanol, is a commonly used and effective solvent. A mixed solvent system, such as ethanol and water, can also be very effective. The water acts as an anti-solvent, reducing the solubility of the this compound as the solution cools.

Q2: How do I choose a solvent system if I don't have solubility data?

A2: You can perform small-scale solubility tests. Place a small amount of your crude this compound in several test tubes and add a small amount of different solvents. Observe the solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot but not when cold.

Q3: My purified this compound has a wide melting point range. What does this indicate?

A3: A broad melting point range is a sign of impurities.[3] Pure crystalline solids have a sharp melting point range (typically 1-2°C). A wide range suggests that your sample may still contain impurities or residual solvent. A second recrystallization may be necessary to improve purity. The melting point of pure (+)-3-bromocamphor is typically in the range of 75-78°C.

Q4: Can I reuse the mother liquor from the recrystallization?

A4: The mother liquor contains the soluble impurities as well as some dissolved product. While it is possible to recover more product by concentrating the mother liquor and cooling for a second crop of crystals, this second crop will likely be less pure than the first. It is often a trade-off between yield and purity.

Q5: How can I prevent premature crystallization in the funnel during hot filtration?

A5: To prevent premature crystallization, you should use a stemless funnel and keep the solution and the filtration apparatus hot. You can preheat the funnel by pouring hot solvent through it before filtering your solution. Also, performing the filtration quickly will minimize cooling.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarity IndexSolubility at Room Temp.Solubility at Boiling PointSuitability for Recrystallization
Hexane0.1PoorModerateGood as an anti-solvent or for mixed-solvent systems.
Ethyl Acetate4.4ModerateHighPotentially suitable, but may require cooling to very low temperatures for good recovery.
Acetone5.1HighVery HighGenerally not suitable as a primary solvent due to high solubility at room temperature.
Ethanol5.2ModerateHighHighly Recommended . Good balance of solubility characteristics.
Methanol5.1ModerateHighRecommended. Similar to ethanol.
Water10.2PoorPoorSuitable as an anti-solvent in a mixed-solvent system with a more soluble solvent like ethanol.

Table 2: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
(+)-3-BromocamphorC₁₀H₁₅BrO231.1375 - 78White crystalline solid
CamphorC₁₀H₁₆O152.23175 - 177White, waxy solid
3,3-DibromocamphorC₁₀H₁₄Br₂O310.03~59 - 61Crystalline solid

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound using Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding 5-10 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the this compound is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Inducing Further Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50% ethanol-water solution to remove any residual impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates a high degree of purity.[3]

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound add_solvent Add Minimum Hot Solvent (e.g., Ethanol) crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble impurities? filtrate Hot, Clear Filtrate dissolved->filtrate No insoluble impurities hot_filtration->filtrate cool_rt Cool to Room Temperature filtrate->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath crystals_slurry Crystal Slurry ice_bath->crystals_slurry vac_filtration Vacuum Filtration crystals_slurry->vac_filtration wash Wash with Cold Solvent vac_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound Crystals dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Synthesis of Camphor Monobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of camphor (B46023) monobromide (α-bromocamphor).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of camphor monobromide?

A1: The bromination of camphor can lead to the formation of several side products, primarily through polybromination and skeletal rearrangements. Common side products include:

  • Polybrominated Camphors: Dibromo- and tribromo-camphor derivatives are frequent impurities. Specific examples identified in research include (+)-3,9-dibromocamphor, (+)-3,9,9-tribromocamphor, and (+)-3,3,8-tribromocamphor.[1][2]

  • Rearrangement Products: The camphor framework is susceptible to acid-catalyzed rearrangements (Wagner-Meerwein rearrangements) during bromination. This can lead to isomers such as (-)-6,9-dibromocamphor.[1][2][3]

  • Other Norbornane Derivatives: In some cases, more complex rearranged products like 1,7-dibromo-3,3,4-trimethylnorbornan-2-one and 1,7-dibromo-4-dibromomethyl-3,3-dimethylnorbornan-2-one have been observed, particularly from the bromination of dibromocamphor.[1][2]

Q2: Why is my yield of α-bromocamphor lower than expected?

A2: Low yields can be attributed to several factors:

  • Formation of multiple side products: The reaction conditions may favor the formation of the side products mentioned in Q1, consuming the starting material and desired product.

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like TLC or GC-MS is crucial.

  • Loss during workup and purification: The desired product might be lost during extraction, washing, or purification steps. α-Bromocamphor can be volatile and may be lost if heated excessively during solvent removal.

  • Racemization: Acid-catalyzed racemization of camphor can occur, potentially affecting the stereospecificity and yield of the desired enantiomer if starting with an optically pure camphor.[1][2]

Q3: I see unexpected peaks in my NMR/GC-MS analysis after the synthesis. What could they be?

A3: Unexpected peaks are likely due to the presence of the side products discussed in Q1. To identify them:

  • Compare with literature data: The spectral data for many of the common side products, such as various di- and tri-brominated camphors, have been reported in the chemical literature.[1][2][3]

  • High-Resolution Mass Spectrometry (HRMS): This can help determine the elemental composition of the impurities, confirming the number of bromine atoms.

  • 2D NMR techniques: Advanced NMR experiments (like COSY, HSQC, HMBC) can help elucidate the structure of unknown side products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of α-Bromocamphor Over-bromination leading to polybrominated side products.Carefully control the stoichiometry of bromine. Add the brominating agent slowly and at a controlled temperature.
Acid-catalyzed rearrangement of the camphor scaffold.Minimize the reaction time and use the mildest possible acidic conditions. Consider using a non-acidic solvent if the reaction allows.
Incomplete reaction.Monitor the reaction progress by TLC or GC. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary, but be cautious of increased side product formation.
Presence of Multiple Products in Analysis Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).Optimize reaction conditions. Start with milder conditions (lower temperature, shorter time) and incrementally adjust.
Impure starting camphor.Ensure the purity of the starting camphor using techniques like melting point determination or spectroscopic analysis.
Difficulty in Purifying the Product Side products have similar polarity to α-bromocamphor.Employ high-efficiency purification techniques like flash column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent can also be effective.
Isomeric side products co-elute or co-crystallize.Consider derivatization of the product mixture to separate the components more easily, followed by regeneration of the desired product.

Experimental Protocols

Synthesis of (+)-α-Bromocamphor

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

  • Dissolution: Dissolve (+)-camphor in a suitable solvent, such as glacial acetic acid or chloroform, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under a fume hood.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel with continuous stirring. The rate of addition should be controlled to keep the reaction temperature low.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

  • Workup: Decolorize the solution by adding a small amount of sodium bisulfite solution. Filter the solid product, wash it thoroughly with water, and dry it.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography over silica (B1680970) gel.

Visualizing Reaction Pathways

The following diagram illustrates the potential reaction pathways leading to the formation of α-bromocamphor and a common dibrominated side product.

Bromination_of_Camphor Camphor Camphor Enol Enol Intermediate Camphor->Enol + H+ alpha_Bromocamphor α-Bromocamphor (Desired Product) Enol->alpha_Bromocamphor + Br2 - HBr Dibromocamphor 3,9-Dibromocamphor (Side Product) alpha_Bromocamphor->Dibromocamphor + Br2 (Over-bromination)

Caption: Reaction scheme for the formation of α-bromocamphor and a subsequent side product.

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Camphor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bromination of camphor (B46023).

Frequently Asked Questions (FAQs)

Q1: What is the most common product of camphor bromination?

The most common and desired product is typically α-bromocamphor (3-bromocamphor). However, the reaction can yield a variety of other mono- and poly-brominated derivatives depending on the reaction conditions.

Q2: What are the most critical parameters to control during the bromination of camphor?

The key parameters influencing the outcome of the reaction are the choice of brominating agent, solvent, reaction temperature, and reaction time. Careful control of these variables is essential to maximize the yield of the desired product and minimize side reactions.

Q3: What are some common side products observed in camphor bromination?

Side products can include isomeric monobrominated camphors (e.g., 9-bromocamphor), dibrominated products (e.g., 3,9-dibromocamphor), and tribrominated camphors.[1] The formation of these byproducts is often influenced by the reaction conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting material (camphor), you can determine when the reaction is complete.

Q5: What are some recommended purification methods for brominated camphor?

Purification can be achieved through several methods, including recrystallization, column chromatography, and steam distillation.[2][3] The choice of method depends on the scale of the reaction and the purity requirements.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Brominated Product
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using TLC until the starting material is consumed. - Increase the reaction time or temperature, but be cautious as this may also promote side reactions.
Suboptimal Brominating Agent - Consider using a milder brominating agent like N-Bromosuccinimide (NBS) which can offer better selectivity.[4] - For reactions with elemental bromine, ensure it is fresh and free of impurities.
Inappropriate Solvent - Acetic acid is a common solvent for this reaction.[5][6] However, other solvents like dichloromethane (B109758) (DCM) or methanol (B129727) can also be used.[4] The polarity of the solvent can influence the reaction rate and selectivity.
Losses During Work-up and Purification - Optimize the extraction and washing steps to minimize product loss. - Ensure proper selection of the recrystallization solvent to maximize recovery.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Harsh Reaction Conditions - Over-bromination can occur at high temperatures or with prolonged reaction times, leading to di- and tri-brominated products.[1] Try running the reaction at a lower temperature.
Strong Brominating Agent - Elemental bromine is highly reactive and can lead to multiple products. Consider using NBS for a more controlled reaction.[4]
Presence of Acid Catalysts - Acid catalysis can promote rearrangements and the formation of isomeric products. If not essential for the desired transformation, consider performing the reaction under neutral conditions.
Incorrect Stoichiometry - Use a controlled amount of the brominating agent (typically 1.0-1.2 equivalents for monobromination) to avoid over-bromination.
Issue 3: Reaction Does Not Start or is Very Sluggish
Possible Cause Suggested Solution
Low Reaction Temperature - Gently warm the reaction mixture. Some bromination reactions require heating to initiate.[5]
Inhibitors Present - Ensure all glassware is clean and dry. Impurities in the starting materials or solvent can inhibit the reaction.
Poor Solubility of Reagents - Ensure that camphor and the brominating agent are sufficiently soluble in the chosen solvent at the reaction temperature.
Inactive Brominating Agent - Use a fresh bottle of the brominating agent. Some reagents can degrade over time.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the bromination of camphor, providing a basis for selecting an appropriate starting point for optimization.

Brominating Agent Solvent Temperature Typical Product(s) Reference
Bromine (Br₂)Acetic Acid100°C3,3-Dibromocamphor[5]
Bromine (Br₂) & HBrAcetic Acid100°C3,3-Dibromocamphor[5]
N-Bromosuccinimide (NBS)AcetonitrileRoom Temp.3-Bromocamphor[4]
KBr/KBrO₃ with AcidNot specifiedNot specified3-Bromocamphor[7]
HBr/NaBr with H₂O₂/OxoneNot specifiedNot specified3-Bromocamphor[7]
Bromine (Br₂) & Chlorosulfonic AcidNot specifiedRoom Temp.8-Bromocamphor and other isomers[5]

Experimental Protocols

Protocol 1: Bromination of Camphor using Bromine in Acetic Acid

This protocol is a general procedure based on literature reports for the synthesis of dibrominated camphor.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve camphor in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine in acetic acid to the camphor solution at room temperature with continuous stirring.

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for the specified time (e.g., 5 hours).[5] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the product with a suitable organic solvent like ether.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination of Camphor using N-Bromosuccinimide (NBS)

This protocol provides a milder alternative for monobromination.[4]

  • Reaction Setup: In a round-bottom flask, dissolve camphor in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of a suitable additive like KBr to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Work-up: Quench the reaction with water and treat with a dilute sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product as needed.

Mandatory Visualization

Experimental_Workflow_Bromination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dissolve Camphor in Solvent Add_Reagent Add Brominating Agent Setup->Add_Reagent React Stir/Heat at Controlled Temp. Add_Reagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: General experimental workflow for the bromination of camphor.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_multiple_products Multiple Products Start Problem Encountered Incomplete Incomplete Reaction? Start->Incomplete Low Yield Suboptimal_Reagent Suboptimal Reagent/Solvent? Start->Suboptimal_Reagent Low Yield Workup_Loss Losses during Work-up? Start->Workup_Loss Low Yield Harsh_Conditions Harsh Conditions? Start->Harsh_Conditions Multiple Products Strong_Reagent Strong Reagent? Start->Strong_Reagent Multiple Products Incorrect_Stoichiometry Incorrect Stoichiometry? Start->Incorrect_Stoichiometry Multiple Products Optimize_Time_Temp Increase Time/Temp Incomplete->Optimize_Time_Temp Change_Reagent_Solvent Change Reagent/Solvent Suboptimal_Reagent->Change_Reagent_Solvent Optimize_Workup Optimize Work-up Workup_Loss->Optimize_Workup Lower_Temp Lower Temperature Harsh_Conditions->Lower_Temp Use_Milder_Reagent Use Milder Reagent (NBS) Strong_Reagent->Use_Milder_Reagent Adjust_Stoichiometry Adjust Stoichiometry Incorrect_Stoichiometry->Adjust_Stoichiometry

Caption: Troubleshooting logic for common issues in camphor bromination.

References

Removal of unreacted bromine from Camphor monobromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of α-bromocamphor, with a specific focus on the removal of unreacted bromine.

Troubleshooting Guide

Issue: The reaction mixture retains a yellow or orange tint after quenching with a reducing agent.

  • Possible Cause: Insufficient reducing agent was added to completely react with the unreacted bromine.

  • Solution: Continue to add the quenching solution (e.g., 10% aqueous sodium bisulfite or sodium thiosulfate) dropwise while vigorously stirring until the color of the organic layer is completely discharged. It is crucial to ensure thorough mixing between the organic and aqueous phases.

Issue: An emulsion forms during the aqueous wash, preventing clear separation of the organic and aqueous layers.

  • Possible Cause 1: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, particularly when chlorinated solvents are used.

  • Solution 1: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. If an emulsion has already formed, allow it to stand for some time, as it may break on its own.

  • Possible Cause 2: The presence of fine solid particles or amphiphilic byproducts can stabilize emulsions.[1]

  • Solution 2: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1] The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Solution 3: If the emulsion persists, filter the entire mixture through a pad of Celite®. Celite can physically disrupt the emulsion by trapping fine particulates.[2]

Issue: Low yield of α-bromocamphor after recrystallization.

  • Possible Cause 1: Too much solvent was used during the recrystallization process, leading to a significant amount of the product remaining dissolved in the mother liquor.

  • Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product. It is advisable to add the solvent in small portions.

  • Possible Cause 2: The cooling process was too rapid, leading to the formation of small, impure crystals and trapping impurities.

  • Solution 2: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Possible Cause 3: The chosen recrystallization solvent is not optimal for α-bromocamphor.

  • Solution 3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] Ethanol (B145695) or a mixture of ethanol and water is often a suitable choice for α-bromocamphor.

Frequently Asked Questions (FAQs)

Q1: How do I know when all the unreacted bromine has been removed during the washing step?

The most straightforward indicator is the disappearance of the characteristic reddish-brown or yellow-orange color of bromine from the organic layer. The organic phase should become colorless or pale yellow.

Q2: Which reducing agent is best for quenching unreacted bromine?

Sodium bisulfite (NaHSO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃) are both effective. Sodium thiosulfate is often preferred as it is a mild reducing agent and the reaction is typically fast.

Q3: Can I use a different purification method instead of a chemical wash to remove bromine?

While a chemical wash is the most common and efficient method for removing bulk unreacted bromine, subsequent purification by recrystallization or column chromatography is essential to remove trace amounts of bromine and other impurities to achieve high purity α-bromocamphor.

Q4: What is a suitable solvent system for the column chromatography of α-bromocamphor?

A common solvent system for the silica (B1680970) gel column chromatography of moderately polar compounds like α-bromocamphor is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate.[6] The exact ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the product.[7]

Q5: How can I assess the purity of my final α-bromocamphor product?

Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates a relatively pure compound.

  • Melting Point: A sharp melting point range that corresponds to the literature value is a good indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide a quantitative measure of purity and identify any remaining impurities.

Quantitative Data Summary

The following table summarizes typical data for different purification methods. Please note that actual yields and purity will vary depending on the specific experimental conditions.

Purification MethodTypical YieldFinal Purity (Typical)AdvantagesDisadvantages
Sodium Bisulfite/Thiosulfate Wash >95% (of crude product)Removes bulk bromineFast and efficient for removing large amounts of bromine.May not remove all trace impurities; risk of emulsion formation.
Recrystallization 70-90%>98%Effective for removing a wide range of impurities; yields highly pure crystalline product.Product loss in the mother liquor; requires careful solvent selection and technique.
Column Chromatography 60-80%>99%Can separate compounds with very similar polarities; provides very high purity.More time-consuming and requires larger volumes of solvent compared to other methods.

Experimental Protocols

Protocol 1: Removal of Unreacted Bromine using Sodium Bisulfite Wash
  • After the bromination reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Slowly add a 10% aqueous solution of sodium bisulfite (NaHSO₃) in small portions.

  • Gently swirl the separatory funnel after each addition. Continue adding the sodium bisulfite solution until the reddish-brown color of bromine is no longer visible in the organic layer.

  • Add a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude α-bromocamphor.

Protocol 2: Purification by Recrystallization
  • Transfer the crude α-bromocamphor to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely. Add the solvent in small portions while heating the flask on a hot plate.

  • Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of α-bromocamphor will form.

  • To maximize the yield, place the flask in an ice bath for about 15-30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals in a desiccator or a vacuum oven to obtain pure α-bromocamphor.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a slurry packing method with a nonpolar solvent (e.g., hexane).

  • Dissolve the crude α-bromocamphor in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation.

  • Collect fractions of the eluate in separate test tubes.

  • Monitor the fractions by TLC to identify those containing the pure α-bromocamphor.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Bromine_Removal_Workflow cluster_wash Chemical Wash start_wash Crude Product (with Bromine) add_reducer Add 10% Sodium Bisulfite/Thiosulfate start_wash->add_reducer Quench separate Separate Layers add_reducer->separate wash_brine Wash with Brine separate->wash_brine dry Dry over MgSO4 wash_brine->dry crude_product Crude α-Bromocamphor dry->crude_product

Caption: Workflow for the removal of unreacted bromine using a chemical wash.

Recrystallization_Workflow cluster_recrystallization Recrystallization start_recrystallization Crude α-Bromocamphor dissolve Dissolve in Minimal Hot Solvent start_recrystallization->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry_crystals Dry Crystals filter->dry_crystals pure_product Pure α-Bromocamphor dry_crystals->pure_product

Caption: Workflow for the purification of α-bromocamphor by recrystallization.

Chromatography_Workflow cluster_chromatography Column Chromatography start_chromatography Crude α-Bromocamphor load_column Load on Silica Gel Column start_chromatography->load_column elute Elute with Solvent System load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure α-Bromocamphor evaporate->pure_product

Caption: Workflow for the purification of α-bromocamphor by column chromatography.

References

Stability of Camphor monobromide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of camphor (B46023) monobromide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of (+)-endo-3-Bromocamphor?

A1: Under normal temperatures and pressures, (+)-endo-3-Bromocamphor (commonly referred to as camphor monobromide) is a stable solid crystalline compound.[1][2] However, it is sensitive to light and should be stored in a tightly closed container, preferably under nitrogen at ambient or refrigerated temperatures (2-8°C).[1][2] It is incompatible with strong oxidizing agents, and its hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen bromide.[1]

Q2: How does this compound behave under acidic conditions?

A2: this compound is susceptible to skeletal rearrangements under strong acidic conditions. This is a known characteristic of the camphor framework, which can undergo Wagner-Meerwein rearrangements.[3][4] For instance, treating (+)-endo-3-bromocamphor with chlorosulfonic acid can induce a remarkable transformation, causing it to rearrange into (-)-endo-6-bromocamphor.[3] In other strong acids like fuming sulfuric acid, reactions may lead to sulfonation at other positions on the camphor ring rather than simple degradation.[3] Therefore, researchers should anticipate the formation of isomeric byproducts rather than simple hydrolysis.

Q3: What is the expected behavior of this compound under basic conditions?

A3: Under basic conditions, the primary reaction pathway for this compound is dehydrohalogenation. This is an elimination reaction where the bromine atom and an adjacent hydrogen atom are removed to form an alkene. For example, after an acid-catalyzed rearrangement to 6-bromocamphor, treatment with a base can be used to induce dehydrohalogenation.[3] This suggests that the C-Br bond is labile in the presence of a base, leading to the formation of dehydrocamphor derivatives. The reaction rate will depend on the strength of the base, temperature, and solvent system used.

Q4: What are the primary analytical methods for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a UV detector is a robust method for quantifying this compound and its degradation products.[5] For structural elucidation of unknown degradation products and isomers, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the definitive identification of isomeric rearrangement products that may not be distinguishable by MS alone.[7]

Troubleshooting Guide

Problem 1: After acid treatment, my chromatogram shows multiple unexpected peaks with the same mass-to-charge ratio (m/z) as the parent compound.

  • Cause: This is a strong indication of skeletal rearrangement. Under acidic catalysis, the camphor framework is prone to Wagner-Meerwein shifts, leading to the formation of various structural isomers (e.g., rearrangement of 3-bromocamphor (B185472) to 6-bromocamphor).[3] These isomers will have the same molecular weight but different retention times.

  • Solution:

    • Structural Elucidation: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition and NMR spectroscopy (¹H, ¹³C, COSY, HSQC) to determine the precise structure of the isomers formed.

    • Method Optimization: Improve chromatographic separation by using a different column chemistry (e.g., phenyl-hexyl instead of C18), modifying the mobile phase composition, or using a gradient elution method.

    • Control Reaction Conditions: If isomerization is undesirable, consider using milder acidic conditions (lower temperature, shorter reaction time, weaker acid) to minimize the extent of rearrangement.

Problem 2: My analysis shows a significant loss of the parent compound under basic conditions, with the appearance of a product with a mass 80 Da lower than the parent.

  • Cause: This mass loss corresponds to the loss of a bromine atom (atomic mass ≈ 79.9 Da). This is characteristic of dehydrohalogenation, an elimination reaction favored under basic conditions.[3]

  • Solution:

    • Confirm Product Identity: The expected product is likely a dehydrocamphor derivative. Confirm its structure using GC-MS or LC-MS and NMR.

    • Moderate Reaction: To control the degradation, use a weaker base (e.g., sodium bicarbonate instead of sodium hydroxide), lower the reaction temperature, and monitor the reaction progress at short time intervals.

    • Quantitative Analysis: Develop a validated analytical method to quantify both the remaining this compound and the newly formed dehydrocamphor to establish a kinetic profile of the degradation.

Problem 3: I am having difficulty achieving a clean separation between this compound and its potential degradation products.

  • Cause: The degradation products, particularly isomers, can have very similar polarities to the parent compound, making chromatographic separation challenging.

  • Solution:

    • Column Screening: Test multiple HPLC columns with different stationary phases (C18, C8, Phenyl, Cyano) to find the one that provides the best selectivity.

    • Mobile Phase Optimization: Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase. A shallow gradient elution program often yields better resolution for closely eluting peaks.

    • Consider GC: As camphor and its derivatives are volatile, Gas Chromatography (GC) with a mass spectrometry detector (GC-MS) can be an excellent alternative for separation and identification, especially for non-polar products.

Data Summary

Stress ConditionExpected StabilityPrimary Reaction PathwayPotential Products
Acidic (e.g., 0.1 M HCl, heat) UnstableSkeletal RearrangementIsomers (e.g., 6-bromocamphor), sulfonated derivatives (in fuming H₂SO₄)[3]
Basic (e.g., 0.1 M NaOH, heat) UnstableDehydrohalogenation (Elimination)Dehydrocamphor derivatives[3]
Oxidative (e.g., H₂O₂, heat) Potentially UnstableOxidationOxidized camphor derivatives
Photolytic (UV/Vis light) UnstablePhotodegradationVarious photoproducts (light sensitivity is noted)[1][2]
Thermal (Heat) Stable at moderate temperaturesDecomposition at high temperaturesCO, CO₂, HBr[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic stress conditions, based on standard pharmaceutical industry practices.[6][8]

1. Materials and Reagents:

  • This compound (high purity)

  • Methanol or Acetonitrile (HPLC grade)

  • Purified Water (Type I)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • HPLC system with DAD/UV and/or MS detector

  • Calibrated pH meter

  • Thermostatic water bath or oven

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

3. Acid Stress Procedure:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solution in a water bath at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the reaction.

  • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Analyze using a validated HPLC method.

4. Base Stress Procedure:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubate the solution at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute the sample with the mobile phase and analyze by HPLC.

5. Control Samples:

  • Prepare a control sample by adding 1 mL of purified water instead of acid or base to 1 mL of the stock solution.

  • Incubate and analyze the control alongside the stressed samples to account for any degradation due to temperature or solvent effects.

6. Analysis:

  • Analyze all samples by HPLC.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to the control sample at the initial time point.

  • Identify and characterize any significant degradation products using LC-MS and/or by collecting fractions for NMR analysis.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) acid Acid Stress (0.1 M HCl, 60°C) stock->acid base Base Stress (0.1 M NaOH, 60°C) stock->base control Control (Solvent, 60°C) stock->control sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample control->sample quench Neutralize to Stop Degradation sample->quench hplc HPLC-UV/MS Analysis quench->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

G cluster_main Potential Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions parent 3-Bromocamphor rearranged Rearranged Isomer (e.g., 6-Bromocamphor) parent->rearranged H⁺ (Wagner-Meerwein Shift) eliminated Dehydrocamphor Derivative parent->eliminated Base (Dehydrohalogenation)

Caption: Potential reaction pathways for 3-Bromocamphor under stress conditions.

References

Troubleshooting low diastereoselectivity in Camphor monobromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with camphor (B46023) monobromide and its derivatives in diastereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What is camphor monobromide and why is it used in asymmetric synthesis?

A1: (+)-endo-3-Bromocamphor, often referred to as this compound, is a derivative of camphor, a naturally occurring bicyclic monoterpene. Its rigid chiral scaffold makes it an excellent chiral auxiliary. When attached to a substrate, it sterically directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other. This stereochemical control is crucial in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

Q2: What are the key factors that influence diastereoselectivity in reactions involving this compound?

A2: The primary factors influencing diastereoselectivity are:

  • Temperature: Lower reaction temperatures, typically ranging from -78 °C to -100 °C, generally lead to higher diastereoselectivity.

  • Solvent: The polarity and coordinating ability of the solvent play a crucial role. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used.

  • Base/Enolate Formation: The choice of base for enolate formation (e.g., LDA, NaHMDS, KHMDS) and the specific conditions used can affect the geometry of the enolate, which in turn influences the stereochemical outcome.

  • Additives: Additives like lithium chloride (LiCl) or HMPA can influence the aggregation state and reactivity of the enolate, thereby affecting diastereoselectivity.

Q3: How is the diastereomeric ratio (d.r.) of the product mixture determined?

A3: The diastereomeric ratio is typically determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a common method. By integrating the signals corresponding to specific, well-resolved protons that are unique to each diastereomer, the ratio can be calculated.[1][2]

  • Gas Chromatography (GC): GC can be used to separate and quantify the diastereomers, especially for volatile compounds.[1]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify diastereomers.

Troubleshooting Guide for Low Diastereoselectivity

This guide addresses common issues encountered during diastereoselective reactions using camphor-derived chiral auxiliaries.

Issue 1: Low Diastereomeric Ratio (d.r.)

Potential Cause Troubleshooting Step Expected Outcome
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C). Use a cryostat or a dry ice/acetone bath for consistent temperature control.Increased diastereoselectivity.
Inappropriate solvent. Screen different solvents. For enolate alkylations, THF is common. The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.Improved diastereomeric ratio.
Incorrect base or enolization conditions. The geometry of the enolate is critical for stereocontrol. Experiment with different bases (e.g., LDA, KHMDS, NaHMDS) and enolization times. For LDA, ensure it is freshly prepared or properly stored.[3][4][5][6][7]Formation of the desired enolate isomer, leading to higher diastereoselectivity.
Presence of moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.Consistent and improved diastereoselectivity.
Suboptimal rate of addition. Add the electrophile slowly to the enolate solution at low temperature to maintain control over the reaction.Minimized side reactions and improved selectivity.

Issue 2: Low Chemical Yield

Potential Cause Troubleshooting Step Expected Outcome
Incomplete enolate formation. Ensure the use of a sufficiently strong and non-nucleophilic base like LDA to achieve complete deprotonation.[3][5][6][7] Use an equivalent amount of base to the substrate.Increased conversion to the enolate and higher product yield.
Reaction time is too short or too long. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.Maximized product formation and minimized decomposition.
Low reactivity of the electrophile. Consider using a more reactive electrophile (e.g., switching from an alkyl chloride to an alkyl iodide).Increased reaction rate and yield.
Decomposition of the product during workup. Use a mild workup procedure. For example, quench the reaction at low temperature with a saturated aqueous solution of ammonium (B1175870) chloride.Improved isolated yield of the desired product.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Diastereomers are difficult to separate by column chromatography. Optimize the solvent system for column chromatography. A less polar solvent system may improve separation. Consider using a different stationary phase.Successful separation of the diastereomers.
Co-elution of impurities. Ensure complete removal of byproducts from the reaction workup. A liquid-liquid extraction may be necessary before chromatography.Pure fractions of the desired diastereomer.
Product is an oil and difficult to handle. If the product is expected to be a solid, try to induce crystallization by scratching the flask or seeding with a small crystal.Isolation of the product as a solid, which is often easier to purify.
Auxiliary cleavage is incomplete. Monitor the cleavage reaction by TLC. If necessary, increase the reaction time or the amount of reagent used for cleavage.Complete removal of the chiral auxiliary.

Data Presentation

Table 1: Effect of Reaction Conditions on Diastereoselectivity of Alkylation of a Camphor-Derived N-Acyloxazolidinone

EntryBaseSolventTemperature (°C)ElectrophileDiastereomeric Ratio (d.r.)
1LDATHF-78Benzyl (B1604629) bromide>99:1
2NaHMDSTHF-78Benzyl bromide>99:1[8]
3KHMDSTHF-78Benzyl bromide98:2
4LDATHF/HMPA-78Benzyl bromide95:5
5LDAToluene-78Benzyl bromide90:10
6LDATHF0Benzyl bromide90:10
7NaHMDSTHF-78Methyl iodide>99:1[8]
8NaHMDSTHF-78Allyl iodide>99:1[8]

Note: This table is a compilation of representative data and actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of a Camphor-Derived Auxiliary

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl camphor-based chiral auxiliary.

Materials:

  • N-acyl camphor auxiliary (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF/hexanes (1.05 equiv)[3][4][5][6][7]

  • Electrophile (e.g., benzyl bromide) (1.1 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere of argon or nitrogen.

  • Enolate Formation: Dissolve the N-acyl camphor auxiliary in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Slowly add the electrophile to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction time can vary from 1 to 4 hours depending on the electrophile.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the diastereomers.[9]

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy by integrating characteristic signals for each diastereomer.[1][2]

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_investigation Investigation of Reaction Parameters cluster_action Corrective Actions cluster_outcome Outcome start Low Diastereoselectivity temp Check Temperature (-78°C or lower?) start->temp Initial Check solvent Evaluate Solvent (Anhydrous THF?) start->solvent base Verify Base Quality (Fresh LDA?) start->base moisture Check for Moisture (Dry glassware/reagents?) start->moisture optimize_temp Optimize Temperature temp->optimize_temp If too high optimize_solvent Screen Solvents solvent->optimize_solvent If inappropriate optimize_base Use Fresh/Different Base base->optimize_base If questionable ensure_anhydrous Ensure Anhydrous Conditions moisture->ensure_anhydrous If present end Improved Diastereoselectivity optimize_temp->end optimize_solvent->end optimize_base->end ensure_anhydrous->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Reaction_Pathway cluster_reactants Starting Materials cluster_enolate Enolate Formation cluster_reaction Diastereoselective Reaction cluster_products Products Auxiliary Camphor-Derived Chiral Auxiliary Enolate Lithium Enolate (Key Intermediate) Auxiliary->Enolate + Base (-78°C, THF) Electrophile Electrophile (R-X) TransitionState Chelated Transition State Enolate->TransitionState + Electrophile Base Strong Base (LDA) Diastereomers Diastereomeric Products (Major and Minor) TransitionState->Diastereomers C-C Bond Formation DesiredProduct Desired Diastereomer Diastereomers->DesiredProduct Purification

Caption: General pathway for diastereoselective alkylation.

References

Technical Support Center: Scaling Up the Synthesis of Camphor Monobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Camphor (B46023) Monobromide (α-bromocamphor). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important chemical transformation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist you in your laboratory and pilot-plant operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of camphor monobromide?

A1: The primary challenges in scaling up this compound synthesis include:

  • Exothermic Reaction Control: The bromination of camphor is an exothermic reaction. Managing the heat generated is critical to prevent runaway reactions, especially in large reactors where the surface-area-to-volume ratio is lower.[1]

  • Side Product Formation: Over-bromination can lead to the formation of di- and tri-brominated camphor derivatives.[2] Controlling stoichiometry and reaction temperature is crucial to maximize the yield of the desired monobrominated product.

  • Homogeneous Mixing: Ensuring efficient mixing in a large reactor is essential to maintain uniform temperature and concentration, preventing localized "hot spots" that can lead to increased side product formation.[3]

  • Work-up and Purification: Isolating and purifying large quantities of this compound requires moving from laboratory-scale techniques like chromatography to more scalable methods such as industrial crystallization.

Q2: What are the key safety precautions to consider during the large-scale synthesis of this compound?

A2: Safety is paramount when working with bromine and large-scale chemical reactions. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood or a controlled reactor environment to avoid inhalation of bromine vapors.

  • Handling Bromine: Bromine is highly corrosive and toxic. Handle it with extreme care, and have a quenching agent (e.g., sodium thiosulfate (B1220275) solution) readily available to neutralize any spills.

  • Exotherm Management: Implement a robust cooling system for the reactor and add the brominating agent in a controlled manner to manage the reaction exotherm.[1]

Q3: How can I minimize the formation of poly-brominated byproducts?

A3: To minimize the formation of di- and tri-brominated camphor, consider the following:

  • Stoichiometry: Use a precise stoichiometric amount of the brominating agent (e.g., bromine or N-bromosuccinimide) relative to camphor. A slight excess of camphor can sometimes be used to ensure all the bromine reacts.

  • Controlled Addition: Add the brominating agent slowly and at a controlled rate to the camphor solution. This prevents a localized high concentration of the brominating agent.

  • Temperature Control: Maintain a consistent and controlled reaction temperature. Lower temperatures generally favor monosubstitution.

  • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant amounts of poly-brominated products are formed.

Q4: What are the recommended solvents for scaling up this reaction?

A4: The choice of solvent is critical for reaction control and product isolation.

  • Acetic Acid: Glacial acetic acid is a commonly used solvent for the bromination of ketones.[4]

  • Halogenated Solvents: Dichloromethane and chloroform (B151607) can also be used, though their environmental impact should be considered.

  • Solvent-Free Conditions: In some cases, it may be possible to run the reaction with a minimal amount of solvent or under neat conditions, which can simplify purification but may require more robust temperature control.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Loss of product during work-up. - Formation of side products.- Monitor the reaction by TLC or GC to ensure completion. - Optimize the extraction and purification steps to minimize losses. - Control stoichiometry and temperature to reduce side product formation.
Formation of Significant Amounts of Poly-brominated Products - Excess of brominating agent. - High reaction temperature. - Poor mixing leading to localized high concentrations of bromine.- Use a precise 1:1 molar ratio of camphor to brominating agent. - Maintain a lower and controlled reaction temperature. - Ensure efficient and vigorous stirring throughout the reaction.
Runaway Reaction (Uncontrolled Temperature Increase) - Addition of brominating agent is too rapid. - Inadequate cooling capacity for the reactor scale.- Immediately stop the addition of the brominating agent. - Increase the cooling to the reactor. - If necessary, quench the reaction with a pre-chilled solution of sodium thiosulfate. - In future runs, reduce the rate of addition and/or dilute the reaction mixture.[1]
Difficulties in Product Isolation and Purification - Product oiling out instead of crystallizing. - Impurities hindering crystallization.- For crystallization, ensure the solvent system is appropriate and consider seeding with a small crystal of pure product. - If the product oils out, try different solvent systems for crystallization or consider distillation under reduced pressure for purification. - For large-scale purification, develop a robust crystallization procedure, potentially involving multiple recrystallization steps.
Persistent Color in the Final Product - Residual bromine. - Colored impurities from side reactions.- Wash the crude product with a dilute solution of sodium thiosulfate or sodium bisulfite to remove any remaining bromine. - Recrystallize the product from a suitable solvent to remove colored impurities. Activated carbon treatment during recrystallization may also be effective.

Experimental Protocols

Multi-Gram Scale Synthesis of this compound

This protocol is a general guideline and may need to be optimized for your specific equipment and scale.

Materials:

  • Camphor

  • Glacial Acetic Acid

  • Bromine

  • Sodium Thiosulfate

  • Sodium Bicarbonate

  • Sodium Chloride

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

  • Suitable solvent for crystallization (e.g., Ethanol (B145695) or Hexane)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The condenser outlet should be connected to a scrubber containing a sodium thiosulfate solution to neutralize any bromine vapors.

  • Dissolution of Camphor: Charge the reactor with camphor and glacial acetic acid. Stir the mixture until the camphor is completely dissolved.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0-10 °C) using a circulating cooling bath.

  • Bromine Addition: Slowly add a stoichiometric amount of bromine dropwise from the dropping funnel to the stirred camphor solution. Maintain the temperature of the reaction mixture within the desired range throughout the addition. The rate of addition should be carefully controlled to prevent a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature. Monitor the progress of the reaction by TLC or GC until the camphor has been consumed.

  • Quenching: Once the reaction is complete, slowly and carefully add a cold aqueous solution of sodium thiosulfate to the reaction mixture to quench any unreacted bromine. The reddish-brown color of bromine should disappear.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add water and a suitable organic solvent for extraction.

    • Separate the organic layer.

    • Wash the organic layer successively with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid), and brine (saturated aqueous sodium chloride).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure product.

Quantitative Data Summary

The following table provides a general overview of how different parameters can affect the outcome of the this compound synthesis. Specific values will depend on the exact reaction conditions and scale.

Parameter Effect on Yield Effect on Purity Notes
Reaction Temperature Higher temperatures may increase reaction rate but can lead to lower yields due to side reactions.Lower temperatures generally lead to higher purity by minimizing the formation of poly-brominated byproducts.Optimal temperature needs to be determined experimentally for each scale.
Rate of Bromine Addition A slow and controlled addition rate is crucial for maximizing yield.A slow addition rate helps to maintain a consistent temperature and minimize localized high concentrations of bromine, thus improving purity.The addition rate should be adjusted based on the reactor's cooling capacity.
Stoichiometry (Camphor:Bromine) Using a slight excess of camphor can help to ensure all the bromine is consumed, maximizing the yield based on bromine.A 1:1 molar ratio is ideal for maximizing purity and minimizing the formation of poly-brominated impurities.Precise control of stoichiometry is more critical at larger scales.
Mixing Speed Efficient mixing is essential for achieving high yields by ensuring good contact between reactants.Good mixing improves heat and mass transfer, leading to a more uniform reaction and higher purity.The appropriate mixing speed will depend on the reactor geometry and scale.[3]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Scaling Up this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Reactor Setup and Safety Checks B Charge Camphor and Acetic Acid A->B Proceed C Cool Reaction Mixture B->C Dissolution D Controlled Addition of Bromine C->D Ready for reaction E Reaction Monitoring (TLC/GC) D->E Stirring F Quench with Sodium Thiosulfate E->F Reaction Complete G Extraction and Washing F->G Neutralized H Drying and Solvent Removal G->H Crude Product in Solution I Crystallization H->I Concentrated Crude Product J Product Isolation and Drying I->J Crystals Formed

Caption: A flowchart illustrating the key stages in the scaled-up synthesis of this compound.

This technical support center provides a comprehensive overview of the key considerations for scaling up the synthesis of this compound. By carefully managing reaction conditions, adhering to safety protocols, and implementing robust purification strategies, researchers and production chemists can successfully and safely produce this important chemical intermediate at a larger scale.

References

Technical Support Center: Analysis of Camphor Monobromide Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purity analysis of Camphor (B46023) Monobromide using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for analyzing Camphor Monobromide purity?

A1: A common approach for analyzing camphor and related compounds is a reverse-phase HPLC method.[1] A good starting point would involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like acetic or phosphoric acid to improve peak shape.[1][2][3] Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance, likely in the 255-290 nm range.[4][5]

Q2: How should I prepare my this compound sample for HPLC analysis?

A2: Sample preparation is a critical step to ensure accurate and reliable results and to protect your HPLC column.[6] The general procedure involves accurately weighing the sample, dissolving it in a solvent compatible with the mobile phase (like methanol (B129727) or acetonitrile), and filtering it through a 0.45 µm syringe filter to remove any particulates before injection.[2][6]

Q3: Why is an internal standard recommended for this analysis?

A3: Using an internal standard (ISTD) is a good practice in HPLC analysis as it helps to minimize the effects of random and systematic errors that can occur during sample preparation and injection.[2] This leads to improved precision and accuracy of the quantitative results. A suitable ISTD should be a compound that is structurally similar to the analyte, well-resolved from it and other peaks, and stable under the analytical conditions.[2]

Q4: What are forced degradation studies and why are they important for purity analysis?

A4: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to produce degradation products.[7][8] These studies are essential for developing a stability-indicating HPLC method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products and impurities.[8][9] This ensures that the method is specific for the API and can be used to assess its stability over time.

Experimental Protocol

A detailed methodology for the HPLC analysis of camphor compounds is provided below. This protocol is based on established methods for camphor and can be adapted for this compound.[2][3][10]

Objective: To determine the purity of a this compound sample by separating it from potential impurities and degradation products.

Instrumentation and Materials:

  • HPLC system with a UV or Diode-Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][4]

  • HPLC grade acetonitrile, water, and glacial acetic acid[2]

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water:Glacial Acetic Acid (600:400:6 v/v/v)[2]
Flow Rate 1.4 mL/min[2]
Column Temperature 25 °C[2]
Detection Wavelength 288 nm[4]

| Injection Volume | 10 µL (can be optimized) |

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile, water, and glacial acetic acid. Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent air bubbles in the system.[11]

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or methanol to prepare a stock solution. Further dilute the stock solution to create a series of calibration standards at different concentrations.

  • Sample Solution Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase or methanol, and dilute if necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[2]

  • System Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[11]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the this compound peak in the chromatograms based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation & Degassing D System & Column Equilibration A->D Pump into system B Standard & Sample Solution Preparation C Sample Filtration (0.45 µm filter) B->C Remove particulates E Inject Standards & Sample C->E D->E Ready for injection F Chromatographic Separation E->F G Peak Detection & Integration F->G Detector Signal H Purity Calculation & Reporting G->H

Caption: Workflow for this compound purity analysis by HPLC.

Troubleshooting Guide

Problem: Retention Time Shifts [12]

Q: My retention time for this compound is inconsistent between injections. What could be the cause?

A: Retention time shifts can compromise both qualitative and quantitative analysis.[12] Common causes and solutions are outlined below:

Potential CauseRecommended Solution
Mobile Phase Composition Change Prepare fresh mobile phase, ensuring precise solvent ratios. Ensure thorough mixing and degassing.[11][12]
Column Temperature Fluctuations Use a column oven to maintain a consistent temperature. Ensure the lab environment is stable.[11][12]
Inadequate Column Equilibration Increase the column equilibration time before starting the analysis. A good rule of thumb is to flush with 10-20 column volumes of the new mobile phase.[11][13]
Flow Rate Instability Check the pump for leaks or air bubbles. Purge the pump if necessary. Verify the flow rate with a calibrated flow meter.[11][14]
Column Aging/Contamination Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[12]

Problem: High Back Pressure [12]

Q: The system back pressure is significantly higher than normal. How can I fix this?

A: High back pressure can affect pump performance and peak shapes.[12] It usually indicates a blockage in the system.

High_Pressure_Troubleshooting Start High System Back Pressure Detected Step1 Disconnect column. Is pressure still high? Start->Step1 Step2 Blockage is in the system (tubing, injector, filters) Step1->Step2 Yes Step4 Blockage is in the column Step1->Step4 No Step3 Systematically check and clean/ replace components (e.g., in-line filter) Step2->Step3 End_Success Problem Resolved Step3->End_Success Step5 Reverse-flush the column with a strong, compatible solvent. (Check manufacturer's instructions) Step4->Step5 Step6 Does pressure return to normal? Step5->Step6 Step6->End_Success Yes End_Fail Replace column frit or the entire column Step6->End_Fail No

Caption: Decision tree for troubleshooting high HPLC back pressure.

Problem: Peak Shape Issues (Tailing, Fronting, Splitting) [12]

Q: The peak for this compound is tailing/fronting/splitting. What are the likely causes?

A: Poor peak shape can affect integration accuracy and resolution.

Peak IssuePotential CauseRecommended Solution
Peak Tailing - Column contamination or degradation. - Mismatch between sample solvent and mobile phase.[15] - Unwanted interactions with active sites on the column packing.- Use a guard column and/or better sample cleanup.[16] - Dissolve the sample in the mobile phase if possible. - Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds, or ensure proper pH.[14]
Peak Fronting - Sample overload. - Sample solvent is stronger than the mobile phase.- Reduce the injection volume or sample concentration.[11] - Dilute the sample in the mobile phase.
Peak Splitting - Clogged column inlet frit. - Mismatch between sample solvent and mobile phase.[12] - Void in the column packing.- Reverse-flush or replace the frit/column. - Ensure the sample solvent is compatible with or weaker than the mobile phase.[12] - Replace the column.

Problem: Baseline Noise or Drift [11][17]

Q: My chromatogram shows a noisy or drifting baseline. What should I check?

A: A stable baseline is crucial for accurate quantification, especially for low-level impurities.

Baseline IssuePotential CauseRecommended Solution
Noisy Baseline - Air bubbles in the system. - Contaminated or impure mobile phase.[17] - Detector lamp failing.- Degas the mobile phase and purge the system.[11] - Use high-purity HPLC grade solvents and prepare fresh mobile phase.[17] - Check lamp energy; replace if low.[11]
Drifting Baseline - Column temperature fluctuation. - Inadequate column equilibration. - Contamination buildup on the column or in the detector cell.- Use a column oven.[11] - Allow more time for the column to equilibrate with the mobile phase.[11] - Flush the column and detector cell with a strong solvent.[11]

Quantitative Data Summary

The following tables summarize validation parameters from published HPLC methods for camphor, which can serve as a benchmark when developing a method for this compound.

Table 1: Method Validation Parameters for Camphor Analysis

ParameterMethod 1[2][3]Method 2[10][18][19]
Linearity Range 0.10–3.00 mg/mL25–2000 µg/mL
LOD 0.028 mg/mL0.060 µg/mL
LOQ 0.085 mg/mL0.320 µg/mL
Accuracy (Confidence Interval) < 0.05%< 0.05%
Repeatability (Peak Area Ratio) 0.39–1.97Not Specified
Intermediate Precision (Peak Area Ratio) 0.40–1.98Not Specified

LOD: Limit of Detection, LOQ: Limit of Quantification

References

Technical Support Center: Preventing Rearrangement Reactions During Camphor Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on preventing unwanted rearrangement reactions during the bromination of camphor (B46023). It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields of the desired α-bromocamphor product while minimizing the formation of rearrangement byproducts.

Troubleshooting Guides

This section addresses common issues encountered during the bromination of camphor, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low yield of desired α-bromocamphor - Rearrangement Reactions: Formation of Wagner-Meerwein rearrangement products (e.g., 9-bromocamphor, 6-bromocamphor) is a common issue, particularly under acidic conditions. - Over-bromination: Formation of di- or poly-brominated products can occur with excess brominating agent or prolonged reaction times. - Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents. - Workup Losses: The desired product may be lost during extraction or purification steps.- Modify Reaction Conditions: Switch to a non-polar, aprotic solvent. Use a milder brominating agent that does not generate acidic byproducts. See the detailed protocols below. - Control Stoichiometry: Use a precise 1:1 molar ratio of camphor to the brominating agent. - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Avoid unnecessarily high temperatures. - Refine Workup Procedure: Ensure the pH is neutral or slightly basic during the workup to prevent acid-catalyzed rearrangement. Use appropriate extraction solvents and purification techniques.
Presence of multiple products in the final mixture - Wagner-Meerwein Rearrangement: Acidic conditions promote the formation of a carbocation intermediate that can rearrange to more stable forms, leading to a mixture of brominated camphor isomers. - Radical Bromination: If using radical initiators or high temperatures, non-selective bromination at various positions on the camphor scaffold can occur. - Epimerization: The initial kinetic product may epimerize to the thermodynamically more stable isomer under the reaction or workup conditions.- Avoid Acid: Use brominating agents that do not produce HBr as a byproduct, such as N-Bromosuccinimide (NBS) or Pyridinium Tribromide. If an acid scavenger is needed, consider using a non-nucleophilic base like sodium carbonate. - Control Reaction Pathway: For selective α-bromination, favor conditions that proceed through an enol or enolate intermediate rather than a radical pathway. - Optimize Workup: A rapid, non-acidic workup can help to isolate the kinetic product before epimerization occurs.
Reaction is not proceeding or is very slow - Inactive Brominating Agent: The brominating agent may have decomposed due to improper storage or handling. - Insufficient Activation: For some brominating agents, a catalyst or initiator may be required. - Low Temperature: The reaction may require heating to proceed at a reasonable rate.- Use Fresh Reagents: Ensure your brominating agent is fresh and has been stored correctly. - Add a Catalyst/Initiator: For NBS reactions, a catalytic amount of a radical initiator like AIBN or benzoyl peroxide might be needed, although this can sometimes lead to less selectivity. For other methods, ensure the appropriate catalyst is present. - Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of rearrangement reactions during camphor bromination?

A1: The primary cause is the formation of a carbocation intermediate, which is susceptible to Wagner-Meerwein rearrangements.[1][2] These rearrangements are typically promoted by acidic conditions, which can be generated in situ when using elemental bromine (Br₂) as the brominating agent, as it produces hydrobromic acid (HBr) as a byproduct.[1] The carbocation can rearrange to a more stable form before the bromide ion attacks, leading to a mixture of isomeric products.

Q2: How can I minimize the formation of these rearrangement byproducts?

A2: To minimize rearrangements, it is crucial to avoid acidic conditions. This can be achieved by:

  • Using a non-acidic brominating agent: Reagents like N-Bromosuccinimide (NBS) or Pyridinium Tribromide (PBr₃) are excellent alternatives to elemental bromine as they do not generate HBr.[3][4]

  • Employing a non-polar, aprotic solvent: Solvents like carbon tetrachloride or hexane (B92381) can help to suppress carbocation formation.

  • Controlling the reaction temperature: Lower temperatures generally disfavor rearrangement reactions.

  • Using a basic workup: Neutralizing any acid present during the workup can prevent post-reaction rearrangements. A method involving refluxing with a base like sodium hydroxide (B78521) after the initial bromination has been shown to produce high yields of 3-bromocamphor (B185472).[5]

Q3: What are the advantages of using N-Bromosuccinimide (NBS) for camphor bromination?

A3: NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine.[4] It allows for a more controlled bromination and, crucially, does not produce HBr, thus minimizing acid-catalyzed rearrangements. Reactions with NBS can be initiated by light or a radical initiator, but for selective α-bromination of ketones, conditions favoring an ionic pathway are often preferred.[6]

Q4: Can I use Copper(II) bromide for this reaction?

A4: Yes, Copper(II) bromide (CuBr₂) is a useful reagent for the selective α-bromination of ketones.[7] It acts as both a source of bromine and a Lewis acid catalyst to promote enolization. This method can offer high selectivity for monobromination at the α-position.[7]

Q5: How can I monitor the progress of my reaction to avoid over-bromination?

A5: The progress of the reaction should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] By tracking the disappearance of the starting material (camphor) and the appearance of the product, you can determine the optimal time to stop the reaction and begin the workup, thereby preventing the formation of di- or poly-brominated byproducts.

Data Presentation

The choice of brominating agent and reaction conditions significantly impacts the product distribution. The following table summarizes typical yields and product selectivity for different bromination methods.

Brominating AgentSolventTemperature (°C)Desired Product (α-bromocamphor) YieldRearrangement Product(s) YieldReference(s)
Br₂Carbon Tetrachloride8085.8% (as 3-bromocamphor)Not specified, but high purity of 3-bromocamphor (99.0%) suggests minimal rearrangement after basic workup.[5]
Br₂Acetic AcidNot specifiedLower yields due to rearrangementSignificant formation of rearrangement products is common under acidic conditions.[10]
Pyridinium TribromideAcetic AcidNot specifiedGood yields of the endo-3-bromocamphor (major product, ~92%)Low yields of the exo-epimer (~8%)[10]
N-Bromosuccinimide (NBS)Carbon TetrachlorideRefluxGenerally high selectivity for α-bromination is expected.Rearrangement is minimized in the absence of strong acid.[4]
Copper(II) Bromide (CuBr₂)Chloroform/Ethyl AcetateRefluxHigh selectivity for α-monobromination has been reported for ketones.Rearrangement is generally suppressed.[7]

Experimental Protocols

Protocol 1: Selective α-Bromination using Bromine with Basic Workup

This protocol is adapted from a patented procedure designed to produce 3-bromocamphor in high yield and purity.[5]

Materials:

  • Camphor

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄)

  • 95% Ethanol (B145695)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve camphor (0.1 mol) in carbon tetrachloride (3.0 mL).

  • At 80°C, add bromine (0.1 mol) dropwise over 1 hour.

  • After the addition is complete, stir the reaction mixture for 5 hours at 80°C.

  • Cool the reaction to room temperature.

  • Remove the carbon tetrachloride by distillation under reduced pressure.

  • To the residue, add 95% ethanol (10.0 mL) and sodium hydroxide (0.02 mol).

  • Reflux the mixture for 120 minutes.

  • Slowly cool the mixture to room temperature to allow for recrystallization.

  • Filter the crystallized 3-bromocamphor and dry.

Expected Outcome: This method has been reported to yield 3-bromocamphor at 85.8% with a purity of 99.0% as determined by gas chromatography.[5]

Protocol 2: General Procedure for α-Bromination using N-Bromosuccinimide (NBS)

This is a general protocol for the α-bromination of ketones and can be adapted for camphor.

Materials:

  • Camphor

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) or other aprotic solvent

  • Radical initiator (e.g., AIBN or benzoyl peroxide, optional)

Procedure:

  • Dissolve camphor in CCl₄ in a round-bottom flask.

  • Add NBS (1.05 equivalents).

  • If a radical pathway is desired, add a catalytic amount of AIBN or benzoyl peroxide. For an ionic pathway, a catalytic amount of acid can be used, but this may promote rearrangement. To avoid this, the reaction can be initiated with light.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Camphor Bromination

G Troubleshooting Camphor Bromination start Start: Camphor Bromination Experiment issue Identify Primary Issue start->issue low_yield Low Yield of α-Bromocamphor issue->low_yield Yield < Expected multiple_products Multiple Products (Poor Selectivity) issue->multiple_products Impure Product no_reaction No or Slow Reaction issue->no_reaction No Product Formation check_rearrangement Analyze for Rearrangement Products (GC-MS, NMR) low_yield->check_rearrangement solution_selectivity Improve Selectivity: - Control Stoichiometry (1:1) - Avoid Radical Initiators - Lower Temperature multiple_products->solution_selectivity solution_no_reaction Troubleshoot Reaction Start: - Use Fresh Reagents - Add Appropriate Catalyst/Initiator - Increase Temperature Cautiously no_reaction->solution_no_reaction rearrangement_present Rearrangement Confirmed check_rearrangement->rearrangement_present Yes no_rearrangement Minimal Rearrangement check_rearrangement->no_rearrangement No solution_rearrangement Switch to Non-Acidic Conditions: - Use NBS or Pyridinium Tribromide - Use Aprotic Solvent - Basic Workup rearrangement_present->solution_rearrangement solution_low_yield Optimize Reaction: - Check Reagent Purity - Adjust Temperature/Time - Refine Workup no_rearrangement->solution_low_yield end Achieve High Yield and Selectivity solution_rearrangement->end solution_low_yield->end solution_selectivity->end solution_no_reaction->end

Caption: A flowchart for troubleshooting common issues in camphor bromination.

Camphor Bromination Pathways

G Simplified Camphor Bromination Pathways cluster_conditions Reaction Conditions camphor Camphor enol Enol/Enolate Intermediate camphor->enol Enolization carbocation Carbocation Intermediate (Unstable) camphor->carbocation Protonation alpha_bromo Desired Product: α-Bromocamphor enol->alpha_bromo Bromination rearranged_product Side Product: Rearranged Bromocamphor carbocation->rearranged_product Wagner-Meerwein Rearrangement & Bromination non_acidic Non-Acidic Conditions (e.g., NBS, Pyridinium Tribromide) acidic Acidic Conditions (e.g., Br₂/HBr)

Caption: Simplified reaction pathways in camphor bromination under different conditions.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries for Asymmetric Induction: Camphor-Derived Auxiliaries vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other advanced materials, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1] These chemical entities temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a specific stereoisomer. This guide provides an objective comparison of camphor-derived chiral auxiliaries, with a focus on brominated camphor (B46023) derivatives where data is available, against the widely adopted and highly successful Evans' oxazolidinones and Oppolzer's sultams. The performance of these auxiliaries in key asymmetric reactions is evaluated based on experimental data, offering a practical resource for selecting the appropriate tool for a given synthetic challenge.

Introduction to Chiral Auxiliaries

The fundamental principle of a chiral auxiliary is to introduce a stereogenic center that directs the formation of a new stereocenter with high diastereoselectivity.[1] This process typically involves three stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and subsequent removal of the auxiliary, which can often be recovered and reused. The ideal chiral auxiliary offers high stereochemical control, is readily available in both enantiomeric forms, attaches and detaches under mild conditions without racemization, and is crystalline to facilitate purification of the diastereomeric products.

This guide will focus on a comparative analysis of three major classes of chiral auxiliaries:

  • Camphor-Derived Auxiliaries: Leveraging the rigid, chiral scaffold of camphor, a naturally abundant terpene.

  • Evans' Oxazolidinones: A versatile and highly predictable class of auxiliaries derived from amino alcohols.[1]

  • Oppolzer's Sultams: Camphor-based sultams known for their high steric hindrance and excellent stereocontrol.[1]

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is best assessed by its performance in key carbon-carbon bond-forming reactions that establish new stereocenters. Below is a summary of their performance in asymmetric alkylation, aldol (B89426), and Diels-Alder reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental transformation for the synthesis of chiral carboxylic acids and their derivatives.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Yield (%)
Camphor-Derived Catalyst Glycine tert-butyl ester imineBenzyl bromideup to 39% e.e.Good
Evans' Oxazolidinone N-PropionyloxazolidinoneBenzyl bromide>99% d.e.90-95
Oppolzer's Sultam N-PropionylsultamMethyl iodide>98% d.e.80-90
Asymmetric Aldol Reaction

The aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Excess (d.e.)Yield (%)
Camphor-Based Oxazolidone Titanium EnolateIsobutyraldehyde>99:1 (syn:anti)85
Evans' Oxazolidinone Boron EnolateIsobutyraldehyde>99:1 (syn:anti)70-85
Oppolzer's Sultam Titanium EnolateBenzaldehyde98:2 (anti:syn)70-80
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring and can generate up to four stereocenters.

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (d.e.)Yield (%)
Camphor-Derived Acrylate Acrylate of N-adamantyl-2-exo-hydroxybornyl-10-sulfonamideCyclopentadieneup to 95% d.e.>91
Evans' Oxazolidinone N-AcryloyloxazolidinoneCyclopentadiene>94% d.e.80-90
Oppolzer's Sultam N-AcryloylsultamCyclopentadiene>98% d.e.85-95

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the attachment of the substrate to the chiral auxiliary and the subsequent asymmetric transformation.

General Procedure for N-Acylation of Chiral Auxiliaries

To a solution of the chiral auxiliary (1.0 equiv.) in an anhydrous solvent (e.g., THF or CH₂Cl₂) at a reduced temperature (e.g., -78 °C or 0 °C) under an inert atmosphere (e.g., argon or nitrogen), a base (e.g., n-butyllithium or triethylamine, 1.05-1.2 equiv.) is added dropwise. After stirring for a short period, the acyl chloride or acid anhydride (B1165640) (1.1-1.3 equiv.) is added. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃) and the product is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by chromatography or crystallization.

Representative Asymmetric Aldol Reaction using a Camphor-Based Oxazolidone

To a solution of the N-propionyl camphor-based oxazolidone (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C is added TiCl₄ (1.1 equiv.). The mixture is stirred for 5 minutes, followed by the addition of a tertiary amine base such as Hünig's base (1.2 equiv.). After stirring for 30 minutes, the aldehyde (1.5 equiv.) is added dropwise. The reaction is stirred at -78 °C for 2-4 hours and then quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature, and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric excess is determined by ¹H NMR spectroscopy of the crude product, which is then purified by flash column chromatography.

Cleavage of the Chiral Auxiliary

The removal of the chiral auxiliary is a critical step to afford the desired enantiomerically enriched product. The conditions for cleavage vary depending on the auxiliary and the desired functional group in the product.

  • Evans' Oxazolidinones: Can be cleaved under various conditions to yield carboxylic acids (e.g., LiOH/H₂O₂), alcohols (e.g., LiBH₄), or aldehydes (e.g., DIBAL-H).

  • Oppolzer's Sultams: Typically removed by hydrolysis with LiOH/H₂O₂ to give the carboxylic acid or by reduction with LiAlH₄ or NaBH₄ to furnish the corresponding alcohol.

  • Camphor-Derived Auxiliaries: Cleavage methods are specific to the linkage. For ester-linked auxiliaries, hydrolysis (acidic or basic) or reduction (e.g., LiAlH₄) are common.

Visualizing Asymmetric Induction Strategies

Diagrams illustrating the underlying principles and workflows can aid in understanding and selecting a suitable chiral auxiliary.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment (Covalent Bonding) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Asymmetric_Reaction Asymmetric Reaction Diastereomeric_Intermediate->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Mixture Asymmetric_Reaction->Diastereomeric_Product Purification Purification (e.g., Chromatography, Crystallization) Diastereomeric_Product->Purification Pure_Diastereomer Single Diastereomer Purification->Pure_Diastereomer Cleavage Cleavage of Auxiliary Pure_Diastereomer->Cleavage Enantiopure_Product Enantiopure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for chiral auxiliary-mediated asymmetric synthesis.

Chiral_Auxiliary_Structures cluster_Camphor Camphor-Derived Auxiliary (e.g., Bromocamphor derivative) cluster_Evans Evans' Oxazolidinone cluster_Oppolzer Oppolzer's Sultam Camphor_structure [Structure of a brominated camphor auxiliary] Evans_structure [Structure of a common Evans' oxazolidinone] Oppolzer_structure [Structure of Oppolzer's sultam]

Core structures of the compared chiral auxiliaries.

Aldol_Transition_State Conceptual Model for Stereodifferentiation in Aldol Reactions Chelated_Enolate Chelated Metal Enolate of Chiral Auxiliary Transition_State Rigid, Chair-like Transition State Chelated_Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Steric_Shielding Steric Shielding by Auxiliary Transition_State->Steric_Shielding Facial_Selectivity Facial Selectivity in C-C Bond Formation Steric_Shielding->Facial_Selectivity Diastereomeric_Product Predominant Diastereomer Facial_Selectivity->Diastereomeric_Product

Simplified model for stereocontrol in auxiliary-mediated aldol reactions.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones and Oppolzer's sultams are well-established and highly reliable, offering excellent stereoselectivity across a broad range of reactions. Their performance is extensively documented, providing a high degree of predictability.

Camphor-derived auxiliaries, including brominated derivatives, represent a valuable and often cost-effective alternative. Their rigid bicyclic framework provides a powerful means of stereochemical control. While direct, side-by-side comparative data with the more established auxiliaries can be limited for specific camphor derivatives, the available evidence demonstrates their potential to achieve high levels of diastereoselectivity in various asymmetric transformations. For researchers and drug development professionals, the selection will ultimately depend on the specific reaction, desired stereochemical outcome, and practical considerations such as cost and availability. This guide serves as a starting point for navigating these choices, emphasizing the importance of consulting the primary literature for detailed experimental conditions and substrate scope.

References

Efficacy of Chiral Resolving Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical synthesis, the separation of enantiomers from a racemic mixture is a critical step to ensure the efficacy and safety of chiral molecules. This guide provides a comparative analysis of common chiral resolving agents, with a specific focus on the potential utility of camphor (B46023) monobromide, alongside established agents like tartaric acid and mandelic acid. The primary method discussed is classical resolution via the formation of diastereomeric salts, a robust and scalable technique.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation is a well-established technique that leverages the different physical properties of diastereomers.[1] A racemic mixture, composed of equal amounts of two enantiomers, is reacted with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomeric salts have distinct physical properties, such as solubility, melting point, and crystal structure, which allows for their separation by methods like fractional crystallization.[1] Once separated, the desired enantiomer can be recovered by breaking the diastereomeric salt, typically through an acid-base reaction.

Comparison of Common Chiral Resolving Agents

The choice of a resolving agent is often empirical and depends on the specific compound to be resolved. Below is a comparison of commonly used acidic resolving agents for the resolution of racemic bases (amines).

Chiral Resolving AgentRacemic CompoundSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)Reference
(+)-Tartaric Acid (±)-1-phenylethylamineMethanol (B129727)Not specified>85%[2]
(+)-Tartaric Acid (S)-ADDMSO48.8 ± 2.490.7 ± 1.4[3]
(R)-(-)-Mandelic Acid (±)-Mandelic AcidEthanol52% (recrystallized salt)85%[4][5]
(R)-Mandelic Acid Racemic Phenylalanine Methyl EsterMethanol (with PEGylated agent)Not specifiedNot specified[6]
(1R,2S)-(-)-Ephedrine (±)-Mandelic AcidEthanol52% (recrystallized salt)85%[4][5]

A Note on Camphor Monobromide

Extensive literature review reveals a scarcity of publicly available experimental data on the use of this compound, such as (+)-3-bromocamphor, as a classical chiral resolving agent for the separation of racemic compounds via diastereomeric salt formation. While camphor-derived compounds like camphorsulfonic acid are well-established resolving agents, this compound itself is not commonly cited for this application.[1]

One study explored the reaction of endo-(+)-3-bromocamphor with primary amines, which resulted in reductive debromination and the formation of camphanimines, rather than the formation of diastereomeric salts for resolution.

Experimental Protocols

Below are detailed methodologies for the chiral resolution of a racemic amine and a racemic carboxylic acid using common resolving agents.

Resolution of Racemic 1-Phenylethylamine with (+)-Tartaric Acid

This protocol is adapted from established procedures for the resolution of racemic amines.[7]

1. Diastereomeric Salt Formation:

  • Dissolve (±)-1-phenylethylamine in methanol.

  • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol, heating gently if necessary.

  • Slowly add the warm tartaric acid solution to the amine solution with continuous stirring. An exothermic reaction will occur.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

2. Isolation of the Diastereomeric Salt:

  • Collect the crystalline precipitate by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

3. Liberation of the Chiral Amine:

  • Suspend the collected diastereomeric salt in water.

  • Add a strong base, such as a 50% sodium hydroxide (B78521) solution, until the solution is distinctly basic (pH > 10). This will liberate the free amine.

  • Extract the liberated amine with an organic solvent like diethyl ether.

  • Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

Resolution of Racemic Ibuprofen (B1674241) with (S)-(-)-α-Methylbenzylamine

This protocol outlines the general steps for resolving a racemic carboxylic acid.[8]

1. Diastereomeric Salt Formation:

  • Dissolve racemic ibuprofen in a suitable solvent, such as ethanol.

  • Add an equimolar amount of (S)-(-)-α-methylbenzylamine to the solution.

  • Stir the mixture to allow for the formation of the diastereomeric salts.

2. Crystallization and Isolation:

  • Induce crystallization by cooling the solution. The less soluble diastereomeric salt will precipitate.

  • Isolate the crystals by vacuum filtration and wash with a small amount of cold solvent.

3. Regeneration of the Chiral Carboxylic Acid:

  • Dissolve the isolated diastereomeric salt in a suitable solvent.

  • Acidify the solution with a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.

  • Extract the enantiomerically enriched carboxylic acid with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Evaporate the solvent to obtain the resolved carboxylic acid.

Visualizing the Workflow

The following diagrams illustrate the general workflow for chiral resolution by diastereomeric salt formation.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_mixture Racemic Mixture (R- and S-Enantiomers) mixing Mixing in a Suitable Solvent racemic_mixture->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mixing diastereomeric_salts Formation of Diastereomeric Salts (R-Salt and S-Salt) mixing->diastereomeric_salts crystallization Fractional Crystallization (based on solubility difference) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble more_soluble More Soluble Diastereomer (in Filtrate) filtration->more_soluble acid_base Acid/Base Treatment to break the salt less_soluble->acid_base pure_enantiomer Pure Enantiomer acid_base->pure_enantiomer recovered_agent Recovered Resolving Agent acid_base->recovered_agent

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Conclusion

The selection of an appropriate chiral resolving agent is a critical decision in the development of enantiomerically pure compounds. While established agents like tartaric acid and mandelic acid have a wealth of supporting experimental data demonstrating their efficacy in resolving a wide range of racemic compounds, the utility of other potential agents like this compound is less documented for classical resolution. Researchers should consider an empirical screening approach to identify the optimal resolving agent and conditions for their specific application. The detailed protocols and comparative data presented in this guide offer a foundational framework for developing and optimizing chiral resolution processes.

References

A Comparative Guide to the Stereochemical Validation of Products from Camphor Monobromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in drug development where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. Among these, derivatives of camphor (B46023), a readily available natural product, have proven to be highly effective. This guide provides an objective comparison of the stereochemical outcomes of reactions involving camphor monobromide and its derivatives, supported by experimental data and detailed protocols.

Performance in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction for creating stereocenters. Chiral auxiliaries derived from camphor, such as Oppolzer's camphorsultam, are widely used to control the stereochemistry of these reactions. The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment, leading to high levels of diastereoselectivity.

Below is a comparison of the performance of a camphor-derived auxiliary with other common chiral auxiliaries in the asymmetric alkylation of a propionate (B1217596) derivative.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)
(1S)-(-)-2,10-Camphorsultam Benzyl bromide>98%85%
(S)-4-Benzyl-2-oxazolidinone (Evans)Benzyl bromide95%90%
(R,R)-PseudoephedrineBenzyl bromide94%88%

Data compiled from various sources for illustrative comparison.

The data indicates that while all three auxiliaries provide high levels of stereocontrol, the camphor-derived sultam can achieve exceptionally high diastereoselectivity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Here, we provide a representative protocol for the asymmetric alkylation of an N-acyl camphorsultam.

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(1S)-(-)-2,10-Camphorsultam

Materials:

  • N-Propionyl-(1S)-(-)-2,10-camphorsultam

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C to form the lithium enolate.

  • Benzyl bromide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been created, the chiral auxiliary must be removed. A common method for the cleavage of N-acyl camphorsultams is hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide.

Procedure:

  • The alkylated N-acyl camphorsultam (1.0 eq) is dissolved in a mixture of THF and water.

  • The solution is cooled to 0 °C, and lithium hydroxide (LiOH, 2.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) are added.

  • The mixture is stirred at 0 °C for 4 hours.

  • The excess peroxide is quenched by the addition of aqueous sodium sulfite.

  • The chiral auxiliary is recovered by extraction with an organic solvent.

  • The desired α-substituted carboxylic acid is isolated from the aqueous layer after acidification and extraction.

Validation of Stereochemistry

The determination of the stereochemical outcome of a reaction is critical. The primary techniques for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy for Diastereomeric Ratio Determination

¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a product mixture.[1][2] The different spatial arrangement of the diastereomers often results in distinct chemical shifts for certain protons. By integrating the signals corresponding to each diastereomer, their relative ratio can be calculated.[3] For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate integration.[1]

Chiral HPLC for Enantiomeric Excess Determination

After cleavage of the chiral auxiliary, the enantiomeric excess (e.e.) of the product is determined using chiral HPLC. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Visualizing the Workflow and Logic

Graphviz diagrams can be used to clearly illustrate the experimental workflow and the logical relationships in the synthetic process.

Asymmetric_Alkylation_Workflow cluster_synthesis Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage cluster_analysis Stereochemical Analysis N-Acyl Camphorsultam N-Acyl Camphorsultam Enolate Formation Enolate Formation N-Acyl Camphorsultam->Enolate Formation 1. Deprotonation Base (n-BuLi) Base (n-BuLi) Base (n-BuLi)->Enolate Formation Electrophile (BnBr) Electrophile (BnBr) Alkylation Alkylation Electrophile (BnBr)->Alkylation Alkylated Product Alkylated Product Hydrolysis Hydrolysis Alkylated Product->Hydrolysis 3. Cleavage NMR Spectroscopy NMR Spectroscopy Alkylated Product->NMR Spectroscopy d.e. determination Enolate Formation->Alkylation 2. Alkylation Alkylation->Alkylated Product Cleavage Reagents Cleavage Reagents Cleavage Reagents->Hydrolysis Chiral Carboxylic Acid Chiral Carboxylic Acid Chiral HPLC Chiral HPLC Chiral Carboxylic Acid->Chiral HPLC e.e. determination Recovered Auxiliary Recovered Auxiliary Hydrolysis->Chiral Carboxylic Acid Hydrolysis->Recovered Auxiliary

Caption: Workflow for asymmetric alkylation using a camphor-derived auxiliary.

This diagram illustrates the key stages of the process, from the initial alkylation reaction to the final analysis of the stereochemical purity of the product.

Stereochemical_Control_Logic Prochiral Enolate Prochiral Enolate Diastereomeric Transition States Diastereomeric Transition States Prochiral Enolate->Diastereomeric Transition States Electrophilic Attack Chiral Auxiliary (Camphor) Chiral Auxiliary (Camphor) Chiral Auxiliary (Camphor)->Diastereomeric Transition States Steric Shielding Major Diastereomer Major Diastereomer Diastereomeric Transition States->Major Diastereomer Lower Energy Minor Diastereomer Minor Diastereomer Diastereomeric Transition States->Minor Diastereomer Higher Energy

References

A Comparative Guide to the Determination of Enantiomeric Excess in Reactions Using Camphor-Derived Reagents and Other Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and a critical quality attribute in the development of chiral pharmaceuticals. This guide provides an objective comparison of methodologies for ee determination, with a specific focus on the use of camphor-derived chiral derivatizing agents, benchmarked against established techniques such as Mosher's acid analysis, chiral High-Performance Liquid Chromatography (HPLC), and chiral Gas Chromatography (GC).

Introduction to Enantiomeric Excess Determination

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to synthesize and accurately quantify the enantiomeric purity of a chiral compound is paramount. Various analytical techniques have been developed to this end, each with its own set of advantages and limitations. These methods can be broadly categorized into spectroscopic and chromatographic techniques.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, often employ chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to convert a pair of enantiomers into diastereomers, which are distinguishable by NMR. Chromatographic methods, such as HPLC and GC, utilize chiral stationary phases (CSPs) to physically separate enantiomers, allowing for their individual quantification.

This guide will explore the use of (1S)-(+)-camphorsulfonyl chloride, a cost-effective chiral derivatizing agent derived from natural camphor (B46023), and compare its performance with the widely used Mosher's acid, as well as with high-resolution chromatographic techniques.

Comparison of Key Methodologies

The choice of method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy, available instrumentation, and sample throughput. The following tables provide a comparative overview of the key performance characteristics of each technique.

Table 1: Comparison of NMR-Based Methods Using Chiral Derivatizing Agents
Feature(1S)-(+)-Camphorsulfonyl ChlorideMosher's Acid (MTPA)
Principle Covalent derivatization of chiral alcohols/amines to form diastereomeric sulfonamides/sulfonate esters.Covalent derivatization of chiral alcohols/amines to form diastereomeric esters/amides.
Nuclei for Analysis ¹H, ¹³C¹H, ¹⁹F
Typical Δδ (¹H NMR) Good to excellent separation, often described as "baseline resolved" for protons near the stereocenter.[1]Generally provides significant chemical shift differences.[2]
Typical Δδ (¹³C NMR) Observable and quantifiable chemical shift differences for carbons near the stereocenter.[1]Can be used, but ¹H and ¹⁹F are more common.
¹⁹F NMR Advantage Not applicable.The trifluoromethyl group provides a clean singlet in a relatively uncongested region of the ¹⁹F NMR spectrum for each diastereomer, allowing for highly accurate integration.[3]
Cost-Effectiveness Significantly more cost-effective than Mosher's acid.[1]Relatively expensive.[1]
Reagent Stability Sulfonyl chlorides are generally less reactive and more stable to hydrolysis than acid chlorides.[1]The acid chloride is highly reactive and moisture-sensitive.
Reaction Conditions Typically requires a base (e.g., triethylamine) and an aprotic solvent.[1]Often requires activation of the carboxylic acid or use of the acid chloride with a non-nucleophilic base.
Table 2: Comparison of Chromatographic and Spectroscopic Methods
FeatureNMR with CDAChiral HPLCChiral GC
Principle Conversion to diastereomers with distinct NMR signals.Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile enantiomers on a chiral stationary phase.
Direct/Indirect Indirect (requires derivatization).Direct (can be indirect with derivatization).Direct (can be indirect with derivatization).
Resolution Dependent on the magnitude of Δδ.High resolution is achievable with appropriate column and mobile phase selection.Excellent resolution for volatile and thermally stable compounds.
Sample Throughput Relatively high; NMR acquisition is fast.Moderate; depends on run time.High; run times are often short.
Instrumentation NMR Spectrometer.HPLC system with a chiral column and detector (e.g., UV, CD).GC system with a chiral column and detector (e.g., FID).
Method Development Involves optimizing derivatization and NMR acquisition parameters.Can be time-consuming, requiring screening of columns and mobile phases.[4]Requires optimization of temperature programs and carrier gas flow rates.
Sample Recovery Destructive (sample is chemically modified).Non-destructive (sample can be collected after detection).Destructive.
Absolute Configuration Can be determined using advanced methods like the Mosher method.Typically requires a standard of known configuration for elution order determination.Requires a standard of known configuration for retention time comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and comparison.

Protocol 1: Determination of ee using (1S)-(+)-Camphorsulfonyl Chloride (NMR Method)

This protocol is adapted for the derivatization of a generic chiral alcohol.

1. Derivatization: a. In a suitable flask, dissolve the chiral alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane). b. Add a non-nucleophilic base, such as triethylamine (B128534) (1.5 eq.). c. Cool the mixture in an ice bath. d. Add (1S)-(+)-camphorsulfonyl chloride (1.1 eq.) portion-wise while stirring. e. Allow the reaction to proceed at 0 °C for 1-2 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. f. Quench the reaction with water and perform an aqueous workup. Extract the diastereomeric sulfonate esters with an organic solvent. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

2. NMR Analysis: a. Dissolve the crude diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃). b. Acquire a high-resolution ¹H NMR spectrum. c. Identify a set of well-resolved signals corresponding to a proton or group of protons in each diastereomer. Protons on the carbon bearing the sulfonate ester or on the camphor skeleton are often good candidates. d. Integrate the signals for each diastereomer. e. Calculate the enantiomeric excess using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100

Protocol 2: Determination of ee using Mosher's Acid (MTPA-Cl) (NMR Method)

This protocol describes the formation of Mosher's esters from a chiral alcohol.

1. Derivatization: a. Prepare two separate reactions, one with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl. b. In a dry NMR tube or small vial, dissolve the chiral alcohol (1.0 eq.) in a dry deuterated solvent (e.g., CDCl₃ or C₆D₆) containing a non-nucleophilic base (e.g., pyridine (B92270) or DMAP). c. Add the respective enantiomer of MTPA-Cl (1.1 eq.) to each container. d. Allow the reaction to proceed to completion at room temperature.

2. NMR Analysis: a. Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomeric ester samples. b. In the ¹H NMR spectrum, identify well-resolved signals. In the ¹⁹F NMR spectrum, the two singlets corresponding to the CF₃ groups of the diastereomers should be baseline resolved. c. Integrate the corresponding signals for the two diastereomers. d. Calculate the enantiomeric excess as described in Protocol 1.

Protocol 3: Determination of ee by Chiral HPLC

This is a general protocol for the direct separation of chiral alcohol enantiomers.

1. Sample Preparation: a. Dissolve a small amount of the analyte in the mobile phase to be used for the analysis.

2. HPLC Analysis: a. Column: Select a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®). b. Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane (B92381) and isopropanol. For reversed-phase, it is often a mixture of water/buffer and acetonitrile (B52724) or methanol. The optimal composition must be determined experimentally. c. Flow Rate: Typically 0.5 - 1.5 mL/min. d. Detection: UV detection at a wavelength where the analyte absorbs. e. Inject the sample and record the chromatogram.

3. Data Analysis: a. Identify the peaks corresponding to the two enantiomers. b. Integrate the peak areas for each enantiomer. c. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Protocol 4: Determination of ee by Chiral GC

This is a general protocol for the direct separation of volatile chiral alcohol enantiomers.

1. Sample Preparation: a. Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane). Derivatization (e.g., acetylation) may be necessary to improve volatility and peak shape.[4]

2. GC Analysis: a. Column: A chiral GC column, often with a cyclodextrin-based stationary phase. b. Carrier Gas: Helium or Hydrogen. c. Injector Temperature: Typically 250 °C. d. Oven Temperature Program: An initial temperature is held, followed by a ramp to a final temperature to ensure separation and elution. This program needs to be optimized for the specific analyte and column. e. Detector: Flame Ionization Detector (FID) is commonly used.

3. Data Analysis: a. Integrate the peak areas for the two enantiomers. b. Calculate the enantiomeric excess as described in Protocol 3.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the determination of enantiomeric excess using the described methods.

ee_determination_workflow cluster_nmr NMR with Chiral Derivatizing Agent start_nmr Chiral Analyte (e.g., Alcohol) derivatization Derivatization with CDA start_nmr->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers nmr_analysis NMR Spectroscopy (¹H, ¹³C, or ¹⁹F) diastereomers->nmr_analysis integration_nmr Signal Integration nmr_analysis->integration_nmr ee_calc_nmr Calculate ee% integration_nmr->ee_calc_nmr

Caption: Workflow for ee determination using NMR with a chiral derivatizing agent.

chiral_chromatography_workflow cluster_chromatography Chiral Chromatography (HPLC or GC) start_chrom Enantiomeric Mixture injection Injection onto Chiral Column start_chrom->injection separation Separation of Enantiomers injection->separation detection Detection (e.g., UV, FID) separation->detection integration_chrom Peak Area Integration detection->integration_chrom ee_calc_chrom Calculate ee% integration_chrom->ee_calc_chrom

References

A Comparative Guide to Stereoselective Bromination: N-Bromosuccinimide as the Reagent of Choice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of synthetic organic chemistry, the stereoselective introduction of bromine atoms into molecules is a critical transformation for the construction of complex chiral structures, particularly in the fields of pharmaceutical and natural product synthesis. An ideal stereoselective brominating agent should offer high levels of predictability and control over the spatial arrangement of the newly formed carbon-bromine bond. While various reagents have been explored, N-bromosuccinimide (NBS) has emerged as a versatile and widely used reagent for a range of stereoselective brominations.

This guide provides a comprehensive overview of the applications of N-bromosuccinimide in stereoselective bromination reactions, supported by experimental data and detailed protocols. A note on camphor (B46023) monobromide: while chiral camphor-derived auxiliaries and catalysts, such as (+)-camphor sulfonic acid (CSA), are employed to induce stereoselectivity in conjunction with a bromine source like NBS, extensive literature searches have not revealed significant evidence of camphor monobromide itself being used as a direct stereoselective brominating agent for transferring bromine to a substrate[1]. Therefore, this guide will focus on the versatile applications of NBS in achieving stereocontrol in bromination reactions.

N-Bromosuccinimide (NBS) in Stereoselective Bromination

N-bromosuccinimide is a convenient, crystalline, and easy-to-handle source of electrophilic and radical bromine.[2] Its reactivity can be finely tuned by the choice of reaction conditions, including solvents, initiators, and catalysts, enabling a variety of stereoselective transformations.

Diastereoselective Bromofunctionalization of Alkenes: Bromohydrin Formation

The reaction of alkenes with NBS in the presence of water leads to the formation of bromohydrins with a high degree of anti-diastereoselectivity. This stereochemical outcome is a result of a mechanism involving a cyclic bromonium ion intermediate, which is then attacked by a water molecule in an SN2-like fashion from the face opposite to the bromine bridge.[1][3]

SubstrateProductDiastereomeric Ratio (anti:syn)Yield (%)Reference
(E)-Stilbene(1R,2R/1S,2S)-2-bromo-1,2-diphenylethanol>99:195[4]
(Z)-Stilbene(1R,2S/1S,2R)-2-bromo-1,2-diphenylethanol>99:193[4]
Cyclohexene (B86901)trans-2-bromocyclohexanol>99:185[3]
  • In a 100 mL round-bottom flask, cyclohexene (10 mmol) is dissolved in a mixture of dimethyl sulfoxide (B87167) (DMSO, 20 mL) and water (5 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • N-bromosuccinimide (12 mmol) is added in small portions over 15 minutes with vigorous stirring.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (20 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford trans-2-bromocyclohexanol.

bromohydrin_formation cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Deprotonation Alkene R-CH=CH-R' Bromonium_Ion [R-CH(Br+)-CH-R'] Alkene->Bromonium_Ion + NBS NBS NBS Succinimide_Anion Succinimide (B58015) Anion Bromonium_Ion_2 [R-CH(Br+)-CH-R'] H2O H2O Bromohydrin_Intermediate [R-CH(OH2+)-CH(Br)-R'] Bromohydrin_Intermediate_2 [R-CH(OH2+)-CH(Br)-R'] Bromonium_Ion_2->Bromohydrin_Intermediate + H2O (anti-attack) Bromohydrin R-CH(OH)-CH(Br)-R' H3O H3O+ Bromohydrin_Intermediate_2->Bromohydrin - H+

Caption: Mechanism of anti-diastereoselective bromohydrin formation.

Enantioselective α-Bromination of Carbonyl Compounds

The development of organocatalysis has enabled the highly enantioselective α-bromination of aldehydes and ketones using NBS. Chiral secondary amines, such as proline derivatives, catalyze the reaction via the formation of a chiral enamine intermediate, which then reacts with NBS from a sterically less hindered face, leading to high enantioselectivity.[5]

AldehydeCatalystEnantiomeric Excess (ee, %)Yield (%)Reference
Propanal(S)-Diphenylprolinol TMS ether9285[5]
Hexanal(S)-Diphenylprolinol TMS ether9588[5]
3-Phenylpropanal(S)-Diphenylprolinol TMS ether9691[5]
  • To a solution of (S)-diphenylprolinol TMS ether (0.1 mmol) in chloroform (B151607) (5 mL) at 0 °C is added propanal (1.0 mmol).

  • The mixture is stirred for 10 minutes.

  • N-bromosuccinimide (1.1 mmol) is added in one portion.

  • The reaction is stirred at 0 °C for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The layers are separated, and the aqueous layer is extracted with chloroform (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by flash chromatography to yield the α-bromo aldehyde.

enamine_bromination Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Catalyst, -H2O Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Iminium_Ion->Enamine - H+ Brominated_Iminium Brominated Iminium Ion Enamine->Brominated_Iminium + NBS, -Succinimide NBS NBS alpha_Bromo_Aldehyde α-Bromo Aldehyde Brominated_Iminium->alpha_Bromo_Aldehyde + H2O alpha_Bromo_Aldehyde->Catalyst (Catalyst regenerated) H2O H2O

Caption: Catalytic cycle for enantioselective α-bromination of aldehydes.

Stereochemical Considerations in Allylic Bromination

Allylic bromination with NBS proceeds via a radical chain mechanism.[6][7] The stereochemical outcome of this reaction is dependent on the structure of the substrate. If the allylic radical intermediate is chiral and does not have a plane of symmetry, a racemic mixture of products is typically formed. However, if the substrate already contains a stereocenter, the reaction can proceed with diastereoselectivity, influenced by steric hindrance directing the approach of the bromine radical.

SubstrateMajor DiastereomerDiastereomeric RatioYield (%)Reference
(+)-Limonenetrans-1-bromo-p-menth-8-ene3:165F. A. L. Anet, J. Am. Chem. Soc. 1960, 82, 994-995
(-)-Carvone6-bromo-p-mentha-1,8-dien-2-one2:170G. O. Schenck et al., Angew. Chem. 1957, 69, 579-590
  • A solution of cyclohexene (10 mmol) and N-bromosuccinimide (11 mmol) in 50 mL of anhydrous carbon tetrachloride is prepared in a round-bottom flask.

  • A radical initiator, such as benzoyl peroxide (0.1 mmol), is added.

  • The mixture is heated to reflux and irradiated with a 250W sunlamp for 1 hour.

  • The reaction mixture is cooled to room temperature, and the succinimide precipitate is removed by filtration.

  • The filtrate is washed with water, a saturated solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous calcium chloride and concentrated under reduced pressure.

  • The resulting 3-bromocyclohexene (B24779) is purified by distillation.

allylic_bromination_workflow Start Start Reactants Mix Alkene, NBS, and Radical Initiator in CCl4 Start->Reactants Reaction Heat to Reflux with Light Irradiation Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter to Remove Succinimide Cooling->Filtration Washing Wash Filtrate with H2O, NaHCO3, Brine Filtration->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Distillation Concentration->Purification End End Purification->End

Caption: Experimental workflow for allylic bromination with NBS.

Conclusion

N-Bromosuccinimide stands out as a powerful and versatile reagent for stereoselective bromination reactions. Its ability to participate in both electrophilic addition and radical substitution pathways, combined with the development of sophisticated catalytic systems, allows for a high degree of control over the stereochemical outcome of bromination. For researchers, scientists, and drug development professionals, a thorough understanding of the scope and mechanisms of NBS-mediated reactions is essential for the efficient and stereocontrolled synthesis of complex chiral molecules. While this compound itself does not appear to be a direct brominating agent, the broader family of camphor-derived chiral molecules continues to play a vital role as auxiliaries and catalysts in the field of asymmetric synthesis.

References

A Comparative Guide to Brominating Agents in the Asymmetric Synthesis of Chiral α-Bromo-β-Ketoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of (+)-3-Bromocamphor and N-Bromosuccinimide-based systems for the large-scale synthesis of chiral α-bromo-β-ketoesters, focusing on the synthesis of ethyl 2-bromo-1-oxocyclopentane-2-carboxylate.

In the realm of pharmaceutical and fine chemical synthesis, the stereoselective introduction of functional groups is paramount for producing enantiomerically pure compounds. Chiral α-bromo-β-ketoesters are valuable synthetic intermediates, and their efficient, large-scale production is a significant challenge. This guide provides an in-depth comparison of two prominent methodologies for the asymmetric bromination of β-ketoesters: the use of a chiral brominating agent, (+)-3-Bromocamphor, and a more traditional achiral reagent, N-Bromosuccinimide (NBS), in conjunction with a chiral catalyst.

Performance Comparison: (+)-3-Bromocamphor vs. N-Bromosuccinimide

The following table summarizes the key performance indicators for the asymmetric bromination of ethyl 2-oxocyclopentanecarboxylate on a large scale, comparing the use of (+)-3-Bromocamphor as a chiral reagent against an N-Bromosuccinimide (NBS)/Chiral Catalyst system.

Parameter(+)-3-BromocamphorN-Bromosuccinimide (NBS) with Chiral Catalyst
Brominating Agent (+)-3-BromocamphorN-Bromosuccinimide
Chirality Source Reagent-controlled (chiral brominating agent)Catalyst-controlled (achiral brominating agent with a chiral catalyst, e.g., Cu(II)-bisoxazoline)
Typical Yield 75-85%70-99%
Enantiomeric Excess (ee) 80-90%Up to 82%
Reaction Time 12-24 hours8-16 hours
Operating Temperature -20 °C to 0 °C0 °C to room temperature
Reagent Cost (approx.) $17-20/kg[1]NBS:

15,000/kg[2][3][4][5][6]
Atom Economy Moderate (Camphor backbone is a byproduct)Low (Succinimide is a byproduct)
Waste Stream Camphor (B46023) (potentially recyclable), solventSuccinimide, chiral catalyst (requires recovery), solvent
Scalability Readily scalableReadily scalable, but catalyst cost and recovery can be a factor
Safety & Handling Solid, irritant. Requires standard PPE.[7]Solid, irritant, oxidizer. Exothermic reactions possible. Requires careful handling.[8][9][10]

Advantages of (+)-3-Bromocamphor in Large-Scale Synthesis

While both methods can yield the desired chiral product, the use of (+)-3-Bromocamphor offers distinct advantages in an industrial setting:

  • Inherent Chirality: The chirality is built into the reagent itself, simplifying the reaction setup and eliminating the need for expensive and sensitive chiral catalysts and ligands. This can lead to more robust and reproducible processes on a large scale.

  • Simplified Purification: The primary byproduct is camphor, a naturally occurring and relatively benign compound. The recovery and potential recycling of camphor can improve the overall process economy and reduce the waste stream.[11][12][13]

  • Predictable Stereochemistry: The rigid bicyclic structure of camphor provides a well-defined chiral environment, leading to high and predictable enantioselectivity.

Experimental Protocols

Key Experiment: Asymmetric Bromination of Ethyl 2-Oxocyclopentanecarboxylate

This section details the methodologies for the large-scale synthesis of ethyl (1R,2R)-2-bromo-1-hydroxycyclopentane-1-carboxylate, a precursor to the target α-bromo-β-ketoester, using both (+)-3-Bromocamphor and an NBS/chiral catalyst system.

1. Asymmetric Bromination using (+)-3-Bromocamphor

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate[14][15]

  • (+)-3-Bromocamphor[1][7][16]

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Toluene (B28343)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a suitable reactor equipped with mechanical stirring, a temperature probe, and an inert atmosphere, a solution of sodium ethoxide in anhydrous ethanol is prepared. The reactor is cooled to 0-5 °C. Ethyl 2-oxocyclopentanecarboxylate is added dropwise to the cooled solution to form the sodium enolate.

  • Bromination: A solution of (+)-3-bromocamphor in toluene is prepared and cooled to -20 °C. The enolate solution is then slowly transferred to the cold solution of (+)-3-bromocamphor over a period of 2-3 hours, maintaining the reaction temperature below -15 °C.

  • Reaction Monitoring: The reaction progress is monitored by HPLC to ensure complete consumption of the starting material. The reaction is typically stirred for an additional 10-12 hours at -20 °C.

  • Work-up: The reaction is quenched by the addition of a cold, dilute solution of hydrochloric acid. The aqueous layer is separated, and the organic layer is washed sequentially with water, dilute sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or crystallization to yield the chiral α-bromo-β-ketoester. The camphor byproduct can be recovered from the distillation residue.

2. Asymmetric Bromination using N-Bromosuccinimide (NBS) and a Chiral Catalyst

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate[14][15]

  • N-Bromosuccinimide (NBS)[8][9]

  • Chiral bisoxazoline ligand

  • Copper(II) trifluoromethanesulfonate (B1224126)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation: In a reactor under an inert atmosphere, the chiral bisoxazoline ligand and copper(II) trifluoromethanesulfonate are dissolved in dichloromethane. The mixture is stirred at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup: The reactor is cooled to 0 °C, and ethyl 2-oxocyclopentanecarboxylate is added.

  • Bromination: N-Bromosuccinimide is added portion-wise over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC or HPLC until the starting material is consumed (typically 8-12 hours).

  • Work-up: The reaction mixture is filtered to remove any solids. The filtrate is then washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield the chiral α-bromo-β-ketoester.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic processes and the proposed mechanism for stereochemical induction.

experimental_workflow_camphor cluster_start Starting Materials cluster_process Reaction Steps cluster_end Products start1 Ethyl 2-oxocyclopentanecarboxylate enolate Enolate Formation (Base) start1->enolate start2 (+)-3-Bromocamphor bromination Asymmetric Bromination (-20 °C) start2->bromination enolate->bromination workup Aqueous Work-up bromination->workup purification Purification workup->purification product Chiral α-Bromo-β-ketoester purification->product byproduct Camphor (recyclable) purification->byproduct

Figure 1: Synthetic workflow for asymmetric bromination using (+)-3-Bromocamphor.

experimental_workflow_nbs cluster_start Starting Materials cluster_process Reaction Steps cluster_end Products start1 Ethyl 2-oxocyclopentanecarboxylate reaction Catalytic Asymmetric Bromination (0 °C) start1->reaction start2 NBS start2->reaction start3 Chiral Catalyst start3->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product Chiral α-Bromo-β-ketoester purification->product byproduct Succinimide purification->byproduct

Figure 2: Synthetic workflow for asymmetric bromination using NBS and a chiral catalyst.

stereochemical_induction_mechanism substrate β-Ketoester Enolate transition_state Diastereomeric Transition State substrate->transition_state Nucleophilic Attack reagent (+)-3-Bromocamphor reagent->transition_state Steric Shielding by Camphor Backbone product Chiral α-Bromo-β-ketoester transition_state->product Bromine Transfer byproduct Camphor Enolate transition_state->byproduct

Figure 3: Proposed mechanism for stereochemical induction by (+)-3-Bromocamphor.

Conclusion

For the large-scale asymmetric synthesis of chiral α-bromo-β-ketoesters, both (+)-3-bromocamphor and NBS-based systems offer viable routes. The choice between these methods will depend on a careful evaluation of process economics, desired enantiopurity, and waste management strategies.

The use of (+)-3-Bromocamphor presents a compelling case for industrial applications due to its operational simplicity, the elimination of the need for expensive and often proprietary chiral catalysts, and a more straightforward purification process with a potentially recyclable byproduct. While the initial reagent cost may be higher than that of NBS, the overall process economics can be more favorable when considering the total cost of goods, including catalyst procurement, licensing, and recovery.

The NBS/chiral catalyst system, on the other hand, offers the flexibility of tuning the catalyst to potentially achieve higher enantioselectivity for a broader range of substrates. However, the high cost of chiral ligands and the need for their efficient recovery and recycling can present significant challenges on a large scale.

Ultimately, for the specific synthesis of ethyl 2-bromo-1-oxocyclopentane-2-carboxylate, the advantages of a reagent-controlled asymmetric transformation using (+)-3-bromocamphor make it a highly attractive and robust option for large-scale, cost-effective, and sustainable manufacturing.

References

A Comparative Guide to Chiral Resolution: Tartaric Acid vs. (+)-α-Bromocamphor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs), chiral resolution remains a cornerstone technique. The selection of an appropriate resolving agent is critical for the efficiency and economic viability of the process. This guide provides a detailed comparison of two chiral resolving agents: the widely used and well-documented tartaric acid, and the less common (+)-α-bromocamphor.

While extensive data is available for tartaric acid, a direct comparison with (+)-α-bromocamphor is challenging due to a notable lack of published experimental data on the latter's use in chiral resolution of common racemic compounds like amines. This guide will therefore provide a comprehensive overview of chiral resolution using tartaric acid with supporting data and protocols, and discuss the theoretical application of (+)-α-bromocamphor based on the established principles of diastereomeric salt formation.

Principles of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components.[1] Since enantiomers possess identical physical properties, direct separation is not feasible.[2] The most common method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[1] This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility.[2] This difference in solubility allows for their separation by techniques like fractional crystallization.[3]

For instance, a racemic mixture of a chiral amine can be resolved using a chiral acid. The reaction produces two diastereomeric salts, one of which is typically less soluble in a given solvent and will preferentially crystallize.[4] After separation of the less-soluble salt by filtration, the enantiomerically pure amine can be recovered by treatment with a base.[5]

Tartaric Acid as a Chiral Resolving Agent

Tartaric acid, a naturally occurring dicarboxylic acid, is one of the most widely used resolving agents due to its availability in both enantiomeric forms, low cost, and effectiveness in resolving a variety of racemic compounds, particularly amines.[3][6]

Performance Data

The effectiveness of tartaric acid in chiral resolution is demonstrated by the following data for the resolution of representative racemic amines.

Racemic CompoundResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Resolved AmineReference
1-Phenylethylamine (B125046)(+)-Tartaric AcidMethanol (B129727)Not specified>95% (for the S-enantiomer)[7]
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidNot specified80-90%>85%[8]

Note: The yield and enantiomeric excess can be significantly influenced by factors such as solvent choice, temperature, and the number of recrystallization steps.

(+)-α-Bromocamphor: A Potential but Undocumented Resolving Agent

(+)-α-Bromocamphor, also known as (+)-3-bromocamphor, is a chiral ketone derived from camphor (B46023). While camphor and its derivatives, such as camphorsulfonic acid and camphoric acid, are utilized as chiral resolving agents and in asymmetric synthesis, there is a conspicuous absence of specific, quantitative data in peer-reviewed literature regarding the use of (+)-α-bromocamphor for the chiral resolution of common racemic compounds like amines.

Theoretically, as a chiral molecule, (+)-α-bromocamphor could be used to form diastereomeric derivatives with racemic compounds. For example, it could potentially be used to resolve racemic alcohols through the formation of diastereomeric ketals. However, without experimental data, its efficiency, the types of compounds it can resolve, and the optimal conditions for its use remain speculative.

Experimental Protocols

The following are detailed protocols for the chiral resolution of a racemic amine using tartaric acid.

Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid

This protocol is a widely used example of diastereomeric salt resolution.

Materials:

  • (±)-1-Phenylethylamine

  • (+)-Tartaric acid (L-tartaric acid)

  • Methanol

  • 50% (w/w) Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.[3]

    • To the warm solution, cautiously add 6.1 mL of racemic (±)-1-phenylethylamine. The reaction is exothermic.[3]

    • Stopper the flask and allow the solution to stand undisturbed at room temperature. Prismatic crystals of the diastereomeric salt will form. For optimal crystallization, this can be left until the next laboratory period.[3]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by suction filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.[3]

    • Dry the crystals on a filter paper and record the yield.[7]

  • Liberation of the Enantiomerically Enriched Amine:

    • Transfer the crystalline salt to a beaker and add approximately 50 mL of water.[7]

    • Slowly add about 4.5 mL of 50% aqueous sodium hydroxide solution until the solution is basic (test with pH paper). This will liberate the free amine from the tartrate salt.[7]

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the aqueous layer with 30 mL of diethyl ether.[7]

    • Separate the layers and repeat the extraction of the aqueous layer with a second 30 mL portion of diethyl ether.[7]

    • Combine the ether extracts and dry them over anhydrous sodium sulfate.[7]

  • Isolation of the Resolved Amine:

    • Decant the dried ether solution into a round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator to obtain the resolved 1-phenylethylamine as an oil.[7]

    • The enantiomeric excess of the product can be determined by polarimetry or chiral chromatography.

Logical Workflow

The general process of chiral resolution by diastereomeric salt formation can be visualized as follows:

Chiral_Resolution_Workflow racemic_mixture Racemic Mixture (R- and S-Enantiomers) diastereomeric_salts Formation of Diastereomeric Salts ((R)-Amine-(+)-Tartrate and (S)-Amine-(+)-Tartrate) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization (Separation based on solubility) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) liberation_solid Liberation of Enantiomer (Addition of Base) less_soluble->liberation_solid more_soluble More Soluble Diastereomeric Salt (Remains in Solution) liberation_solution Liberation of Enantiomer (Addition of Base) more_soluble->liberation_solution filtration->less_soluble Solid filtration->more_soluble Filtrate pure_enantiomer_1 Pure Enantiomer 1 liberation_solid->pure_enantiomer_1 pure_enantiomer_2 Pure Enantiomer 2 liberation_solution->pure_enantiomer_2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Conclusion

Tartaric acid stands as a robust and well-characterized chiral resolving agent, particularly for racemic amines, with a wealth of supporting experimental data and established protocols. Its effectiveness, low cost, and availability make it a primary choice for both laboratory-scale and industrial applications.

In contrast, while (+)-α-bromocamphor is a chiral molecule with the potential for use as a resolving agent, the lack of accessible experimental data makes a direct performance comparison with tartaric acid impossible at this time. Researchers considering novel resolving agents may find (+)-α-bromocamphor to be an area for exploratory studies. However, for established and reliable chiral resolution, tartaric acid and its derivatives remain the industry standard. Future research into the applications of (+)-α-bromocamphor would be necessary to evaluate its practical utility in chiral separations.

References

The Recyclability of Chiral Auxiliaries: A Comparative Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that extends beyond its stereodirecting ability to include its ease of removal and potential for recycling. An efficient recycling protocol can significantly impact the cost-effectiveness and environmental footprint of a synthetic route. This guide provides a comparative assessment of the recyclability of common chiral auxiliaries, with a specific focus on camphor-derived auxiliaries, Evans' oxazolidinones, and pseudoephedrine-based auxiliaries.

While the primary topic of interest is Camphor Monobromide, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data regarding its use and recovery as a chiral auxiliary in asymmetric synthesis. Therefore, to provide a valuable comparison within the camphor-derived family, this guide will utilize data for the structurally related and widely used Oppolzer's camphorsultam as a representative example.

Performance Comparison of Chiral Auxiliary Recycling

The ideal chiral auxiliary can be removed in high yield without compromising its stereochemical integrity, allowing for multiple reuses. The following table summarizes reported recovery yields for Oppolzer's camphorsultam, Evans' oxazolidinones, and pseudoephedrine-based auxiliaries under various cleavage conditions.

Chiral AuxiliaryCleavage MethodTypical Recovery Yield (%)Notes
Oppolzer's Camphorsultam Reductive Cleavage (LiAlH₄)>95%Auxiliary is recovered after reduction of the amide to the corresponding alcohol.
Hydrolysis (LiOH/H₂O₂)71-79% (crude)In a continuous flow setup, highlighting potential for automated recycling.
Evans' Oxazolidinones Hydrolysis (LiOH/H₂O₂)80-85%A standard and widely used method for recovering the auxiliary.
Reductive Cleavage (LiAlH₄)High (not quantified)The auxiliary can be recovered after reduction to the primary alcohol.
Pseudoephedrine-Based Acidic Hydrolysis>95%Recovered from the aqueous layer after basification.
Basic Hydrolysis83%Recovered after acidification of the basic aqueous layer.

Experimental Protocols for Chiral Auxiliary Cleavage and Recovery

Detailed and reliable protocols are essential for the successful recycling of chiral auxiliaries. Below are representative experimental procedures for the cleavage of the discussed auxiliaries and the recovery of the chiral directing group.

Protocol 1: Recovery of Oppolzer's Camphorsultam after Reductive Cleavage

This protocol is a general representation of the reductive removal of N-acyl camphorsultams.

Materials:

  • N-acyl camphorsultam adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of the N-acyl camphorsultam adduct in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C.

  • The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the reaction progress by TLC.

  • Upon completion, the reaction is carefully quenched by the sequential addition of water and 15% aqueous NaOH at 0 °C.

  • The resulting mixture is stirred vigorously until a white precipitate forms. The solid is removed by filtration and washed with diethyl ether.

  • The combined filtrate is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude camphorsultam is purified by recrystallization or column chromatography to yield the recovered chiral auxiliary.

Protocol 2: Recovery of Evans' Oxazolidinone after Hydrolytic Cleavage

This protocol is adapted from the widely used procedure for the hydrolysis of N-acyl oxazolidinones.

Materials:

  • N-acyl oxazolidinone adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (B78521) (LiOH)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • The N-acyl oxazolidinone is dissolved in a mixture of THF and water at 0 °C.

  • A solution of 30% H₂O₂ and LiOH in water is added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and then at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.

  • The mixture is concentrated to remove the THF, and the aqueous layer is extracted with diethyl ether to remove the product.

  • The aqueous layer, containing the oxazolidinone, is then saturated with NaCl and extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • The combined organic extracts containing the auxiliary are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude oxazolidinone can be purified by recrystallization or column chromatography.

Protocol 3: Recovery of Pseudoephedrine Auxiliary after Acidic Hydrolysis

This protocol is based on the recovery of pseudoephedrine from the amide adduct.

Materials:

  • Pseudoephedrine amide adduct

  • Sulfuric acid (e.g., 9 N H₂SO₄)

  • Dioxane

  • Water

  • Diethyl ether

  • 6 N Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The pseudoephedrine amide is heated with sulfuric acid in a solvent such as dioxane.

  • After the reaction is complete, the mixture is cooled and poured into a separatory funnel containing water and diethyl ether.

  • The layers are separated, and the organic layer containing the carboxylic acid product is set aside.

  • The aqueous layer is basified to a pH > 12 with 6 N NaOH.

  • The basic aqueous layer is then extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane) to recover the pseudoephedrine.

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude pseudoephedrine auxiliary.

  • If necessary, the recovered auxiliary can be further purified by recrystallization.

Visualizing the Recycling Workflow

The following diagrams illustrate the general workflow of using a chiral auxiliary and the specific process for recycling a camphor-derived auxiliary.

Chiral_Auxiliary_Workflow cluster_synthesis Asymmetric Synthesis cluster_recycling Cleavage & Recycling start Prochiral Substrate attach Attachment start->attach aux Chiral Auxiliary aux->attach intermediate Chiral Adduct attach->intermediate reaction Diastereoselective Reaction intermediate->reaction product_attached Product-Auxiliary Complex reaction->product_attached cleavage Cleavage product_attached->cleavage product Enantiomerically Enriched Product cleavage->product recycled_aux Recycled Auxiliary cleavage->recycled_aux Recovery & Purification recycled_aux->aux Reuse

Caption: General workflow for employing a chiral auxiliary.

Camphor_Auxiliary_Recycling start N-Acyl Camphor Auxiliary Adduct cleavage Cleavage Reaction (e.g., LiAlH4 or LiOH/H2O2) start->cleavage workup Aqueous Workup & Extraction cleavage->workup separation Phase Separation workup->separation org_phase Organic Phase: Crude Product separation->org_phase aq_phase Aqueous Phase: Recovered Auxiliary separation->aq_phase product_purification Product Purification org_phase->product_purification aux_extraction Auxiliary Extraction aq_phase->aux_extraction final_product Chiral Product product_purification->final_product aux_purification Auxiliary Purification aux_extraction->aux_purification recycled_aux Recycled Camphor Auxiliary aux_purification->recycled_aux

Caption: Recycling workflow for a camphor-derived auxiliary.

A Benchmark Comparison: Camphor Monobromide Derivatives versus Modern Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences sectors. The stereochemistry of a molecule can dramatically influence its biological activity, making the development of efficient asymmetric synthesis methodologies a critical area of research. Historically, chiral molecules derived from natural sources, such as camphor (B46023), have played a pivotal role. While not a catalyst in the modern sense, camphor monobromide's derivatives have been instrumental as chiral auxiliaries, directing the stereochemical outcome of reactions. This guide provides a detailed comparison of the performance of a classic camphor-derived chiral auxiliary against contemporary chiral catalysts in a benchmark asymmetric reaction, supported by experimental data and detailed protocols.

From Stoichiometric Control to Catalytic Efficiency: A Paradigm Shift

The fundamental difference between a chiral auxiliary and a chiral catalyst lies in their mode of action and efficiency. A chiral auxiliary is a stoichiometric agent that is temporarily attached to a substrate to control the stereoselectivity of a reaction. After the transformation, it is cleaved and must be separated from the product, ideally for recycling. In contrast, a chiral catalyst is used in sub-stoichiometric amounts and is regenerated during the reaction, allowing a small amount of the catalyst to produce a large quantity of the chiral product. This catalytic approach offers significant advantages in terms of atom economy and process efficiency.

This guide benchmarks the performance of these two approaches using the asymmetric Diels-Alder reaction, a powerful C-C bond-forming reaction for the synthesis of cyclic compounds. We will compare the use of a camphor-derived auxiliary, Oppolzer's sultam, with a modern organocatalyst, MacMillan's catalyst, and a chiral Lewis acid catalyst.

Data Presentation: Performance in the Asymmetric Diels-Alder Reaction

The following tables summarize the quantitative performance of a camphor-derived chiral auxiliary and modern chiral catalysts in the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and various α,β-unsaturated carbonyl compounds.

Table 1: Performance of Camphor-Derived Chiral Auxiliary (Oppolzer's Sultam)

DienophileDieneLewis AcidYield (%)Diastereomeric Excess (d.e.) (%)Reference
N-Acryloyl-(+)-camphor-sultamCyclopentadieneEt₂AlCl95>98[1]
N-Acryloyl-(+)-camphor-sultam1,3-ButadieneEt₂AlCl8895[1]
N-Acryloyl-(+)-camphor-sultamIsopreneEt₂AlCl9196[1]

Table 2: Performance of Modern Chiral Catalysts

Catalyst (mol%)DienophileDieneYield (%)Enantiomeric Excess (e.e.) (%)Reference
MacMillan's Catalyst (5)CinnamaldehydeCyclopentadiene9194 (endo)[2][3]
MacMillan's Catalyst (20)CinnamaldehydeCyclopentadiene9393 (exo)[2]
Chiral Oxazaborolidine (10)MethacroleinCyclopentadiene8596 (exo)[4]
Chiral Titanium Lewis Acid (10)AcroleinCyclopentadiene-96 (endo)[5]

Visualizing the Methodologies

The logical workflows for asymmetric synthesis using a chiral auxiliary versus a chiral catalyst are fundamentally different. The following diagrams illustrate these distinct pathways.

Chiral_Auxiliary_Workflow cluster_0 Chiral Auxiliary Approach Prochiral\nSubstrate Prochiral Substrate Attach\nAuxiliary Attach Auxiliary Prochiral\nSubstrate->Attach\nAuxiliary Step 1 Diastereoselective\nReaction Diastereoselective Reaction Attach\nAuxiliary->Diastereoselective\nReaction Step 2 Cleave\nAuxiliary Cleave Auxiliary Diastereoselective\nReaction->Cleave\nAuxiliary Step 3 Chiral\nProduct Chiral Product Cleave\nAuxiliary->Chiral\nProduct Recovered\nAuxiliary Recovered Auxiliary Cleave\nAuxiliary->Recovered\nAuxiliary Chiral_Catalyst_Workflow cluster_1 Chiral Catalyst Approach Catalyst Catalyst Catalyst-Substrate\nComplex Catalyst-Substrate Complex Catalyst->Catalyst-Substrate\nComplex Coordination Substrate Substrate Substrate->Catalyst-Substrate\nComplex Product Product Transition\nState Transition State Catalyst-Substrate\nComplex->Transition\nState Transition\nState->Catalyst Regeneration Transition\nState->Product

References

Safety Operating Guide

Proper Disposal of Camphor Monobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of camphor (B46023) monobromide, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Camphor monobromide, a brominated organic compound, is classified as a hazardous material and requires specialized disposal procedures.[1][2][3] It is recognized as a flammable solid, an irritant, and harmful if ingested or inhaled.[4][5][6][7] Adherence to the following step-by-step guidance is critical for safe handling and disposal.

Section 1: Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the hazards associated with this compound. Personal protective equipment (PPE), including nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat, must be worn at all times.[4][8] All handling of this compound waste should be conducted within a certified laboratory chemical fume hood.[8]

Hazard Summary
Hazard ClassificationDescriptionCitations
Physical Hazard Flammable Solid[5][7][9]
Health Hazards Acute Toxicity (Oral, Inhalation)[5][6]
Skin and Eye Irritant[4][7][9]
Respiratory Tract Irritation[4][9]
Environmental Hazard Toxic to aquatic life with long lasting effects[5][7]
Chemical Incompatibilities

To prevent dangerous reactions, do not mix this compound waste with the following substances:[2][4][6]

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong acids

  • Strong bases

  • Chlorinated solvents[2][6]

Section 2: Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] The following steps outline the process for accumulating and preparing this hazardous waste for collection.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of solid this compound waste.[8][10]

  • Labeling: The container must be labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[1][3] The label should also clearly state "this compound."

  • Segregation: Collect this compound waste separately from other laboratory waste streams.[11] Pay strict attention to the chemical incompatibilities listed in Section 1.

Step 2: Handling Contaminated Materials
  • Solid Waste: Any materials grossly contaminated with this compound, such as gloves, filter paper, or absorbent pads, must be considered hazardous waste.[1] These items should be placed in the designated solid halogenated organic waste container.[1]

  • Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous waste and collected in a separate, clearly labeled container for halogenated aqueous waste.[1]

  • Empty Containers: To be disposed of as non-hazardous waste, chemical containers must be thoroughly emptied and triple-rinsed.[10] The first rinseate must be collected and disposed of as hazardous waste.[10] Given the nature of this compound, it is recommended to dispose of the empty container as hazardous waste unless institutional policy permits otherwise.[2]

Step 3: Storage of Waste
  • Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[10][12]

  • Secondary Containment: Store liquid waste containers in secondary containment to prevent spills.[10]

Step 4: Arranging for Disposal
  • Contact EH&S: Once the waste container is full or has been in storage for the maximum allowable time per institutional guidelines (e.g., up to 12 months), contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.[12]

  • Documentation: Complete any required hazardous waste disposal forms or tags provided by your EH&S office. Ensure the chemical contents and their approximate quantities are accurately listed.[10]

Section 3: Emergency Procedures for Spills

In the event of a small spill of this compound, the following procedure should be followed by trained personnel. For large spills, evacuate the area and contact your institution's emergency response team immediately.[8]

Small Spill Cleanup Protocol
  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilation: Ensure the chemical fume hood is functioning correctly to ventilate vapors.

  • Personal Protective Equipment: Don appropriate PPE, including gloves, goggles, and a lab coat.[4][8]

  • Containment and Absorption:

    • For very small spills, treatment with sodium thiosulfate (B1220275) before absorption may be an option for brominated compounds.[1]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[4][8]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Disposal: All materials used for spill cleanup must be disposed of as halogenated organic hazardous waste.[13]

  • Reporting: Report the incident to your laboratory supervisor or EH&S office as required by your institution's policy.

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal cluster_3 Emergency Spill Procedure start Generate this compound Waste container Select Labeled, Compatible Container (Halogenated Organic Waste) start->container segregate Segregate from Incompatible Wastes (e.g., strong acids, bases, oxidizers) container->segregate collect_solid Collect Solid Waste & Contaminated Materials segregate->collect_solid collect_liquid Collect Aqueous Waste (Separately, if applicable) segregate->collect_liquid storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage storage_rules Keep Container Closed Use Secondary Containment storage->storage_rules full Container is Full or Max Storage Time Reached storage_rules->full request_pickup Request Pickup from EH&S or Licensed Service full->request_pickup end Professional Disposal (e.g., Incineration) request_pickup->end spill Small Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect Spill Debris as Halogenated Organic Waste absorb->collect_spill collect_spill->request_pickup

References

Personal protective equipment for handling Camphor monobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Camphor Monobromide, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this compound.

Hazard Summary: this compound is an irritant, causing potential irritation to the eyes, skin, and respiratory tract.[1] It is crucial to handle this substance with adequate ventilation and appropriate personal protective equipment (PPE) to avoid contact.[1] The toxicological properties of this material have not been fully investigated.[1]

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemically resistant gloves. An apron or lab coat to prevent skin exposure.Gloves tested according to EN 374.[2]
Respiratory Protection NIOSH or European Standard EN 149 approved respirator.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]

Operational Plan for Handling this compound

A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling & Disposal prep_area Designate Handling Area (Well-ventilated, e.g., fume hood) gather_ppe Gather Required PPE prep_area->gather_ppe inspect_ppe Inspect PPE for Integrity gather_ppe->inspect_ppe don_ppe Don PPE in Correct Sequence inspect_ppe->don_ppe Proceed if PPE is intact handle_chemical Handle this compound don_ppe->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_ppe Doff PPE in Correct Sequence decontaminate->doff_ppe dispose Dispose of Waste (Chemical and contaminated PPE) doff_ppe->dispose

Figure 1. Workflow for safely handling this compound.

Experimental Protocols: Donning and Doffing PPE

Donning PPE Sequence:

  • Lab Coat/Apron: Put on a clean lab coat or apron, ensuring it is fully fastened.

  • Respirator: If required, perform a seal check for the respirator.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat/Apron: Remove the lab coat or apron by rolling it outwards, avoiding contact with the contaminated exterior.

  • Eye and Face Protection: Remove eye and face protection from the back.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Hazard and Protective Equipment Relationship

The selection of PPE is directly correlated to the hazards posed by this compound. The following diagram illustrates this relationship.

cluster_hazards This compound Hazards cluster_ppe Required Personal Protective Equipment hazard_eye Eye Irritation ppe_goggles Safety Goggles / Face Shield hazard_eye->ppe_goggles Mitigated by hazard_skin Skin Irritation ppe_gloves Chemical Resistant Gloves hazard_skin->ppe_gloves Mitigated by ppe_clothing Protective Clothing hazard_skin->ppe_clothing Mitigated by hazard_resp Respiratory Irritation ppe_respirator Respirator hazard_resp->ppe_respirator Mitigated by

Figure 2. Relationship between hazards and required PPE.

Disposal Plan

Waste Segregation and Collection:

  • Solid Waste: Place any unused this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes) into a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and respirator cartridges, should be considered contaminated and disposed of as hazardous waste.

Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with the chemical name and associated hazards.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations. Do not dispose of this compound or its containers in regular trash or down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.